Fluorescein phosphoramidite
Descripción
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Structure
2D Structure
Propiedades
Fórmula molecular |
C46H58N3O10P |
|---|---|
Peso molecular |
843.9 g/mol |
Nombre IUPAC |
[5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-35-34(26-31)41(51)59-46(35)36-20-17-32(56-42(52)44(5,6)7)27-38(36)58-39-28-33(18-21-37(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50) |
Clave InChI |
XUQUNBOKLNVMMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OC2=O)OCCC#N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Fluorescein Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) and its derivatives are indispensable tools in molecular biology, diagnostics, and drug development, primarily utilized for fluorescently labeling oligonucleotides.[1][2] The most common and efficient method for incorporating fluorescein into a growing oligonucleotide chain is through the use of fluorescein phosphoramidite (B1245037) (FAM).[1][] This technical guide provides an in-depth overview of the synthesis and purification methods for fluorescein phosphoramidite-labeled oligonucleotides, offering detailed experimental protocols and comparative data to aid researchers in optimizing their workflows.
Core Concepts in this compound Chemistry
This compound is a key reagent used in automated DNA synthesis to attach a fluorescein dye to an oligonucleotide.[1] The core structure consists of the fluorescein molecule linked to a phosphoramidite group, which allows for its sequential addition to the growing DNA or RNA chain.[1]
Protecting Groups: To prevent unwanted side reactions during oligonucleotide synthesis, the phenolic hydroxyl groups of the fluorescein moiety are protected.[4] Pivaloyl ester groups are commonly used for this purpose due to their stability during the synthesis cycles and their efficient removal during the final deprotection step.[2][4]
Linkers: A spacer arm, typically a six-carbon chain, is often inserted between the fluorescein dye and the phosphoramidite group.[4] This linker minimizes steric hindrance and potential fluorescence quenching that can occur when the dye is in close proximity to the DNA bases.[4][5]
Isomers: Fluorescein can be derivatized at different positions. The single isomer 6-carboxyfluorescein (B556484) (6-FAM) is the most commonly used derivative for synthesizing phosphoramidites, ensuring a homogenous product.[6][7]
Synthesis of Fluorescein-Labeled Oligonucleotides
The synthesis of oligonucleotides labeled with fluorescein is typically performed on an automated solid-phase DNA synthesizer using phosphoramidite chemistry.[1] The process involves a series of repeated cycles of deprotection, coupling, capping, and oxidation.
Experimental Protocol: Automated Oligonucleotide Synthesis with 5'-Fluorescein Labeling
This protocol outlines the general steps for synthesizing a 5'-fluorescein labeled oligonucleotide on a 1 µmole scale.
1. Solid Support and Standard Synthesis:
-
Begin with a standard controlled pore glass (CPG) solid support suitable for the desired 3'-terminal nucleotide.
-
Perform the desired number of standard nucleotide coupling cycles to synthesize the oligonucleotide sequence.
2. 5'-Fluorescein Labeling (Final Coupling Step):
-
In the final coupling cycle, use a solution of 5'-(6-Fluorescein) phosphoramidite (6-FAM) in anhydrous acetonitrile (B52724) as the phosphoramidite monomer.[8]
-
A recommended coupling time for 6-FAM is 3 minutes.[8] For some fluorescein phosphoramidites with different linkers, a longer coupling time of 12-15 minutes may be necessary to overcome steric hindrance.[9][10][11]
3. Cleavage and Deprotection:
-
After the synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the fluorescein dye.
-
A common method is to incubate the solid support with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8 to 17 hours.[5][12][13]
-
Alternative Deprotection for Sensitive Dyes: For certain dyes or modifications, a milder deprotection using a mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) can be used.[12] A typical AMA protocol is 10 minutes at 65°C.[14] However, with fluorescein, this can lead to a small amount of a non-fluorescent impurity.[12][14] To avoid this, a two-step deprotection is recommended:
Synthesis Workflow
Caption: Automated synthesis and processing workflow for fluorescein-labeled oligonucleotides.
Purification of Fluorescein-Labeled Oligonucleotides
Purification is a critical step to remove unreacted reagents, by-products, and failure sequences, ensuring the high purity required for most applications.[1] High-performance liquid chromatography (HPLC) and cartridge-based purification are the most common methods.
High-Performance Liquid Chromatography (HPLC)
Ion-exchange and reverse-phase HPLC are powerful techniques for purifying fluorescently labeled oligonucleotides.
Experimental Protocol: Ion-Exchange HPLC Purification
-
Column: Dionex DNA pack semi-preparative column (9 mm × 250 mm).[5]
-
Mobile Phase: A linear gradient of 0.2 M to 1.0 M NaCl in 20 mM NaOH, pH 12.[5]
-
Flow Rate: 4 mL/min.[5]
-
Detection: UV detection at 230-650 nm to monitor both the DNA and fluorescein absorbance.[5]
-
Collection: Collect fractions containing both DNA and fluorescein absorbance.
-
Analysis: Analyze the collected fractions by analytical ion-exchange HPLC and capillary electrophoresis to confirm purity.[5]
Cartridge Purification
Cartridge-based purification offers a rapid and efficient alternative to HPLC, particularly for routine purifications.[16][17] This method often utilizes the dimethoxytrityl (DMT) group, which is present on some fluorescein phosphoramidites, to selectively retain the full-length, labeled oligonucleotide.[18]
Experimental Protocol: Glen-Pak™ Cartridge Purification (DMT-On)
This protocol is for the purification of a 1.0 µmole scale synthesis of a 5'-(6-Fluorescein)-labeled oligonucleotide where the this compound contains a DMT group.[18]
-
Sample Preparation:
-
Cartridge Preparation:
-
Prepare a Glen-Pak™ DNA purification cartridge according to the manufacturer's instructions.
-
-
Loading and Washing:
-
Load the diluted oligonucleotide solution onto the prepared cartridge.
-
Rinse the cartridge with 2 mL of a salt wash solution.[18]
-
-
Detritylation:
-
Elution:
-
Elute the purified oligonucleotide with 1 mL of 50% acetonitrile in water containing 0.5% ammonium hydroxide.[18]
-
-
Final Processing:
-
Dry the eluent in a speed vacuum.
-
Reconstitute the purified oligonucleotide in a suitable buffer (e.g., 0.5% ammonium hydroxide in deionized water).[18]
-
Analyze the purity by ion-exchange HPLC.
-
Purification Method Comparison
| Purification Method | Principle | Purity Achieved | Throughput |
| Ion-Exchange HPLC | Separation based on charge | >95% | Lower |
| Reverse-Phase HPLC | Separation based on hydrophobicity | >95% | Lower |
| Cartridge Purification (DMT-On) | Selective retention of DMT-containing oligonucleotides | Up to 99-100%[16][18] | Higher |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size | High | Lower, more labor-intensive |
Quality Control and Characterization
After purification, it is essential to verify the identity and purity of the fluorescein-labeled oligonucleotide.
-
HPLC Analysis: As described in the purification section, HPLC is a primary tool for assessing purity.
-
Capillary Gel Electrophoresis (CGE): CGE provides high-resolution separation and can be used to accurately determine the purity of the labeled oligonucleotide.[16]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product.
-
UV/Vis Spectroscopy: The absorbance spectrum should show peaks corresponding to both the oligonucleotide (around 260 nm) and the fluorescein dye (around 495 nm).[1]
-
Fluorescence Spectroscopy: The fluorescence emission spectrum, with an excitation at approximately 495 nm, should show a maximum emission around 520 nm.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity and performance of this compound and the labeled oligonucleotides.
| Compound | Storage Temperature | Conditions |
| This compound | -10°C to -30°C[6][8] | Dry, dark, and under an inert atmosphere.[19][20] Sensitive to moisture and light.[19] |
| Fluorescein-Labeled Oligonucleotides | -20°C | In the dark, either dry or in a neutral aqueous buffer.[6][8] Avoid extreme pH and temperatures.[1] |
Stability in Solution: this compound is unstable in solution and should be used immediately after preparation.[6][9] Some formulations may be stable for 2-3 days in solution, but coupling efficiency may decrease.[6][8]
Logical Relationship of Synthesis and Purification
Caption: Interrelationship of synthesis, purification, and quality control for fluorescein-labeled oligonucleotides.
Conclusion
The successful synthesis and purification of fluorescein-labeled oligonucleotides are paramount for their effective use in research, diagnostics, and drug development. A thorough understanding of the underlying chemistry, including the roles of protecting groups and linkers, is essential. By following optimized protocols for automated synthesis, cleavage, deprotection, and purification, researchers can consistently obtain high-purity fluorescently labeled oligonucleotides. The choice of purification method, whether HPLC or cartridge-based, will depend on the desired purity, scale, and available instrumentation. Rigorous quality control is the final, critical step to ensure the reliability and reproducibility of experimental results.
References
- 1. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 2. researchgate.net [researchgate.net]
- 4. atdbio.com [atdbio.com]
- 5. datapdf.com [datapdf.com]
- 6. Fluorescein-dT CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]
- 8. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 9. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 15. glenresearch.com [glenresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. glenresearch.com [glenresearch.com]
- 19. leapchem.com [leapchem.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Excitation and Emission Spectra of 6-FAM Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 6-FAM (6-carboxyfluorescein) phosphoramidite (B1245037), a widely used fluorescent dye in molecular biology and diagnostics. The guide details its excitation and emission characteristics, experimental protocols for its use, and the underlying principles of its application in key technologies.
Core Spectral and Photophysical Properties
6-FAM is a single isomer of carboxyfluorescein, valued for its bright green fluorescence and compatibility with common fluorescence detection instrumentation.[1][2] Its fluorescence is pH-sensitive, with optimal performance in the pH range of 7.5 to 8.5. Below pH 7, protonation of the dye leads to a decrease in fluorescence.[2][3][4]
Quantitative Data Summary
The key spectral and photophysical parameters of 6-FAM are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~492 - 495 nm | Aqueous buffer, pH 7.5-8.5 |
| Emission Maximum (λem) | ~517 - 525 nm | Aqueous buffer, pH 7.5-8.5 |
| Molar Extinction Coefficient (ε) | ~74,000 - 83,000 M⁻¹cm⁻¹ | At λex |
| Fluorescence Quantum Yield (Φ) | ~0.93 | In aqueous solution |
Data compiled from multiple sources.[1][5][6][7]
Experimental Protocols
This section provides detailed methodologies for the characterization and application of 6-FAM phosphoramidite.
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for determining the intrinsic spectral properties of 6-FAM phosphoramidite.
Materials:
-
6-FAM phosphoramidite
-
Anhydrous acetonitrile, dichloromethane (B109758) (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) for dissolving the phosphoramidite[5]
-
Aqueous buffer (e.g., 100 mM Tris-HCl, pH 8.0) for the fluorescein (B123965) dye
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
For the phosphoramidite form, prepare a dilute stock solution (e.g., 1 mM) in a suitable anhydrous organic solvent such as acetonitrile.[5][8][9]
-
For the dye form (after cleavage and deprotection from an oligonucleotide), dilute the 6-FAM labeled oligonucleotide in an aqueous buffer with a pH between 7.5 and 8.5.[2][3]
-
The final concentration for spectral measurement should be in the low micromolar range to avoid inner filter effects.
-
-
Instrument Settings:
-
Set the excitation and emission slit widths to achieve an optimal balance between signal intensity and spectral resolution (e.g., 2-5 nm).
-
Use a quartz cuvette for all measurements.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (~520 nm).
-
Scan the excitation monochromator across a wavelength range that includes the expected absorption maximum (e.g., 400 nm to 550 nm).
-
Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum represents the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (e.g., 495 nm).
-
Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to a longer wavelength (e.g., 500 nm to 700 nm).
-
Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum represents the emission maximum.
-
Oligonucleotide Synthesis and Labeling with 6-FAM Phosphoramidite
This protocol describes the automated synthesis of a 5'-labeled oligonucleotide using 6-FAM phosphoramidite.
Workflow Diagram:
Caption: Automated synthesis workflow for a 5'-FAM labeled oligonucleotide.
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Standard Synthesis Cycles: The synthesis proceeds through repeated cycles of detritylation, coupling of the standard phosphoramidites, capping of unreacted hydroxyl groups, and oxidation of the phosphite (B83602) triester linkage.
-
5'-FAM Labeling: In the final coupling step, introduce the 6-FAM phosphoramidite to the synthesizer. A longer coupling time (e.g., 3-15 minutes) is often recommended for this larger molecule.[9][10]
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using ammonium (B1175870) hydroxide.[10] For some dyes, milder deprotection conditions may be necessary to prevent degradation.
-
Purification: The crude 6-FAM labeled oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC) or cartridge purification, to remove unlabeled oligonucleotides and other impurities.[3][4]
Applications in Signaling and Detection
6-FAM labeled oligonucleotides are integral to several molecular biology techniques that rely on fluorescence-based signaling.
Real-Time Quantitative PCR (qPCR) with TaqMan® Probes
In TaqMan® qPCR, a dual-labeled probe with a 5'-reporter dye (6-FAM) and a 3'-quencher is used. The probe hybridizes to the target DNA between the PCR primers. During DNA synthesis, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence. This fluorescence signal is directly proportional to the amount of amplified DNA.
Signaling Pathway Diagram:
Caption: Signaling mechanism of a 6-FAM labeled TaqMan® probe in qPCR.
Fluorescence In Situ Hybridization (FISH)
FISH is a technique used to visualize the location of specific DNA or RNA sequences within cells or tissues. 6-FAM labeled oligonucleotide probes are designed to be complementary to the target sequence. After hybridization, the location of the probe, and thus the target sequence, is visualized using fluorescence microscopy.
Experimental Workflow Diagram:
Caption: General experimental workflow for Fluorescence In Situ Hybridization (FISH).
References
- 1. metabion.com [metabion.com]
- 2. idtdna.com [idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 8. 6-Fluorescein phosphoramidite | AAT Bioquest [aatbio.com]
- 9. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 10. glenresearch.com [glenresearch.com]
A Technical Guide to the Molar Extinction Coefficient of Fluorescein Phosphoramidite (FAM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) phosphoramidite (B1245037), commonly known as FAM, is a cornerstone of modern molecular biology and diagnostics. As a derivative of fluorescein, it is the most widely used fluorescent dye for labeling oligonucleotides. Its bright green fluorescence, compatibility with common detection instruments, and well-characterized photochemical properties make it an indispensable tool. FAM is typically incorporated at the 5'-end of an oligonucleotide during solid-phase synthesis, enabling a wide array of applications, from quantitative PCR (qPCR) and genotyping to fluorescence in situ hybridization (FISH) and fragment analysis.
This technical guide provides an in-depth overview of the molar extinction coefficient of 6-carboxyfluorescein (B556484) (6-FAM) phosphoramidite, its determination, and its application in a critical experimental workflow.
Core Photochemical & Physical Properties
The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a specific wavelength. It is a critical parameter for accurately determining the concentration of a substance in solution using the Beer-Lambert law. For fluorescently labeled oligonucleotides, a precise understanding of the molar extinction coefficient is essential for experimental consistency and quantitative accuracy.
Quantitative Data Summary
The following table summarizes the key quantitative data for 6-FAM phosphoramidite and the resulting labeled oligonucleotides.
| Parameter | Value | Wavelength (nm) | Notes |
| Molar Extinction Coefficient (ε) | 74,000 M⁻¹cm⁻¹ | 494 | At maximum absorbance.[1] |
| ~75,000 M⁻¹cm⁻¹ | 495 | At maximum absorbance. | |
| 20,960 M⁻¹cm⁻¹ | 260 | Contribution of the dye at the standard DNA absorbance wavelength.[2] | |
| ~13,700 M⁻¹cm⁻¹ | 260 | Contribution of fluorescein isothiocyanate (FITC) at 260 nm.[3] | |
| Absorbance Maximum (λmax) | 494 - 496 nm | - | Dependent on solvent and pH.[4][5] |
| Emission Maximum (λem) | 517 - 525 nm | - | Dependent on solvent and pH.[1][4] |
| Fluorescence Quantum Yield (Φ) | 0.93 | - | A high quantum yield indicates efficient conversion of absorbed light into emitted fluorescence.[1] |
| Correction Factor (CF260) | 0.22 | 260 | A factor to correct the absorbance at 280 nm for the dye's contribution.[1] |
| Correction Factor (CF280) | 0.17 | 280 | A factor to correct the absorbance at 280 nm for the dye's contribution.[1] |
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined experimentally using spectrophotometry and the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Beer-Lambert Law: A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the concentration of the substance (in mol/L or M)
-
l is the path length of the cuvette (typically 1 cm)
Detailed Methodology
-
High-Purity Sample Preparation:
-
Obtain a highly purified sample of the fluorescein phosphoramidite or the FAM-labeled oligonucleotide. Purity is critical as impurities that absorb at the same wavelength will lead to an inaccurate determination of ε.[5]
-
Accurately weigh a small amount of the solid sample using a calibrated analytical balance.
-
Dissolve the sample in a precise volume of an appropriate solvent to create a stock solution of known concentration. For fluorescein, a buffered solution at a pH between 7.5 and 8.5 is recommended, as its absorbance and fluorescence are pH-dependent.
-
-
Serial Dilution:
-
Perform a series of accurate serial dilutions of the stock solution to generate a set of standards with a range of concentrations. This is crucial for establishing a standard curve and verifying the linear relationship between absorbance and concentration.
-
-
Spectrophotometric Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance (λmax) for fluorescein, which is approximately 495 nm.
-
Use a cuvette with a known path length, typically 1 cm.
-
Blank the spectrophotometer using the same solvent that was used to prepare the standards.
-
Measure the absorbance of each of the prepared standards.
-
-
Data Analysis and Calculation:
-
Plot the measured absorbance (A) on the y-axis against the known concentration (c) on the x-axis.
-
The resulting plot should be a straight line that passes through the origin, confirming adherence to the Beer-Lambert law within this concentration range.
-
Perform a linear regression analysis on the data points.
-
The slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.
-
Visualization of Experimental Workflow: TaqMan 5'-Nuclease Assay
Fluorescein-labeled oligonucleotides are central to the TaqMan 5'-nuclease assay, a widely used method for real-time quantitative PCR (qPCR). The following diagram illustrates the mechanism of this assay.
Caption: Workflow of the TaqMan 5'-Nuclease qPCR Assay.
Explanation of the TaqMan Workflow
-
Setup: The reaction mixture contains the DNA template, specific forward and reverse primers, a TaqMan probe, and Taq DNA polymerase. The probe is an oligonucleotide with a 5'-FAM reporter dye and a 3'-quencher dye. When the probe is intact, the quencher suppresses the fluorescence of the FAM dye.
-
Denaturation: The reaction is heated to ~95°C to separate the double-stranded DNA into single strands.
-
Annealing: The temperature is lowered to allow the primers and the TaqMan probe to anneal to their complementary sequences on the single-stranded DNA template.
-
Extension: The temperature is raised to ~72°C, the optimal temperature for Taq polymerase activity. The polymerase begins to synthesize a new DNA strand, starting from the primer. When the polymerase encounters the bound probe, its 5'-nuclease exonuclease activity cleaves the probe. This cleavage separates the FAM reporter dye from the quencher.
-
Fluorescence Detection: Freed from the quencher, the FAM dye fluoresces when excited by the instrument's light source. The increase in fluorescence is directly proportional to the amount of PCR product synthesized and is measured in real-time, allowing for accurate quantification of the initial template DNA.
References
A Technical Guide to Fluorescein Phosphoramidite: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Fluorescein (B123965) Phosphoramidite (B1245037), a key reagent for the fluorescent labeling of oligonucleotides. This document covers the chemical properties of common fluorescein phosphoramidite variants, detailed protocols for their use in oligonucleotide synthesis, and their application in studying cellular signaling pathways.
Core Properties of Fluorescein Phosphoramidites
This compound is not a single chemical entity but rather a class of reagents used to incorporate the fluorescein fluorophore into synthetic oligonucleotides. The specific properties of the reagent, such as its CAS number and molecular weight, vary depending on the specific isomer and linker chemistry. The most commonly utilized variant is based on 6-carboxyfluorescein (B556484) (6-FAM). Below is a summary of the quantitative data for several common this compound reagents.
| Property | 6-Fluorescein Phosphoramidite | 5'-Fluorescein CE-Phosphoramidite (6-FAM) | 5'-(5-Fluorescein) phosphoramidite |
| Synonyms | 6-FAM-phosphoramidite | 6-FAM | - |
| CAS Number | 316121-60-5 | 204697-37-0 | 147566-42-5 |
| Molecular Formula | C₆₈H₇₈N₃O₁₃P | C₄₆H₅₈N₃O₁₀P | C₄₆H₅₈N₃O₁₀P |
| Molecular Weight | 1176.35 g/mol | 843.94 g/mol | 843.94 g/mol |
| Excitation Max (λex) | ~494 nm | ~494 nm | Not specified |
| Emission Max (λem) | ~520 nm | ~525 nm | Not specified |
Experimental Protocols
The incorporation of this compound into an oligonucleotide occurs during solid-phase synthesis using an automated DNA synthesizer. The following protocols outline the key steps in this process.
Oligonucleotide Synthesis Cycle with 6-FAM Phosphoramidite
The synthesis of a fluorescein-labeled oligonucleotide follows the standard phosphoramidite chemistry cycle, with some specific considerations for the labeling step.
Materials:
-
6-FAM Phosphoramidite dissolved in anhydrous acetonitrile (B52724) (e.g., 0.1 M)
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Activator solution (e.g., tetrazole or a derivative)
-
Capping reagents (A and B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile for washing
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Protocol:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The 6-FAM phosphoramidite solution is activated by the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 3 to 15 minutes is often recommended for modified phosphoramidites like 6-FAM to ensure high coupling efficiency.[1][2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutants in the final product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
Iteration: Steps 1-4 are repeated for each subsequent standard nucleoside phosphoramidite until the desired sequence is synthesized.
Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Protocol:
-
The CPG support is transferred to a vial.
-
Concentrated ammonium hydroxide or AMA is added to the vial.
-
The mixture is heated to a specified temperature (e.g., 55°C) for a defined period (e.g., 5-8 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[3] For some sensitive dyes, milder deprotection conditions may be necessary.[4][5]
Purification of the Labeled Oligonucleotide
Purification is crucial to remove truncated sequences and any remaining protecting groups. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying fluorescently labeled oligonucleotides.[6][7][8][9]
Materials:
-
RP-HPLC system with a C8 or C18 column.[6]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
Protocol:
-
The deprotected oligonucleotide solution is dried down and redissolved in Mobile Phase A.
-
The sample is injected onto the HPLC column.
-
A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% Mobile Phase B over 30 minutes) is used to elute the oligonucleotides.[6]
-
The elution is monitored at 260 nm (for the oligonucleotide) and at the excitation maximum of fluorescein (~494 nm).
-
Fractions corresponding to the dual-absorbing peak (the full-length, labeled oligonucleotide) are collected.
-
The collected fractions are dried to remove the volatile mobile phase.
Application in Signaling Pathway Analysis
Fluorescein-labeled oligonucleotides are powerful tools for studying gene expression within signaling pathways. By designing a probe that is complementary to the mRNA of a target gene, researchers can quantify the level of gene expression in response to various stimuli. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and stress responses, is often studied using this method.[10][11][12][13][14]
Workflow for Gene Expression Analysis using a FAM-Labeled Probe
The following diagram illustrates the general workflow for using a 6-FAM labeled oligonucleotide probe to quantify the expression of a target gene (e.g., a kinase) in the MAPK pathway using quantitative PCR (qPCR).
Caption: Experimental workflow for qPCR-based gene expression analysis.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the MAPK signaling pathway, highlighting how a FAM-labeled probe can be used to detect the upregulation of a downstream target gene's mRNA.
Caption: MAPK pathway leading to gene expression detected by a FAM-probe.
References
- 1. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 2. glenresearch.com [glenresearch.com]
- 3. rsc.org [rsc.org]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 7. mz-at.de [mz-at.de]
- 8. labcluster.com [labcluster.com]
- 9. waters.com [waters.com]
- 10. Genome-Wide Identification and Expression Analysis of MAPK Gene Family in Lettuce (Lactuca sativa L.) and Functional Analysis of LsMAPK4 in High- Temperature-Induced Bolting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-wide identification of MAPK gene family members in Fagopyrum tataricum and their expression during development and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide identification and expression analysis of MAPK and MAPKK gene family in Malus domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Genome-Wide Identification of MAPK, MAPKK, and MAPKKK Gene Families in Fagopyrum tataricum and Analysis of Their Expression Patterns Under Abiotic Stress [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Principle of phosphoramidite chemistry in oligonucleotide synthesis
An In-depth Technical Guide to the Core Principles of Phosphoramidite (B1245037) Chemistry in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phosphoramidite chemistry used in solid-phase oligonucleotide synthesis. It is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the fundamental principles, experimental protocols, and quantitative aspects of this cornerstone technology.
Introduction to Phosphoramidite Chemistry
The phosphoramidite method, first introduced in the early 1980s, is the gold standard for the chemical synthesis of oligonucleotides.[1] Its widespread adoption is due to its high efficiency, adaptability to automation, and the ability to produce high-fidelity DNA and RNA sequences.[2][3] The synthesis is performed in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG), which simplifies the purification process by allowing easy removal of excess reagents and byproducts after each step.[2][4]
The process involves a four-step cycle that is repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.[3][] Protecting groups are strategically used on the nucleoside phosphoramidites to prevent unwanted side reactions during the synthesis.[3]
The Four-Step Synthesis Cycle
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.
Step 1: Deblocking (Detritylation)
The cycle begins with the removal of the 5'-hydroxyl protecting group, the dimethoxytrityl (DMT) group, from the nucleoside attached to the solid support.[2][6] This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous solvent like dichloromethane (B109758) (DCM).[2][7] The removal of the DMT group exposes a reactive 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[6] The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.[8]
Step 2: Coupling
In the coupling step, the next nucleoside, in the form of a phosphoramidite monomer, is added to the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI).[2][6] This activated monomer then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[2][8] This reaction is carried out in an anhydrous solvent, typically acetonitrile (B52724).[2]
Step 3: Capping
The coupling reaction is highly efficient, typically exceeding 98-99%, but it is not 100% complete.[6][7] To prevent the small percentage of unreacted 5'-hydroxyl groups from participating in subsequent cycles and forming deletion mutations (n-1 shortmers), a capping step is introduced.[2][6] This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[2][8] This renders the unreacted chains inert to further elongation.[8]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[8] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[2] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[2][8] This step completes the nucleotide addition cycle, and the entire four-step process is repeated until the desired oligonucleotide sequence is synthesized.[9]
Quantitative Data
The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each step in the synthesis cycle.
Table 1: Typical Reagents and Reaction Times for a Single Synthesis Cycle
| Step | Reagent(s) | Typical Concentration | Typical Reaction Time |
| Deblocking | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 3% (w/v) | 60 - 180 seconds[2] |
| Coupling | Nucleoside Phosphoramidite Activator (e.g., 0.25 M ETT) | 0.1 M in anhydrous acetonitrile[2] | 30 - 600 seconds[2] |
| Capping | Capping Reagent A (Acetic anhydride/THF/Pyridine) and Capping Reagent B (N-Methylimidazole/THF) | Varies by manufacturer | 30 - 60 seconds[2] |
| Oxidation | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | 30 - 60 seconds[2] |
Table 2: Effect of Coupling Efficiency on Overall Yield of Full-Length Oligonucleotide
| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 68% | 82% | 90% |
| 50-mer | 36% | 61% | 78% |
| 100-mer | 13% | 37% | 61% |
| 150-mer | 5% | 22% | 47% |
| 200-mer | 2% | 13% | 37% |
Data adapted from publicly available information.[8][10][11] As the table illustrates, even a small decrease in coupling efficiency has a significant negative impact on the final yield of the desired full-length product, especially for longer oligonucleotides.[8][10]
Experimental Protocols
The following are generalized protocols for the key steps in phosphoramidite-based solid-phase oligonucleotide synthesis. These protocols are intended for use with automated DNA synthesizers and may require optimization based on the specific instrument, synthesis scale, and oligonucleotide sequence.
Protocol 1: Deblocking (Detritylation)
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[7]
Procedure:
-
Deliver the deblocking solution to the synthesis column containing the solid support.
-
Allow the solution to flow through the column for a predetermined time (typically 60-180 seconds).[2]
-
Thoroughly wash the column with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation.
-
(Optional) Collect the eluent containing the DMT cation for spectrophotometric quantification at approximately 495 nm to monitor the coupling efficiency of the previous cycle.[8]
Protocol 2: Coupling
Objective: To couple the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
Reagents:
-
Nucleoside Phosphoramidite Solution (0.1 M in anhydrous acetonitrile).[12]
-
Activator Solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).[2]
Procedure:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the reagents to react with the solid support for a specified time (typically 30-600 seconds, depending on the phosphoramidite).[2][7]
-
Wash the column with anhydrous acetonitrile to remove excess reagents and byproducts.
Protocol 3: Capping
Objective: To block any unreacted 5'-hydroxyl groups.
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.[2]
-
Capping Reagent B: N-Methylimidazole in THF.[2]
Procedure:
-
Deliver Capping Reagents A and B to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.[2]
-
Wash the column with anhydrous acetonitrile.
Protocol 4: Oxidation
Objective: To oxidize the phosphite triester to a stable phosphate triester.
Reagent:
-
Oxidizing Solution: 0.02 - 0.1 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.[2]
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.[2]
-
Wash the column with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.
Post-Synthesis: Cleavage and Deprotection
Upon completion of the desired sequence, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[13]
-
Cleavage: The oligonucleotide is typically cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.[13]
-
Deprotection: The exocyclic amino groups on the nucleobases (adenine, cytosine, and guanine) and the cyanoethyl groups on the phosphate backbone are removed by heating the oligonucleotide in concentrated ammonium hydroxide.[8] For sensitive modified oligonucleotides, milder deprotection conditions using reagents like a mixture of ammonium hydroxide and methylamine (B109427) (AMA) may be employed.[7]
Visualizing the Workflow
The following diagrams illustrate the cyclical nature of phosphoramidite chemistry and the logical workflow of the synthesis process.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: A logical workflow of the complete oligonucleotide synthesis process.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. atdbio.com [atdbio.com]
- 9. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 10. idtdna.com [idtdna.com]
- 11. glenresearch.com [glenresearch.com]
- 12. rsc.org [rsc.org]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
Stability and Storage of Fluorescein Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fluorescein (B123965) phosphoramidite (B1245037) is a critical reagent in molecular biology and drug development, enabling the synthesis of fluorescently labeled oligonucleotides for a wide array of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing.[1][] The stability of this reagent is paramount to ensure successful synthesis, high coupling efficiency, and the integrity of the final labeled oligonucleotide. This guide provides an in-depth overview of the factors affecting the stability of fluorescein phosphoramidite and the best practices for its storage and handling.
Chemical Stability and Degradation Pathways
This compound, like other phosphoramidites, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[3][4][5] Understanding these pathways is crucial for implementing effective storage and handling procedures.
Hydrolysis: The presence of water is a primary contributor to the degradation of phosphoramidites.[3] Even trace amounts of moisture in the solvent or atmosphere can lead to the hydrolysis of the phosphoramidite linkage, forming H-phosphonate species that are inactive in the coupling reaction.[3][4] This degradation is autocatalytic, particularly for certain nucleoside phosphoramidites.[3]
Oxidation: The phosphorus (III) center in the phosphoramidite is susceptible to oxidation to a phosphorus (V) species, which is also inactive in oligonucleotide synthesis.[3] This process can be accelerated by exposure to air and moisture.[5]
Light Sensitivity: Fluorescein and its derivatives are inherently photosensitive.[1] Exposure to light, especially UV light, can lead to photobleaching and chemical degradation, affecting the fluorescence properties of the final labeled oligonucleotide.[1]
Thermal Stability: While phosphoramidites are generally stored at low temperatures, their thermal stability is a critical consideration, especially during shipping and handling on the synthesizer.[6][7] Elevated temperatures can accelerate the rates of hydrolysis and other degradation reactions.[1]
Quantitative Data on Stability and Storage
The following tables summarize the recommended storage conditions and stability data for this compound in both solid and solution forms, based on information from various suppliers.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -10°C to -30°C[3][8][9] | To minimize the rate of chemical degradation. |
| Atmosphere | Dry, inert atmosphere (e.g., argon) | To prevent hydrolysis and oxidation.[4][5] |
| Light | In the dark (e.g., amber vials) | To prevent photobleaching and photodegradation.[1] |
| Container | Tightly sealed vials | To prevent moisture ingress. |
Table 2: Stability of this compound in Solution (Anhydrous Acetonitrile)
| Time in Solution | Coupling Efficiency | Source(s) |
| 1-2 days | Maintained | [8] |
| 2-3 days | Maintained | [9] |
| After 4 days | <90% | [8][9] |
| Same day use | Recommended for some variants | [10] |
Experimental Protocols for Stability Assessment
Assessing the stability of this compound typically involves analytical techniques that can separate the parent compound from its degradation products and quantify their relative amounts.
Protocol: Purity and Degradation Analysis by LC-MS
This protocol provides a general method for assessing the purity of this compound and identifying degradation products.
1. Sample Preparation:
-
Prepare stock solutions of the phosphoramidite at a concentration of 1 mg/mL in anhydrous acetonitrile (B52724) containing 0.01% (v/v) triethylamine (B128534) (TEA). The TEA is added to minimize acid-catalyzed hydrolysis during analysis.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.
-
Prepare samples fresh before analysis to minimize degradation in the vial.[11]
2. Chromatographic Conditions (Example):
-
System: A reverse-phase HPLC system coupled to a mass spectrometer (LC-MS).[11]
-
Column: C18 column.
-
Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient suitable for separating the phosphoramidite diastereomers from potential degradation products (e.g., H-phosphonate, oxidized phosphoramidite).
-
Detection: UV detection at a wavelength appropriate for the fluorescein moiety and mass spectrometry to identify the molecular weights of the parent compound and any impurities.[11]
3. Data Analysis:
-
The purity of the phosphoramidite is determined by the peak area of the two diastereomers of the parent compound relative to the total peak area of all components.
-
Degradation products can be identified by their mass-to-charge ratio.
Visualizing Degradation and Handling Workflows
Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Recommended Handling and Storage Workflow
This workflow outlines the best practices for handling and storing this compound to maintain its stability and performance.
Conclusion
The stability of this compound is a critical factor for the successful synthesis of high-quality fluorescently labeled oligonucleotides. By understanding the primary degradation pathways of hydrolysis and oxidation, and by adhering to strict storage and handling protocols, researchers can significantly extend the shelf-life of this valuable reagent and ensure reproducible results in their applications. The key takeaways are to minimize exposure to moisture, air, and light, and to use solutions of the phosphoramidite promptly after preparation. Regular quality control using methods such as LC-MS is also recommended to verify the purity of the reagent before use.
References
- 1. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.entegris.com [blog.entegris.com]
- 7. A Thermal Stability Study Of Phosphoramidites Employed In Oligonucleotide Synthesis [advancingrna.com]
- 8. 6-Fluorescein CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 10. glenresearch.com [glenresearch.com]
- 11. lcms.cz [lcms.cz]
An In-depth Technical Guide to the Fluorescent Labeling of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, methodologies, and applications of fluorescently labeling oligonucleotides. From the fundamental chemistries to detailed experimental protocols and the selection of appropriate fluorophores, this document serves as a technical resource for researchers leveraging labeled oligonucleotides in diverse applications such as diagnostics, therapeutics, and fundamental research.
Introduction to Fluorescent Oligonucleotide Labeling
Fluorescent labeling is the covalent attachment of a fluorescent molecule, or fluorophore, to an oligonucleotide. This process imparts fluorescence to the oligonucleotide, enabling its detection and quantification in a wide range of biological assays.[1][2] Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, finding applications in techniques such as polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), DNA sequencing, and gene expression analysis.[1][2] The high sensitivity, specificity, and versatility of fluorescence detection have made it a preferred method over traditional radioactive labeling.[3]
Core Principles of Fluorescent Labeling
The fundamental principle of fluorescent labeling lies in the properties of the fluorophore. A fluorophore absorbs light at a specific wavelength (excitation) and, after a brief excited state, emits light at a longer wavelength (emission).[4] The choice of fluorophore and the labeling strategy are critical for the success of any application.
Labeling Chemistries
There are two primary strategies for the fluorescent labeling of oligonucleotides:
-
Direct Labeling during Synthesis: This method involves the incorporation of a fluorescent dye-conjugated phosphoramidite (B1245037) during automated solid-phase oligonucleotide synthesis.[2] This approach allows for precise, site-specific labeling at the 5' or 3' end, or internally within the sequence.[5][6][7] While efficient, some fluorescent dyes may not be stable under the chemical conditions of oligonucleotide synthesis and deprotection.[8]
-
Post-Synthetic Labeling (Conjugation): In this method, a reactive functional group (e.g., an amine or thiol) is incorporated into the oligonucleotide during synthesis.[2] Following synthesis and purification, this functional group is then reacted with a complementary reactive fluorescent dye (e.g., an NHS-ester or maleimide).[2] This strategy offers greater flexibility in the choice of fluorophores and is suitable for dyes that are not compatible with synthesis conditions.[8]
Labeling Positions
The position of the fluorescent label on the oligonucleotide is a critical consideration that can impact its function.
-
5'-End Labeling: This is the most common labeling position and is typically achieved by using a fluorescent dye phosphoramidite as the final coupling step in solid-phase synthesis or by reacting a 5'-amino-modified oligonucleotide with a reactive dye.[9]
-
3'-End Labeling: Labeling at the 3' end can be accomplished using a dye-conjugated solid support for synthesis or through post-synthetic modification of a 3'-modified oligonucleotide.[9] For RNA, a common method involves the oxidation of the 3'-terminal ribose to form reactive aldehydes, which can then be coupled to a hydrazide- or aminooxy-functionalized dye.[10][11][12][13]
-
Internal Labeling: Internal labeling is achieved by incorporating a modified nucleoside phosphoramidite containing a reactive functional group (e.g., an amino-modifier on a thymidine (B127349) base) during synthesis.[14] This allows for the subsequent attachment of a fluorescent dye at a specific internal position.
Common Fluorophores for Oligonucleotide Labeling
The selection of a fluorophore is dictated by the specific application, the instrumentation available for detection, and the desired spectral properties. Key parameters to consider are the excitation and emission maxima, extinction coefficient (a measure of light absorption), quantum yield (the efficiency of fluorescence), and photostability (resistance to photobleaching).[7][15]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Fluorescein (FAM) | 494 | 520 | 75,000 | 0.93 |
| Tetrachlorofluorescein (TET) | 521 | 536 | 80,000 | 0.70 |
| Hexachlorofluorescein (HEX) | 535 | 556 | 80,000 | 0.60 |
| Cyanine 3 (Cy3) | 550 | 570 | 150,000 | 0.15 |
| Cyanine 5 (Cy5) | 649 | 670 | 250,000 | 0.27 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |
| Alexa Fluor 546 | 556 | 573 | 104,000 | 0.79 |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 |
| Rhodamine 6G (R6G) | 528 | 551 | 116,000 | 0.95 |
| Texas Red-X | 595 | 615 | 85,000 | 0.70 |
| ATTO 550 | 554 | 576 | 120,000 | 0.60 |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 |
Note: Extinction coefficients and quantum yields can vary depending on the solvent and local environment.
Experimental Protocols
This section provides detailed methodologies for common fluorescent labeling and purification procedures.
Protocol for 5'-End Labeling of an Amino-Modified Oligonucleotide with an NHS-Ester Dye
This protocol describes the post-synthetic labeling of an oligonucleotide containing a 5'-primary amine.
Materials:
-
5'-Amino-modified oligonucleotide
-
Amine-reactive fluorescent dye (NHS-ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0[8][16]
-
Nuclease-free water
-
Ethanol (B145695) (70% and 100%)
-
3 M Sodium Acetate, pH 5.2
Procedure:
-
Prepare Oligonucleotide: Dissolve the lyophilized 5'-amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[4]
-
Prepare Dye Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8][17]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the oligonucleotide solution.[17] Vortex briefly to mix.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[16][17]
-
Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC (see Protocol 4.3) or ethanol precipitation. For ethanol precipitation, add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol.[2][18] Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the labeled oligonucleotide.[2][18] Wash the pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water or a suitable buffer.[2][18]
Protocol for 3'-End Labeling of RNA via Periodate Oxidation and Hydrazide Chemistry
This method is specific for labeling the 3'-terminus of RNA.
Materials:
-
RNA transcript
-
Sodium Periodate (NaIO₄)
-
Sodium Acetate buffer (3 M, pH 5.2)
-
Hydrazide- or aminooxy-modified fluorescent dye
-
Nuclease-free water
-
Ethanol (70% and 100%)
Procedure:
-
Oxidation of RNA: In a microfuge tube, combine the RNA, Sodium Acetate buffer, and a freshly prepared solution of Sodium Periodate.[10][11][12][13] Incubate the reaction on ice for 30-60 minutes in the dark.[10][11] This step oxidizes the 3'-terminal ribose to form reactive aldehydes.[10][11][12][13]
-
Ethanol Precipitation: Precipitate the oxidized RNA by adding cold ethanol and salt to remove the excess periodate.[10]
-
Labeling Reaction: Resuspend the oxidized RNA pellet in a buffer containing the hydrazide- or aminooxy-modified fluorescent dye.[10][11]
-
Incubation: Incubate the reaction for 2 hours to overnight at room temperature or 4°C in the dark.[10][11]
-
Purification: Purify the 3'-labeled RNA using ethanol precipitation or a suitable chromatography method to remove unreacted dye.[10]
Protocol for Purification of Labeled Oligonucleotides by Reverse-Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating the desired labeled oligonucleotide from unlabeled strands and free dye.[19][20][21][22]
Materials:
-
Crude labeled oligonucleotide reaction mixture
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
Procedure:
-
Sample Preparation: Dissolve the crude labeled oligonucleotide in Mobile Phase A.
-
HPLC Separation: Inject the sample onto the equilibrated RP-HPLC column. Elute the components using a linear gradient of increasing acetonitrile concentration (Mobile Phase B) in Mobile Phase A.[19][22]
-
Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the fluorophore.[19] Collect the fractions corresponding to the peak that absorbs at both wavelengths, which represents the purified labeled oligonucleotide. The unlabeled oligonucleotide will typically elute earlier, and the free dye will elute later.[19]
-
Desalting and Lyophilization: Pool the collected fractions and remove the volatile TEAA buffer and acetonitrile by lyophilization to obtain the purified, labeled oligonucleotide.[17]
Visualization of Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) illustrate fundamental processes and relationships in fluorescent oligonucleotide labeling.
Caption: Experimental workflow for post-synthetic fluorescent labeling.
Caption: Simplified workflow for Fluorescence In Situ Hybridization (FISH).
Caption: Mechanism of a molecular beacon probe.
Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).
Applications of Fluorescently Labeled Oligonucleotides
Fluorescently labeled oligonucleotides are central to a multitude of molecular biology techniques.
-
Quantitative PCR (qPCR): Dual-labeled probes, such as TaqMan probes and Molecular Beacons, are used for real-time detection and quantification of specific DNA sequences.[7][11][19][20][23][24][25][26][27]
-
Fluorescence in situ Hybridization (FISH): Labeled oligonucleotide probes are used to visualize the location of specific DNA or RNA sequences within cells and tissues.[5][21][28]
-
DNA Sequencing: Fluorescently labeled dideoxynucleotides or primers are fundamental to Sanger sequencing and next-generation sequencing technologies.[2]
-
Microarrays: Labeled oligonucleotides are used as probes to measure the abundance of specific nucleic acid sequences in a sample.
-
Gene Expression Analysis: Labeled probes are employed in techniques like Northern blotting and qPCR to quantify mRNA levels.[2]
-
Single-Molecule Studies: Highly photostable fluorophores are used to label oligonucleotides for single-molecule imaging and FRET studies to investigate molecular dynamics.[10]
Conclusion
The fluorescent labeling of oligonucleotides is a powerful and versatile technology that continues to drive innovation in life sciences research and diagnostics. A thorough understanding of the available labeling chemistries, the properties of different fluorophores, and the nuances of experimental protocols is essential for the successful design and execution of experiments that rely on these critical molecular tools. This guide provides a foundational resource to aid researchers in the effective application of fluorescently labeled oligonucleotides in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 3. Real-time PCR Probe Animation Video | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. Seven Novel Probe Systems for Real-Time PCR Provide Absolute Single-Base Discrimination, Higher Signaling, and Generic Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specific labeling of RNA [biosyn.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 15. glenresearch.com [glenresearch.com]
- 16. benchchem.com [benchchem.com]
- 17. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 18. labcluster.com [labcluster.com]
- 19. atdbio.com [atdbio.com]
- 20. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 22. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. gene-quantification.de [gene-quantification.de]
- 25. Comparison of different real-time PCR chemistries and their suitability for detection and quantification of genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. docs.aatbio.com [docs.aatbio.com]
- 27. atdbio.com [atdbio.com]
- 28. rug.nl [rug.nl]
Methodological & Application
Application Notes and Protocols: Standard Protocol for Fluorescein Phosphoramidite Coupling Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluorescein (B123965) and its derivatives are the most widely used fluorophores for labeling synthetic oligonucleotides, serving as essential tools in molecular biology, diagnostics, and drug development.[1][2] Fluorescein phosphoramidite (B1245037) (FAM) is a key reagent that enables the incorporation of the fluorescein dye at the 5'-end, 3'-end, or internally within an oligonucleotide sequence during automated solid-phase synthesis.[1][3][4] This document provides a detailed protocol for the coupling reaction of fluorescein phosphoramidite, along with subsequent deprotection and purification steps. The protocol is based on standard phosphoramidite chemistry, which involves the sequential addition of nucleotide units to a growing DNA or RNA chain on a solid support.[1]
The core structure of FAM phosphoramidite consists of a fluorescein molecule linked to a phosphoramidite moiety.[1] The phenolic hydroxyl groups of fluorescein are typically protected, often with pivaloyl groups, to prevent side reactions during the synthesis cycles.[2][5] The most common variant is the 6-isomer of carboxyfluorescein (6-FAM), which offers high purity and consistent performance.[4][6]
Materials and Reagents
| Reagent/Material | Specifications | Storage Conditions |
| This compound | 5'-Fluorescein (6-FAM), Fluorescein-dT, etc. Purity >95% | Freezer storage, -10 to -30°C, dry.[7] Keep desiccated and protected from light.[8] |
| DNA Synthesizer | Automated, commercially available model | Per manufacturer's instructions |
| Solid Support | Controlled Pore Glass (CPG) with initial nucleoside | Per manufacturer's instructions |
| Standard DNA/RNA Phosphoramidites | dG(ib), dC(bz), dA(bz), T | Per manufacturer's instructions |
| Activator | 0.25 - 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or DCI in Acetonitrile (B52724) | Per manufacturer's instructions |
| Oxidizer | Iodine/Water/Pyridine | Per manufacturer's instructions |
| Capping Reagents | Cap A (Acetic Anhydride/Lutidine/THF) & Cap B (N-Methylimidazole/THF) | Per manufacturer's instructions |
| Deblocking Reagent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Per manufacturer's instructions |
| Anhydrous Acetonitrile | DNA synthesis grade, < 30 ppm H₂O | Room temperature, under inert gas |
| Deprotection Solution | Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) or AMA (1:1 mixture of NH₄OH and 40% aq. Methylamine) | 4°C |
| Purification Columns/System | HPLC (Reverse-Phase), Polyacrylamide Gel Electrophoresis (PAGE) | Per manufacturer's instructions |
Experimental Protocols
Preparation of this compound Solution
-
Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., argon or dry nitrogen), dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Ensure the diluent is truly anhydrous, as moisture significantly lowers coupling efficiency.[9]
-
Use the solution promptly. The stability of this compound in solution is limited; it is stable for 2-3 days but shows <90% coupling efficiency after 4 days.[3][7] For some variants, immediate use is required.[3]
Automated Oligonucleotide Synthesis
The synthesis follows the standard phosphoramidite cycle (Deblocking, Coupling, Capping, Oxidation) for each standard base. For the addition of fluorescein, a modified coupling step is programmed.
-
Set up the DNA synthesizer with the required phosphoramidites, activator, and other reagents.
-
Program the synthesis sequence. When adding the fluorescein label (typically at the 5' terminus as the final coupling step), extend the coupling time.[7][10]
-
Initiate the synthesis. The synthesizer will perform the following steps for the fluorescein coupling:
-
Deblocking: The 5'-DMT group of the terminal nucleotide on the solid support is removed by the deblocking reagent (e.g., 3% TCA).
-
Coupling: The prepared this compound solution is mixed with the activator and delivered to the synthesis column. The extended coupling time ensures high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.
-
Cleavage and Deprotection
This step cleaves the synthesized oligonucleotide from the solid support and removes protecting groups from the nucleobases, the phosphate backbone, and the fluorescein dye.
Method A: Ammonium Hydroxide (Standard Deprotection)
-
Transfer the solid support (CPG) with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 2 mL).
-
Incubate the vial at 55°C for 8-17 hours.[5][11] This condition is generally safe for FAM.[5] Note that some fluorescein derivatives like HEX and TET are less stable and should be deprotected at room temperature.[12]
-
Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate the ammonia.
Method B: AMA (Ammonium Hydroxide/Methylamine) for Rapid Deprotection
AMA allows for faster deprotection but can cause a side reaction with the pivaloyl protecting groups on fluorescein, leading to a non-fluorescent impurity (~5% of the product).[5] To avoid this, a two-step procedure is recommended.
-
Add concentrated ammonium hydroxide to the CPG in a vial and let it stand for 30 minutes at room temperature. This removes the pivaloyl groups from the fluorescein.[10][13]
-
Add an equal volume of 40% aqueous methylamine (B109427) to the vial.
-
Incubate at 65°C for 10-15 minutes to complete the deprotection of the nucleobases.[10][13]
-
Cool the vial and evaporate the solution.
Purification of the Fluorescein-Labeled Oligonucleotide
Purification is crucial to remove unreacted reagents, failure sequences, and any by-products from the deprotection step.[1]
-
Resuspend the dried, crude oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M Triethylammonium acetate).
-
Purify the sample using one of the following methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying fluorescently labeled oligonucleotides. It separates the full-length, labeled product from shorter, unlabeled failure sequences based on hydrophobicity.
-
Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides based on size and can yield very pure products.[14] The fluorescent band can be visualized under UV light and excised from the gel.
-
-
Desalt the purified oligonucleotide using a size-exclusion column or ethanol (B145695) precipitation to remove salts from the purification buffers.
-
Quantify the final product by measuring its absorbance at 260 nm (for the oligonucleotide) and ~495 nm (for fluorescein).
Quantitative Data Summary
Table 1: Recommended Coupling Times for Fluorescein Phosphoramidites
| This compound Type | Recommended Coupling Time | Reference(s) |
| 5'-(6-Fluorescein) phosphoramidite (6-FAM) | 3 minutes | [7] |
| 6-Fluorescein Phosphoramidite | 15 minutes | [10] |
| Fluorescein-dT Phosphoramidite | 10 minutes | [11][13] |
| This compound (FITC-derived) | 12-15 minutes | [15][16] |
Table 2: Deprotection Conditions and Considerations
| Deprotection Reagent | Temperature | Time | Notes | Reference(s) |
| Conc. Ammonium Hydroxide | 55 °C | 8 - 17 hours | Standard procedure; FAM is stable. | [5][11] |
| Conc. Ammonium Hydroxide | Room Temp | ≥ 24 hours | For less stable dyes like HEX. | [12] |
| AMA (1:1 NH₄OH/Methylamine) | 65 °C | 10 minutes | Fast, but can cause a ~5% non-fluorescent side product with FAM. | [5] |
| Two-Step AMA | 1. NH₄OH at RT2. Add Methylamine, 65 °C | 1. 30 minutes2. 10 minutes | Recommended for AMA to prevent side product formation. | [10][13] |
Visualizations
Caption: Workflow for oligonucleotide labeling using this compound.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Moisture in reagents (especially acetonitrile).2. Degraded phosphoramidite.3. Insufficient coupling time. | 1. Use fresh, anhydrous acetonitrile (<30 ppm H₂O).[9]2. Use fresh phosphoramidite; ensure proper storage.[3][8]3. Increase coupling time as recommended for the specific phosphoramidite.[7][10] |
| Presence of Non-Fluorescent Impurity | Side reaction during deprotection with AMA. | Use the two-step deprotection method: pre-treat with ammonium hydroxide before adding methylamine.[5][13] |
| Multiple Peaks on HPLC | 1. Incomplete capping leading to failure sequences.2. Side reactions with FITC-derived phosphoramidites.3. Degradation of dye during deprotection. | 1. Ensure capping reagents are fresh and capping step is efficient.2. Use 6-FAM phosphoramidite for a cleaner product.[6]3. Use milder deprotection conditions (e.g., room temperature) for sensitive dyes.[12] |
| Low Final Yield | Losses during purification and desalting steps. | Optimize purification protocol. Ensure complete precipitation or elution during desalting. |
References
- 1. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 2. atdbio.com [atdbio.com]
- 3. Fluorescein-dT CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 8. leapchem.com [leapchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 13. glenresearch.com [glenresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
- 16. Cambio - Excellence in Molecular Biology [cambio.co.uk]
Application Notes and Protocols for Labeling Oligonucleotides with Fluorescein Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. Among the various fluorescent dyes, fluorescein (B123965) and its derivatives, such as 6-carboxyfluorescein (B556484) (6-FAM), are widely utilized for their bright green fluorescence and compatibility with common instrumentation. This document provides detailed application notes and protocols for the efficient labeling of oligonucleotides with fluorescein phosphoramidite (B1245037) during solid-phase synthesis.
Fluorescein phosphoramidite is a key reagent that enables the direct incorporation of the fluorescein dye onto a synthetic oligonucleotide, typically at the 5'-terminus. This method offers high labeling efficiency and specificity. The core structure of this compound consists of the fluorescein moiety linked to a phosphoramidite group, which allows for its seamless integration into the standard phosphoramidite chemistry of automated DNA/RNA synthesis.
These labeled oligonucleotides are crucial for a wide range of applications, including:
-
Quantitative PCR (qPCR) probes: For real-time detection and quantification of nucleic acids.
-
Fluorescence in situ hybridization (FISH) probes: For visualizing specific DNA or RNA sequences within cells and tissues.
-
DNA sequencing: As primers for Sanger sequencing or for detection in next-generation sequencing technologies.
-
Molecular beacons: Probes that fluoresce upon hybridization to their target sequence.
-
FRET (Förster Resonance Energy Transfer) studies: To investigate molecular interactions.
This guide will cover the essential aspects of fluorescein labeling, from the initial synthesis cycle to the final purification and quality control of the labeled oligonucleotide.
Chemical Principles and Signaling Pathway
The labeling of an oligonucleotide with this compound occurs during automated solid-phase synthesis. The process follows the standard phosphoramidite chemistry cycle. The this compound is typically introduced in the final coupling step to label the 5'-terminus of the oligonucleotide.
Experimental Protocols
Protocol 1: Automated Synthesis of 5'-Fluorescein Labeled Oligonucleotides
This protocol outlines the general steps for incorporating a fluorescein label at the 5'-end of an oligonucleotide using an automated DNA synthesizer.
Materials:
-
This compound (e.g., 6-FAM phosphoramidite)
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., CPG) with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., tetrazole or a more efficient activator)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (iodine/water/pyridine)
-
Deblocking solution (trichloroacetic acid in dichloromethane)
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Standard Synthesis Cycles: The synthesis proceeds in the 3' to 5' direction with the standard four steps: detritylation, coupling, capping, and oxidation for each nucleotide addition.
-
Final Coupling with this compound:
-
For the final coupling cycle (at the 5'-terminus), use the this compound instead of a standard nucleoside phosphoramidite.
-
Dissolve the this compound in anhydrous acetonitrile to the recommended concentration.
-
An extended coupling time is often recommended for fluorescein phosphoramidites to ensure high coupling efficiency. A coupling time of 3 minutes is commonly suggested.
-
-
Final Detritylation (Optional): If the this compound contains a 5'-DMT group, a final detritylation step can be performed on the synthesizer. This is often done if "trityl-on" purification is planned. For fluorescein phosphoramidites without a DMT group, this step is omitted.
-
Completion: Once the synthesis is complete, the solid support containing the full-length, 5'-fluorescein-labeled oligonucleotide is ejected from the synthesis column.
Protocol 2: Cleavage and Deprotection of Fluorescein-Labeled Oligonucleotides
This protocol describes the process of cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups from the nucleobases and the phosphate backbone.
Materials:
-
Solid support with the synthesized fluorescein-labeled oligonucleotide
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) or a mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA)
-
Screw-cap vials
-
Heating block or oven
Procedure:
-
Cleavage from Support:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial (typically 1-2 mL).
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Deprotection:
-
After cleavage, ensure the vial is tightly sealed.
-
Heat the vial at 55°C for 8-12 hours (or overnight) to remove the protecting groups from the nucleobases.
-
Note on Deprotection with AMA: While AMA can significantly reduce deprotection times, it may cause some degradation of the fluorescein moiety. If using AMA, a modified procedure is recommended: first, treat the oligo with ammonium hydroxide to remove the pivaloyl protecting groups from the fluorescein, then add the methylamine solution to complete the deprotection.
-
-
Sample Recovery:
-
After deprotection, cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the crude, deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
The resulting pellet contains the crude fluorescein-labeled oligonucleotide.
-
Protocol 3: Purification of Fluorescein-Labeled Oligonucleotides
Purification is a critical step to remove unreacted reagents, truncated sequences (failure sequences), and other impurities. High-performance liquid chromatography (HPLC) is a commonly used method for obtaining high-purity labeled oligonucleotides.
Materials:
-
Crude fluorescein-labeled oligonucleotide pellet
-
Nuclease-free water or appropriate buffer (e.g., TE buffer)
-
HPLC system with a reverse-phase column (e.g., C18)
-
HPLC mobile phases (e.g., Buffer A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water; Buffer B: 0.1 M TEAA in acetonitrile)
-
Collection tubes
Procedure:
-
Sample Preparation: Resuspend the crude oligonucleotide pellet in a small volume of nuclease-free water or mobile phase A.
-
HPLC Separation:
-
Equilibrate the reverse-phase HPLC column with the starting mobile phase conditions (typically a low percentage of Buffer B).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Buffer B concentration to elute the oligonucleotides. The more hydrophobic, full-length, fluorescein-labeled oligonucleotide will elute later than the shorter, unlabeled failure sequences.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of fluorescein (~495 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Desalting: The collected fractions containing the purified oligonucleotide in a salt-containing buffer (TEAA) need to be desalted. This can be achieved by methods such as ethanol (B145695) precipitation or using a desalting column.
-
Final Product: After desalting, evaporate the solvent to obtain the purified, fluorescein-labeled oligonucleotide as a pellet. Resuspend in a desired buffer for storage.
Data Presentation
Table 1: Properties of Fluorescein (6-FAM) for Oligonucleotide Labeling
| Property | Value | Reference(s) |
| Excitation Maximum | ~495 nm | |
| Emission Maximum | ~520 nm | |
| Common Quencher | BHQ-1 | |
| Chemical Stability | Stable during synthesis and deprotection with ammonium hydroxide. | |
| pH Sensitivity | Fluorescence is pH-dependent, with optimal emission at higher pH. | |
| Storage of Labeled Oligo | Store in the dark, either dry or in a neutral aqueous buffer at -20°C. |
Table 2: Recommended Parameters for this compound Coupling
| Parameter | Recommendation | Rationale | Reference(s) |
| Coupling Time | 3 minutes | This compound is a bulkier molecule than standard nucleoside phosphoramidites, requiring a longer reaction time to achieve high coupling efficiency. | |
| Diluent | Anhydrous Acetonitrile | Standard diluent for phosphoramidite chemistry, ensuring the reagent is water-free to prevent side reactions. | |
| Activator | Standard activators (e.g., Tetrazole, DCI) | Efficiently catalyzes the coupling reaction. | General knowledge |
| Stability in Solution | 2-3 days | The phosphoramidite can degrade in solution over time, reducing coupling efficiency. Freshly prepared solutions are recommended. |
Table 3: Comparison of Deprotection Methods for Fluorescein-Labeled Oligonucleotides
| Deprotection Reagent | Temperature | Time | Advantages | Disadvantages | Reference(s) |
| Ammonium Hydroxide | 55°C | 8-17 hours | Standard, reliable method; fluorescein is stable under these conditions. | Longer deprotection time compared to AMA. | |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10 minutes | Very fast deprotection. | Can cause a small amount of fluorescein degradation (~5%). | |
| Modified AMA | Room Temp -> 65°C | ~2 hours | Minimizes fluorescein degradation while still being faster than ammonium hydroxide alone. | Requires a two-step addition of reagents. |
Table 4: Overview of Purification Methods for Fluorescein-Labeled Oligonucleotides
| Purification Method | Principle | Purity | Yield | Throughput | Reference(s) |
| Reverse-Phase HPLC | Separation based on hydrophobicity. The hydrophobic fluorescein label aids in separating the full-length product from failure sequences. | High (>95%) | Moderate to High | Low to Medium | |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | Very High (>98%) | Low to Moderate | Low | |
| Cartridge Purification (e.g., OPC) | Affinity chromatography based on the hydrophobicity of a DMT group ("trityl-on") or the label itself. | Moderate to High | High | High | |
| Ethanol Precipitation | Desalting and removal of very small impurities. | Low | High | High |
Conclusion
The labeling of oligonucleotides with this compound is a robust and widely adopted technique that is central to many modern molecular biology applications. By following standardized protocols for synthesis, deprotection, and purification, researchers can consistently produce high-quality fluorescently labeled probes and primers. Careful consideration of parameters such as coupling time and deprotection conditions is crucial for maximizing the yield and purity of the final product. The information and protocols provided in this document serve as a comprehensive guide for scientists and professionals to successfully implement fluorescein labeling in their research and development endeavors.
Application Notes and Protocols for 5' End Labeling of DNA Primers with Fluorescein Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. 5'-end labeling of DNA primers with fluorescein (B123965) provides a sensitive and specific method for the detection and quantification of nucleic acids in a variety of applications. Fluorescein, a widely used fluorophore, can be efficiently incorporated at the 5'-terminus of a synthetic oligonucleotide during solid-phase synthesis using fluorescein phosphoramidite (B1245037) (FAM). This document provides detailed application notes and experimental protocols for the 5'-end labeling of DNA primers with fluorescein phosphoramidite, including purification and quality control of the final product.
Fluorescein is a derivative of fluorescein that emits green fluorescence with an excitation maximum around 495 nm and an emission maximum around 520 nm.[1] The phosphoramidite chemistry allows for the automated, site-specific incorporation of the fluorescein moiety at the 5'-end of the oligonucleotide chain.[1] This method offers high labeling efficiency and yields a stable, covalent linkage between the dye and the DNA primer.
Applications
5'-fluorescein labeled DNA primers are utilized in a wide array of molecular biology techniques, including:
-
Quantitative PCR (qPCR): In qPCR, FAM-labeled primers or probes are used to monitor the amplification of DNA in real-time. The increase in fluorescence intensity is directly proportional to the amount of amplified product.[1]
-
DNA Sequencing: Fluorescently labeled primers are fundamental to automated DNA sequencing methods, such as Sanger sequencing, enabling the detection of DNA fragments during electrophoresis.
-
Fragment Analysis: Labeled primers are employed in fragment analysis to determine the size of DNA fragments, for applications like microsatellite analysis and genotyping.[2]
-
Fluorescence In Situ Hybridization (FISH): Fluorescein-labeled probes can be used to detect specific DNA sequences within chromosomes or cells.
-
Gene Expression Studies: Labeled primers are used in various methods to quantify gene expression levels.[2]
-
Molecular Diagnostics: Development of diagnostic assays for the detection of pathogens or genetic mutations.
Data Presentation
Photophysical Properties of 5'-Fluorescein Labeled DNA
| Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [1] |
| Emission Maximum (λem) | ~520 nm | [1] |
| Extinction Coefficient (at λex) | ~83,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | Dependent on local environment | [4] |
| Recommended Quencher | BHQ-1 | [5] |
Purification and Yield of 5'-Fluorescein Labeled Oligonucleotides
| Parameter | Typical Value | Notes |
| Labeling Efficiency | >95% | With optimized coupling conditions. |
| HPLC Purification Recovery | 75-80% | For a 100 nmol synthesis scale.[6] |
| Final Purity | >90% | After RP-HPLC purification.[6] |
Experimental Protocols
I. Automated 5'-Fluorescein Labeling of DNA Primers
This protocol outlines the general steps for incorporating this compound at the 5'-end of a DNA primer using an automated DNA synthesizer.
Materials:
-
This compound (FAM)
-
Standard DNA phosphoramidites (A, C, G, T)
-
Synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
Controlled Pore Glass (CPG) solid support with the initial nucleotide
-
Anhydrous acetonitrile (B52724)
Workflow:
Caption: Automated synthesis and purification of 5'-fluorescein labeled DNA primers.
Procedure:
-
DNA Synthesis: The desired DNA sequence is synthesized on a CPG solid support using standard phosphoramidite chemistry.
-
Fluorescein Coupling: In the final synthesis cycle, this compound is coupled to the 5'-terminus of the oligonucleotide. An increased coupling time of up to 15 minutes may be required to ensure high coupling efficiency due to the steric hindrance of the fluorescein moiety.[7]
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 17 hours.[8] For some applications, milder deprotection conditions may be necessary.
II. Purification of 5'-Fluorescein Labeled Primers by Reverse-Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying fluorescein-labeled oligonucleotides, as the hydrophobic nature of the fluorescein dye allows for excellent separation from unlabeled failure sequences.[9][10]
Materials:
-
Crude, deprotected 5'-fluorescein labeled oligonucleotide
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
C8 or C18 reverse-phase HPLC column
-
HPLC system with a UV-Vis detector
Workflow:
Caption: Workflow for the purification of 5'-fluorescein labeled primers by RP-HPLC.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in Buffer A (0.1 M TEAA).
-
HPLC Separation:
-
Equilibrate the C8 or C18 column with Buffer A.
-
Inject the dissolved sample onto the column.
-
Elute the oligonucleotide using a linear gradient of acetonitrile (Buffer B) in Buffer A. A typical gradient is 5-95% Buffer B over 30 minutes.[11]
-
-
Detection and Fraction Collection:
-
Monitor the elution profile at 260 nm (for DNA) and at the absorbance maximum of fluorescein (~495 nm).
-
The labeled oligonucleotide will absorb at both wavelengths, while unlabeled oligonucleotides will only absorb at 260 nm.[11] The labeled product is typically more hydrophobic and elutes later than the unlabeled failure sequences.
-
Collect the peak corresponding to the pure, 5'-fluorescein labeled primer.
-
-
Lyophilization: Lyophilize the collected fraction to obtain the purified primer as a dry pellet.
III. Quality Control of 5'-Fluorescein Labeled Primers
Procedure:
-
Purity Analysis: Re-inject a small aliquot of the purified primer onto the RP-HPLC column to assess purity. The product should appear as a single, sharp peak.
-
Concentration Determination:
-
Measure the absorbance of the purified primer at 260 nm (A260).
-
To accurately determine the concentration of the oligonucleotide, the contribution of the fluorescein dye to the A260 reading must be corrected. Use the following formula: A_base = A260 - (A_dye x CF260) Where:
-
A_base is the corrected absorbance of the DNA.
-
A260 is the total measured absorbance at 260 nm.
-
A_dye is the absorbance at the excitation maximum of fluorescein (~495 nm).
-
CF260 is the correction factor for fluorescein at 260 nm (typically ~0.32).[3]
-
-
-
Mass Spectrometry: Electrospray ionization-mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the labeled primer, verifying the successful incorporation of the fluorescein moiety.
Signaling Pathway Example: Real-Time PCR
Caption: Use of 5'-FAM labeled primers in a real-time PCR signaling pathway for DNA quantification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient coupling of this compound. | Increase the coupling time for the FAM phosphoramidite to 15 minutes. Ensure all reagents are fresh and anhydrous. |
| Multiple Peaks in HPLC | Presence of failure sequences or side products. | Optimize deprotection conditions. Ensure efficient capping during synthesis. |
| Isomers of this compound. | Use a single-isomer 6-FAM phosphoramidite to reduce peak complexity.[8] | |
| Low Fluorescence Signal | Photobleaching of fluorescein. | Protect the labeled primers from light during storage and handling.[1] Use an anti-fade mounting medium for microscopy applications. |
| pH-dependent fluorescence. | Ensure the buffer pH is above 7 for optimal fluorescence.[8] | |
| Self-quenching. | Avoid multiple fluorescein labels in close proximity within the oligonucleotide. |
Storage and Handling
-
Store this compound and labeled oligonucleotides at -20°C in the dark.[12]
-
Avoid repeated freeze-thaw cycles.
-
Protect from light to prevent photobleaching.[1]
-
Dissolve lyophilized primers in a suitable buffer (e.g., TE buffer) and store frozen.
References
- 1. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 2. 5′ Labeled Primers | Thermo Fisher Scientific - US [thermofisher.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. waters.com [waters.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. labcluster.com [labcluster.com]
- 10. atdbio.com [atdbio.com]
- 11. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 12. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Incorporating Fluorescein Phosphoramidite in Automated DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. Among the various fluorescent dyes, fluorescein (B123965) and its derivatives, such as 6-carboxyfluorescein (B556484) (6-FAM), are widely utilized due to their high molar extinction coefficient, good quantum yield, and compatibility with standard DNA synthesis chemistry.[1] The incorporation of fluorescein is most commonly achieved during automated solid-phase synthesis using a fluorescein phosphoramidite (B1245037) reagent.[2][3]
These application notes provide a detailed protocol for the incorporation of Fluorescein phosphoramidite at the 5'-terminus of an oligonucleotide using an automated DNA synthesizer. The subsequent sections will cover the necessary reagents, step-by-step experimental procedures for synthesis, deprotection, and purification, as well as troubleshooting common issues.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| 5'-Fluorescein Phosphoramidite (e.g., 6-FAM) | Major Oligonucleotide Reagent Suppliers | Varies |
| Standard DNA Phosphoramidites (dA, dC, dG, dT) | Major Oligonucleotide Reagent Suppliers | Varies |
| Solid Support (e.g., CPG) | Major Oligonucleotide Reagent Suppliers | Varies |
| Anhydrous Acetonitrile (B52724) | Varies | Varies |
| Activator Solution (e.g., Tetrazole, DCI) | Varies | Varies |
| Capping Reagents (Cap A and Cap B) | Varies | Varies |
| Oxidizing Solution | Varies | Varies |
| Detritylation Reagent (e.g., Trichloroacetic Acid) | Varies | Varies |
| Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | Varies | Varies |
| HPLC Grade Acetonitrile | Varies | Varies |
| HPLC Grade Triethylammonium Acetate (TEAA) Buffer | Varies | Varies |
Experimental Protocols
Protocol 1: Automated DNA Synthesis
This protocol outlines the steps for incorporating a 5'-Fluorescein phosphoramidite during a standard automated DNA synthesis cycle.
-
Preparation of Reagents:
-
Dissolve the 5'-Fluorescein phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). To ensure anhydrous conditions, use a septum-sealed bottle of acetonitrile and dissolve the phosphoramidite under an inert atmosphere (e.g., argon).[4]
-
Prepare and install all other standard DNA synthesis reagents (phosphoramidites, activator, capping, oxidizing, and detritylation solutions) on the automated DNA synthesizer according to the manufacturer's instructions.
-
-
Synthesis Cycle Programming:
-
Program the DNA synthesizer for the desired oligonucleotide sequence.
-
For the final coupling step at the 5'-terminus, assign the bottle position corresponding to the 5'-Fluorescein phosphoramidite.
-
Crucially, extend the coupling time for the this compound. A coupling time of 3 to 15 minutes is recommended to ensure high coupling efficiency.[5][6][7]
-
-
Initiation of Synthesis:
-
Start the synthesis run. The synthesizer will perform the standard cycles of detritylation, coupling, capping, and oxidation for each base, followed by the final extended coupling of the this compound.
-
Diagram: Automated DNA Synthesis Workflow
Caption: Workflow for automated DNA synthesis incorporating a 5'-Fluorescein phosphoramidite.
Protocol 2: Cleavage and Deprotection
This protocol describes the process of cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups.
-
Cleavage from Support:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide (NH₄OH) to the vial.
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Deprotection:
-
Standard Deprotection: For oligonucleotides labeled with FAM, deprotection can typically be carried out by heating the ammonium hydroxide solution at 55°C for 8 to 17 hours.[7][8] FAM is generally stable under these conditions.[1][9]
-
Methylamine-based Deprotection (Caution): While AMA (a mixture of ammonium hydroxide and methylamine) allows for faster deprotection, it can lead to a side reaction with fluorescein, resulting in a non-fluorescent impurity.[1][5] If AMA must be used, it is recommended to first treat the oligo with ammonium hydroxide to remove the pivaloyl protecting groups from the fluorescein before adding methylamine.[1][10]
-
After incubation, cool the vial to room temperature.
-
-
Drying:
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.
-
Diagram: Cleavage and Deprotection Process
Caption: General workflow for the cleavage and deprotection of a fluorescein-labeled oligonucleotide.
Protocol 3: Purification
Purification is essential to remove truncated sequences (failure sequences) and any byproducts from the synthesis and deprotection steps.
-
Resuspension:
-
Resuspend the dried, crude oligonucleotide pellet in a suitable buffer (e.g., 0.1 M TEAA or deionized water).
-
-
Purification Method:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying fluorescently labeled oligonucleotides. The hydrophobicity of the fluorescein tag aids in the separation of the full-length, labeled product from unlabeled failure sequences.
-
Gel Electrophoresis (PAGE): Polyacrylamide gel electrophoresis can also be used for purification, especially for longer oligonucleotides.[11]
-
-
RP-HPLC Protocol Outline:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The fluorescein-labeled oligonucleotide will elute later than the unlabeled failure sequences.
-
Detection: Monitor the elution profile at 260 nm (for DNA) and at the excitation wavelength of fluorescein (~495 nm).
-
Fraction Collection: Collect the peak corresponding to the desired product.
-
-
Desalting:
-
After purification, the collected fractions should be desalted using a suitable method, such as ethanol (B145695) precipitation or a desalting column, to remove the HPLC buffer salts.
-
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the incorporation of this compound.
Table 1: Coupling Efficiency
| Phosphoramidite | Recommended Coupling Time | Typical Coupling Efficiency |
| Standard DNA Phosphoramidites | 1-2 minutes | >98% |
| 5'-Fluorescein Phosphoramidite | 3-15 minutes | >95% |
Note: Achieving high coupling efficiency is critical for the synthesis of long oligonucleotides.[4]
Table 2: Deprotection Conditions and Fluorescein Stability
| Deprotection Reagent | Temperature | Time | Fluorescein Stability |
| Concentrated NH₄OH | 55°C | 8-17 hours | High stability[1][9] |
| AMA (NH₄OH/Methylamine) | Room Temp or 65°C | 10-120 minutes | Potential for ~5% degradation to a non-fluorescent byproduct[1][5] |
| t-Butylamine/Methanol/Water | 55°C | Overnight | An alternative for sensitive dyes[10] |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency of Fluorescein | Insufficient coupling time. | Increase the coupling time for the this compound to 10-15 minutes.[6][7] |
| Moisture in reagents. | Use fresh, anhydrous acetonitrile for dissolving the phosphoramidite.[4] | |
| Presence of a Late-Eluting, Non-Fluorescent Peak in HPLC | Side reaction during deprotection with methylamine-containing reagents (AMA). | Use concentrated ammonium hydroxide for deprotection. If AMA must be used, pre-treat with ammonium hydroxide.[1][10] |
| Multiple Fluorescein-labeled Peaks in HPLC | Isomeric mixture of this compound. | Use a single isomer 6-FAM phosphoramidite for synthesis.[8] |
| Formation of byproducts during deprotection. | Optimize deprotection conditions (time and temperature) based on the specific fluorescein derivative used. |
Conclusion
The successful incorporation of this compound into synthetic oligonucleotides is a routine yet critical procedure for the generation of fluorescent probes. By utilizing an extended coupling time, appropriate deprotection strategies to maintain the integrity of the fluorophore, and robust purification methods, high-quality fluorescein-labeled oligonucleotides can be reliably produced for a wide range of research, diagnostic, and therapeutic applications. Careful attention to reagent quality and adherence to optimized protocols are paramount for achieving high yields and purity.
References
- 1. glenresearch.com [glenresearch.com]
- 2. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 3. chemgenesjapan.com [chemgenesjapan.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 6. glenresearch.com [glenresearch.com]
- 7. datapdf.com [datapdf.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescein Phosphoramidite in Fluorescence In Situ Hybridization (FISH) Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fluorescein (B123965) phosphoramidite (B1245037) for the synthesis of fluorescently labeled oligonucleotide probes and their application in Fluorescence In Situ Hybridization (FISH). Detailed protocols for probe design, labeling, hybridization, and analysis are provided, along with troubleshooting recommendations.
Introduction to Fluorescein-Labeled FISH Probes
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that utilizes fluorescently labeled nucleic acid probes to detect and localize specific DNA or RNA sequences within cells and tissues.[1] Fluorescein is a widely used fluorophore that emits a bright green fluorescence, making it a common choice for labeling FISH probes.[2] Fluorescein phosphoramidite is the key reagent used to incorporate fluorescein into synthetic oligonucleotides with high efficiency during solid-phase synthesis.[2][3] This method allows for precise placement of the fluorescent label at the 5' or 3' end, or internally within the oligonucleotide sequence.[4]
The resulting fluorescein-labeled probes are employed in a variety of research and diagnostic applications, including the detection of chromosomal abnormalities, gene mapping, and the analysis of gene expression.[5]
Data Presentation: Comparison of Common Fluorophores for FISH
The selection of a fluorophore is a critical step in the design of a FISH experiment. The following table provides a comparative summary of the key quantitative characteristics of Fluorescein (FAM) and other commonly used fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| Fluorescein (FAM) | ~495 | ~520 | ~71,000 | ~0.92 | ~65,320 | Moderate |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | ~65,320 | High |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | ~22,500 | High |
| Texas Red | ~589 | ~615 | ~85,000 | ~0.61 | ~51,850 | High |
| Alexa Fluor 594 | ~590 | ~617 | ~92,000 | ~0.66 | ~60,720 | High |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 | ~50,000 | High |
Note: Values can vary depending on the specific conjugate and environmental conditions.
Experimental Protocols
I. Design of Fluorescein-Labeled FISH Probes
Successful FISH experiments begin with well-designed probes. Several software tools are available to aid in this process, such as PaintSHOP and PROBER.[6][7][8][9]
Key Design Considerations:
-
Probe Length: Oligonucleotide probes are typically 20-30 nucleotides in length.
-
GC Content: Aim for a GC content between 40-60% for optimal hybridization kinetics.
-
Specificity: Probes should be designed to have minimal cross-hybridization to non-target sequences. This can be checked using BLAST analysis against the relevant genome.
-
Melting Temperature (Tm): The Tm of the probe-target duplex should be calculated to determine the optimal hybridization temperature.
-
Labeling Position: Fluorescein can be incorporated at the 5' end, 3' end, or internally. The choice depends on the specific application and whether the probe needs to be extended by a polymerase.
II. Synthesis of Fluorescein-Labeled Oligonucleotides
Fluorescein-labeled oligonucleotides are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer.[10][11]
Workflow of Phosphoramidite Chemistry:
Caption: Automated synthesis of fluorescein-labeled oligonucleotides.
Protocol:
-
Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile (B52724) to the recommended concentration.
-
Automated Synthesis: Program the DNA synthesizer with the desired oligonucleotide sequence and specify the cycle for the addition of the this compound. The coupling time for the modified phosphoramidite may need to be extended to ensure high coupling efficiency.[4]
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed, typically by incubation in ammonium (B1175870) hydroxide.[4]
-
Purification: The crude labeled oligonucleotide is purified, commonly by High-Performance Liquid Chromatography (HPLC), to remove unlabeled oligonucleotides and other synthesis byproducts.
III. Fluorescence In Situ Hybridization (FISH) Protocol for Cultured Cells
This protocol provides a general workflow for performing FISH on adherent cultured cells. Optimization of incubation times and concentrations may be required for different cell types and probes.
Experimental Workflow for FISH:
Caption: General workflow for a FISH experiment.
Materials:
-
Fluorescein-labeled oligonucleotide probe
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (containing formamide (B127407) and SSC)
-
Wash buffers (e.g., SSC solutions of varying stringency)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips in a petri dish.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells in permeabilization buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Hybridization:
-
Prepare the hybridization mix by diluting the fluorescein-labeled probe in hybridization buffer (typically 1-10 ng/µL).
-
Denature the probe by heating at 75-80°C for 5-10 minutes, followed by immediate cooling on ice.
-
Apply the hybridization mix to the cells on the coverslip.
-
Cover with a larger coverslip and seal to prevent evaporation.
-
Incubate in a humidified chamber at the optimal hybridization temperature (typically 37-42°C) overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the coverslips in a series of wash buffers of increasing stringency to remove unbound and non-specifically bound probes. For example:
-
2x SSC at 42°C for 15 minutes.
-
0.5x SSC at 42°C for 15 minutes.
-
2x SSC at room temperature for 5 minutes.
-
-
-
Counterstaining and Mounting:
-
Incubate the coverslips with DAPI solution for 5-10 minutes at room temperature to stain the cell nuclei.
-
Rinse briefly with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for fluorescein (excitation ~495 nm, emission ~520 nm) and DAPI (UV excitation).
-
Capture images and analyze the localization and intensity of the fluorescent signals.
-
Troubleshooting
Weak or absent fluorescent signals are a common issue in FISH experiments. The following diagram and table outline potential causes and solutions, with a focus on fluorescein-labeled probes.
Factors Influencing Fluorescence Intensity:
References
- 1. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 2. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 3. atdbio.com [atdbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing oligonucleotide-based FISH probe sets with PaintSHOP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 9. academic.oup.com [academic.oup.com]
- 10. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 11. twistbioscience.com [twistbioscience.com]
Application Notes and Protocols: Fluorescein (FAM) Phosphoramidite in DNA Sequencing and Fragment Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) phosphoramidite (B1245037), commonly known as FAM phosphoramidite, is a cornerstone reagent in molecular biology for synthesizing fluorescently labeled oligonucleotides.[1] Fluorescein is a widely used green fluorescent dye that can be incorporated into DNA or RNA strands during automated solid-phase synthesis.[][] This is achieved by using a phosphoramidite derivative of fluorescein, which allows for its covalent attachment to the 5' or 3' end, or even internally within an oligonucleotide sequence.[4][5]
The resulting FAM-labeled oligonucleotides are indispensable tools for a variety of applications, including DNA sequencing, quantitative PCR (qPCR), and fragment analysis.[1][6] The strong green fluorescence emitted by FAM upon excitation with blue light provides a sensitive and reliable method for detecting and quantifying nucleic acids.[1]
This document provides detailed application notes and protocols for the use of FAM-labeled oligonucleotides in two key areas: automated DNA sequencing and DNA fragment analysis.
Spectral Properties of Fluorescein (FAM)
A clear understanding of the spectral properties of FAM is crucial for designing experiments and selecting appropriate instrumentation.
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | ~495 nm | [1][6] |
| Emission Maximum | ~520 nm | [1][6] |
Application 1: Automated DNA Sequencing (Sanger Method)
FAM-labeled primers have historically been a vital component of automated Sanger sequencing, also known as the chain-termination method.[7][8] In this method, a FAM-labeled primer is used to initiate the enzymatic synthesis of DNA strands complementary to the template of interest. The reaction mixture also contains dideoxynucleotide triphosphates (ddNTPs) which, when incorporated, terminate the growing DNA chain.[7]
The result is a collection of DNA fragments of varying lengths, each ending with a specific ddNTP and all labeled with the FAM dye at the 5' end. These fragments are then separated by size using capillary electrophoresis, and a laser excites the FAM dye on each fragment as it passes a detector. The sequence is then read by identifying the terminal base of each successively longer fragment.
Experimental Workflow: Sanger Sequencing using a FAM-labeled Primer
The overall workflow for Sanger sequencing with a FAM-labeled primer involves several key steps, from initial PCR amplification of the target region to the final sequence analysis.
Caption: Workflow for Sanger DNA sequencing using a FAM-labeled primer.
Protocol: Cycle Sequencing with a FAM-labeled Primer
This protocol outlines the setup for a typical cycle sequencing reaction. Note that volumes and concentrations may need to be optimized based on the specific template, primer, and sequencing chemistry being used.
1. Reaction Mixture Preparation:
For a single reaction, combine the following reagents in a PCR tube. It is recommended to prepare a master mix for multiple reactions.
| Component | Volume (µL) | Final Concentration |
| Sequencing Premix (contains buffer, dNTPs, ddNTPs, and DNA polymerase) | 2.0 | 1X |
| FAM-labeled Primer (5 µM stock) | 1.0 | 0.5 µM |
| Purified PCR Product (Template DNA, 20-80 ng/µL) | 2.0 | 40-160 ng |
| Deionized Water | 5.0 | - |
| Total Volume | 10.0 |
2. Thermal Cycling:
Perform cycle sequencing using the following conditions:
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 96 | 1 min | 1 |
| Denaturation | 96 | 10 sec | \multirow{3}{*}{25-30} |
| Annealing | 50 | 5 sec | |
| Extension | 60 | 4 min | |
| Hold | 4 | ∞ | 1 |
3. Post-Reaction Cleanup:
After thermal cycling, the sequencing products must be purified to remove unincorporated ddNTPs, dNTPs, and primers before capillary electrophoresis. This can be achieved using methods such as ethanol/EDTA precipitation or column purification.
Application 2: DNA Fragment Analysis
FAM-labeled oligonucleotides are extensively used in DNA fragment analysis, a technique that determines the size of DNA fragments.[9] This method is central to a wide range of applications, including:
-
Microsatellite Instability (MSI) analysis
-
Short Tandem Repeat (STR) genotyping for forensic science and cell line authentication.[10]
-
Amplified Fragment Length Polymorphism (AFLP) analysis for genetic mapping and fingerprinting.
In this technique, one of the PCR primers used to amplify the target region is labeled with FAM.[9] The resulting PCR products are fluorescently labeled and can be separated by size with high resolution using capillary electrophoresis.[10] An internal size standard, labeled with a different colored dye, is run with each sample to accurately determine the size of the FAM-labeled fragments.[9]
Experimental Workflow: DNA Fragment Analysis
The workflow for fragment analysis is a multi-step process that begins with DNA extraction and culminates in the analysis of fragment sizes.
Caption: Workflow for DNA fragment analysis using a FAM-labeled primer.
Protocol: PCR for Fragment Analysis
This protocol provides a general guideline for amplifying a target region (e.g., a microsatellite locus) using a FAM-labeled forward primer.
1. PCR Reaction Setup:
Combine the following components in a PCR tube. Prepare a master mix for multiple samples.
| Component | Volume for 25 µL reaction | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 1X |
| dNTP Mix (10 mM each) | 0.5 µL | 0.2 mM |
| FAM-labeled Forward Primer (10 µM) | 1.0 µL | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 µL | 0.4 µM |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
| Genomic DNA (10-50 ng/µL) | 1.0 µL | 10-50 ng |
| Nuclease-Free Water | 18.75 µL | - |
| Total Volume | 25.0 µL |
2. PCR Thermal Cycling:
The following conditions are a starting point and should be optimized for your specific primers and template.
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 95 | 5 min | 1 |
| Denaturation | 95 | 30 sec | \multirow{3}{}{30-35} |
| Annealing | 55-65 | 30 sec | |
| Extension | 72 | 1 min | |
| Final Extension | 72 | 10 min | 1 |
| Hold | 4 | ∞ | 1 |
*The annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
3. Preparation for Capillary Electrophoresis:
-
Dilute the PCR product (typically 1:10 to 1:50) in nuclease-free water.
-
In a new plate or tube, mix 1 µL of the diluted PCR product with 8.5 µL of Hi-Di™ Formamide and 0.5 µL of a fluorescently labeled size standard (e.g., LIZ® or ROX®).
-
Denature the samples at 95°C for 3 minutes, then immediately place on ice for 5 minutes before loading onto the capillary electrophoresis instrument.
Oligonucleotide Synthesis with Fluorescein Phosphoramidite
The incorporation of fluorescein into an oligonucleotide is achieved during automated solid-phase DNA synthesis.[11] this compound is a modified nucleoside building block that can be added at a specific position in the sequence.[]
Caption: Synthesis of a 5'-FAM-labeled oligonucleotide.
The process involves the sequential addition of nucleotide phosphoramidites to a growing DNA chain attached to a solid support.[12] To label the 5' end, the FAM phosphoramidite is added during the final synthesis cycle.[4] After synthesis, the oligonucleotide is cleaved from the support, and protecting groups are removed, yielding the final fluorescently labeled product.[11] This is followed by purification, typically by HPLC, to ensure high-purity oligonucleotides for downstream applications.[1]
References
- 1. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 4. chemgenesjapan.com [chemgenesjapan.com]
- 5. Fluorescein Amidites - Nucleosyn [nucleosyn.com]
- 6. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 7. cd-genomics.com [cd-genomics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. How to Conduct Fragment Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Fluorescent Fragment Length Analysis - Sequencing and Microarray Facility | MD Anderson Cancer Center [mdanderson.org]
- 11. Synthesis of fluorescently labelled oligonucleotides and nucleic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Internal Labeling of Oligonucleotides with Fluorescein-dT Phosphoramidite
Introduction
The internal incorporation of fluorescent labels into synthetic oligonucleotides is a cornerstone technique in molecular biology, diagnostics, and therapeutic development. Fluorescein (B123965), a widely used fluorophore, can be site-specifically introduced into an oligonucleotide sequence using a Fluorescein-dT phosphoramidite (B1245037). This modified thymidine (B127349) analogue allows for the synthesis of probes with internal fluorescent tags, which are critical for various applications including Förster Resonance Energy Transfer (FRET) probes, DNA sequencing, hybridization assays, and antisense oligonucleotide (ASO) research.
Unlike 5' or 3' end-labeling, internal labeling positions the fluorophore at a specific, pre-determined base within the sequence. This is particularly advantageous for assays where the probe's ends are involved in enzymatic reactions or where precise positioning of the label is required to probe specific molecular interactions. This document provides detailed protocols and technical data for the efficient internal labeling of oligonucleotides using Fluorescein-dT phosphoramidite on an automated DNA synthesizer.
Chemical Principle
Internal labeling is achieved by incorporating a modified phosphoramidite monomer during standard solid-phase oligonucleotide synthesis. The Fluorescein-dT phosphoramidite contains a fluorescein molecule attached to the C5 position of the thymine (B56734) base via a linker arm. This design ensures that the fluorophore does not interfere with Watson-Crick base pairing. The phosphoramidite is added during the appropriate synthesis cycle to insert a fluorescein-labeled thymidine at the desired position within the growing oligonucleotide chain. The synthesis then continues with standard phosphoramidites to complete the sequence.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and characteristics of internal labeling with Fluorescein-dT phosphoramidite.
Table 1: Synthesis & Labeling Efficiency
| Parameter | Typical Value | Notes |
| Coupling Efficiency (Fluorescein-dT) | >98% | Dependent on synthesizer, reagents, and protocol. A longer coupling time is often recommended. |
| Overall Synthesis Yield (Crude) | 40 - 60% | For a 20-mer oligonucleotide; yield is sequence and length-dependent. |
| Purity of Crude Product | 50 - 70% | Varies with sequence length and synthesis efficiency. |
| Deprotection Time | 17 hours | Using standard ammonium (B1175870) hydroxide (B78521) at 55°C. |
Table 2: Purification & Quality Control
| Parameter | HPLC Purification | PAGE Purification |
| Typical Purity Achieved | >95% | >90% |
| Expected Yield Post-Purification | 25 - 50% of crude product | 15 - 40% of crude product |
| Primary QC Method | Analytical HPLC, Mass Spectrometry | Analytical PAGE, UV-Vis Spectroscopy |
| Mass Spectrometry | Confirms correct mass of the labeled oligo. | Confirms correct mass of the labeled oligo. |
Table 3: Spectroscopic Properties
| Property | Wavelength (nm) | Molar Extinction Coefficient (ε₂₆₀) |
| Absorbance Maximum (λₘₐₓ) | 494 nm | Varies by sequence; requires calculation based on composition. |
| Emission Maximum (λₑₘ) | 520 nm | Not applicable |
Experimental Protocols & Methodologies
Protocol 1: Automated Synthesis of Internally Labeled Oligonucleotides
This protocol assumes the use of a standard automated solid-phase oligonucleotide synthesizer.
Materials:
-
DNA synthesizer (e.g., ABI 394, MerMade, Dr. Oligo)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
Fluorescein-dT phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Capping Reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer (Iodine in THF/Water/Pyridine)
-
Deblocking Reagent (Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile
Procedure:
-
Synthesizer Setup:
-
Install the required phosphoramidites, including the Fluorescein-dT phosphoramidite, on the synthesizer.
-
Ensure all reagent bottles are filled and lines are properly primed.
-
Program the desired oligonucleotide sequence, specifying the position for the Fluorescein-dT incorporation.
-
-
Synthesis Cycle: The synthesis proceeds via a series of automated steps. A standard cycle is as follows:
-
Step A: Detritylation (Deblocking): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed using the deblocking reagent.
-
Step B: Coupling: The next phosphoramidite in the sequence (standard or Fluorescein-dT) is activated by the activator and coupled to the free 5'-hydroxyl group.
-
Note: For the Fluorescein-dT phosphoramidite, it is recommended to increase the coupling time to 3-5 minutes to ensure high coupling efficiency.
-
-
Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutations (n-1 sequences).
-
Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.
-
-
Iteration: The cycle (Steps A-D) is repeated for each subsequent base in the sequence until the full-length oligonucleotide is synthesized.
-
Final Detritylation: After the final cycle, the terminal 5'-DMT group is typically left on if Reversed-Phase HPLC purification is planned ("DMT-on"). Otherwise, it is removed ("DMT-off").
Protocol 2: Cleavage, Deprotection, and Purification
Materials:
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Reversed-Phase HPLC system with a C18 column
-
Purification Buffers (Buffer A: 0.1 M TEAA, pH 7.0; Buffer B: Acetonitrile)
-
Polyacrylamide Gel Electrophoresis (PAGE) equipment (optional)
-
Desalting columns (e.g., NAP-10)
Procedure:
-
Cleavage and Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and incubate at 55°C for 12-17 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases.
-
After incubation, cool the vial and centrifuge to pellet the CPG support.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the ammonia (B1221849) solution to dryness using a vacuum concentrator.
-
-
Purification (Reversed-Phase HPLC):
-
Resuspend the dried crude oligonucleotide pellet in 1 mL of Buffer A.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 5% to 50% Acetonitrile over 30 minutes).
-
The desired fluorescein-labeled product is typically the last major peak to elute due to the hydrophobicity of the fluorescein moiety (if DMT-on purification is used, the DMT group also contributes to retention).
-
Collect the peak corresponding to the full-length, labeled product.
-
-
Desalting:
-
Evaporate the collected HPLC fractions to dryness.
-
Resuspend the pellet in sterile, nuclease-free water.
-
Desalt the purified oligonucleotide using a desalting column according to the manufacturer's instructions to remove residual salts from the purification buffers.
-
-
Quantification and Quality Control:
-
Measure the absorbance at 260 nm (for DNA) and 494 nm (for fluorescein) to determine the concentration and labeling incorporation.
-
Verify the mass of the final product using ESI-TOF or MALDI-TOF mass spectrometry.
-
Assess purity by analytical HPLC or denaturing PAGE.
-
Diagrams and Workflows
Caption: Workflow of the synthesis cycle with the introduction of the Fluorescein-dT phosphoramidite at the coupling step.
Caption: Standard workflow from completed synthesis to final purified product for internally labeled oligonucleotides.
Caption: Conceptual diagram of how an internally labeled oligonucleotide functions as a FRET probe upon hybridization.
Application Note: Deprotection and Cleavage of Fluorescein-Labeled Oligonucleotides
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and application of fluorescently labeled nucleic acids.
Introduction Fluorescein (B123965) and its derivatives, particularly 6-carboxyfluorescein (B556484) (FAM), are among the most widely used fluorescent labels for synthetic oligonucleotides due to their high quantum yield and compatibility with standard DNA synthesis chemistry.[1] The final and critical stage of oligonucleotide production, following solid-phase synthesis, is the cleavage from the solid support and the removal of all protecting groups from the nucleobases, the phosphate (B84403) backbone, and the dye itself.[2] While fluorescein is remarkably stable under standard deprotection conditions, accelerated methods require special consideration to prevent the formation of non-fluorescent side products.[1][3] This document provides a detailed overview and protocols for the effective deprotection and cleavage of fluorescein-labeled oligonucleotides.
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection strategy depends on the required speed and the stability of other modifications on the oligonucleotide.[2] The following table summarizes the common methods for fluorescein-labeled oligonucleotides, highlighting their conditions and outcomes.
| Method | Reagent(s) | Temperature | Duration | Fluorescein (FAM) Compatibility & Outcome |
| Standard Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | 55 °C | 17 hours | Excellent . Fluorescein is highly stable under these conditions, ensuring maximal yield of the fluorescent product.[1][4] |
| Fast Deprotection (Direct AMA) | Ammonium Hydroxide / 40% Methylamine (B109427) (AMA), 1:1 v/v | 65 °C | 10 minutes | Fair . This method is very rapid but can cause the formation of a non-fluorescent side product in approximately 5% of the material.[1][3] This occurs when methylamine reacts with the FAM dye before its pivaloyl protecting groups are removed.[1] |
| Optimized Fast Deprotection (Two-Step AMA) | 1. Concentrated NH₄OH2. 40% Aqueous Methylamine | 1. Room Temp.2. 65 °C | 1. 30 minutes2. 10 minutes | Excellent . This modified protocol avoids the formation of the non-fluorescent side product by first using ammonium hydroxide to remove the dye's protecting groups before the addition of methylamine for rapid deprotection of the nucleobases.[1][4][5] |
Experimental Protocols & Methodologies
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This method is recommended for standard oligonucleotides and when processing time is not a primary constraint. It ensures the highest integrity of the fluorescein label.
Materials:
-
Oligonucleotide synthesized on Controlled Pore Glass (CPG) or other solid support.
-
Concentrated Ammonium Hydroxide (30%).
-
2 mL screw-cap vials.
-
Heating block or oven set to 55 °C.
-
Centrifugal evaporator.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide into a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Ensure the vial is tightly sealed to prevent ammonia (B1221849) gas from escaping.
-
Place the vial in a heating block or oven at 55 °C for 17 hours.[1][4] This step performs both cleavage from the support and deprotection of the oligonucleotide.
-
After incubation, allow the vial to cool completely to room temperature.
-
Carefully transfer the ammonium hydroxide solution (supernatant) containing the cleaved oligonucleotide to a new microcentrifuge tube.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water for quantification and downstream applications.
Protocol 2: Optimized Fast Deprotection with Two-Step AMA
This protocol is ideal for rapid deprotection of fluorescein-labeled oligonucleotides while preventing dye degradation.
Materials:
-
Oligonucleotide synthesized on solid support.
-
Concentrated Ammonium Hydroxide (30%).
-
40% Aqueous Methylamine solution.
-
2 mL screw-cap vials.
-
Heating block set to 65 °C.
-
Centrifugal evaporator.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide into a 2 mL screw-cap vial.
-
Add 0.5 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial and let it stand at room temperature for 30 minutes.[4] During this time, the pivaloyl protecting groups on the fluorescein are removed, which can be observed by the solution turning a yellow-green color.[1]
-
Carefully open the vial and add an equal volume (0.5 mL) of 40% aqueous methylamine, creating the 1:1 AMA solution.[4]
-
Reseal the vial tightly and place it in a heating block at 65 °C for 10 minutes.[6][7]
-
After incubation, cool the vial on ice or allow it to cool to room temperature.
-
Transfer the AMA solution containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Dry the sample using a centrifugal evaporator.
-
Resuspend the purified oligonucleotide pellet for further use.
Visualizations
The following diagrams illustrate the workflow and logical decisions involved in the deprotection and cleavage of fluorescein-labeled oligonucleotides.
Caption: High-level workflow from synthesis to final product.
References
Application Notes and Protocols for the Quantification of Fluorescein-Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate quantification of fluorescein-labeled oligonucleotides, a critical step in various molecular biology, diagnostic, and therapeutic applications. The methods described herein are essential for ensuring the reliability and reproducibility of experiments involving these labeled probes.
Introduction
Fluorescein (B123965) and its derivatives, such as 6-carboxyfluorescein (B556484) (6-FAM), are widely used fluorescent labels for oligonucleotides due to their high quantum yield and compatibility with common instrumentation.[1][2] Accurate quantification of these labeled oligonucleotides is paramount for applications including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and drug development studies. This document outlines three primary methods for quantification: UV-Vis spectrophotometry, fluorescence spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Key Quantitative Data Summary
The following tables summarize crucial data for the quantification of fluorescein-labeled oligonucleotides.
Table 1: Spectroscopic Properties of Fluorescein
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~498 nm | [3] |
| Maximum Emission Wavelength (λem) | ~517 nm | [3] |
| Molar Extinction Coefficient (ε) at ~495 nm (pH 9) | ~76,000 M⁻¹cm⁻¹ | [4] |
| Molar Extinction Coefficient (ε) at 260 nm | ~13,700 M⁻¹cm⁻¹ | [4] |
Note: The spectral properties of fluorescein are pH-dependent.[5]
Table 2: Molar Extinction Coefficients of DNA Bases at 260 nm
| Base | Molar Extinction Coefficient (ε₂₆₀) (M⁻¹cm⁻¹) |
| Deoxyadenosine (dA) | 15,200 |
| Deoxycytidine (dC) | 7,050 |
| Deoxyguanosine (dG) | 12,010 |
| Thymidine (T) | 8,400 |
These values are used for calculating the extinction coefficient of the oligonucleotide itself.[6]
Experimental Protocols
Protocol 1: Quantification by UV-Vis Spectrophotometry
This method is the most common for determining oligonucleotide concentration by measuring absorbance at 260 nm. However, the presence of the fluorescein label, which also absorbs at 260 nm, requires a correction for accurate quantification.
Methodology:
-
Calculate the Molar Extinction Coefficient of the Oligonucleotide (ε₂₆₀_oligo):
-
Use the nearest-neighbor method for the most accurate calculation, which considers the influence of adjacent bases.[7][8][9]
-
Alternatively, a simpler method is to sum the extinction coefficients of the individual bases.[6][10]
-
An adjustment factor of ~0.9 is often applied to account for the hyperchromicity effect in the oligonucleotide structure.[6][10]
-
Formula (Base Composition): ε₂₆₀_oligo = (N_A * 15200) + (N_C * 7050) + (N_G * 12010) + (N_T * 8400) * 0.9
-
-
Calculate the Total Molar Extinction Coefficient (ε₂₆₀_total):
-
Add the extinction coefficient of fluorescein at 260 nm to that of the oligonucleotide.
-
Formula: ε₂₆₀_total = ε₂₆₀_oligo + ε₂₆₀_fluorescein
-
-
Measure the Absorbance:
-
Resuspend the lyophilized fluorescein-labeled oligonucleotide in a suitable buffer (e.g., TE buffer, pH 8.0).
-
Measure the absorbance of the solution at 260 nm (A₂₆₀) using a spectrophotometer with a 1 cm path length cuvette. Ensure the reading is within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Calculate the Concentration:
-
Use the Beer-Lambert law to determine the concentration.
-
Formula: Concentration (M) = A₂₆₀ / (ε₂₆₀_total * path length in cm)
-
Workflow for UV-Vis Spectrophotometry Quantification
References
- 1. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 4. Effect on quantifying a fluorescein labeled oligonucleotide [biosyn.com]
- 5. Fluorescein - Wikipedia [en.wikipedia.org]
- 6. OligoSpec Calculator | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 8. Oligo Calculation(%GC, M.W., Extinction Coefficient,Concentration) [novoprolabs.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. atdbio.com [atdbio.com]
Troubleshooting & Optimization
Low coupling efficiency of Fluorescein phosphoramidite in oligo synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low coupling efficiency of fluorescein (B123965) phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1][2] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences.[2] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[2]
Q2: How does low coupling efficiency of fluorescein phosphoramidite affect the final product?
A2: The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A small decrease in average coupling efficiency leads to a dramatic reduction in the final yield, especially for longer oligonucleotides.[3][4] For example, a 30-mer synthesis with 99% average coupling efficiency will theoretically yield 75% full-length product, whereas the same synthesis at 98% efficiency will only yield 55%.[4] With modified reagents like this compound, which can sometimes have inherently lower coupling efficiencies, this effect can be even more pronounced.[4][5]
Q3: What is a typical coupling time for fluorescein phosphoramidites?
A3: The recommended coupling time for fluorescein phosphoramidites can vary depending on the specific derivative. For some common types, a 3-minute coupling time is recommended. However, for others, a longer coupling time of 10 to 15 minutes may be necessary to achieve optimal efficiency. Always consult the manufacturer's recommendation for the specific this compound you are using.
Q4: Can the choice of activator impact the coupling efficiency of this compound?
A4: Yes, the choice of activator is crucial. For sterically hindered phosphoramidites, which can include some modified amidites like fluorescein, a more potent activator may be required to achieve high coupling efficiencies in a reasonable timeframe.[2] Common activators include 5-(ethylthio)-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (B129182) (DCI).
Q5: How should fluorescein phosphoramidites be stored to maintain their quality?
A5: Fluorescein phosphoramidites are sensitive to moisture and light.[6] They should be stored at freezer temperatures, typically between -10°C and -30°C, in a dry and dark place.[6] It is important to keep the container tightly sealed. To avoid repeated thawing and refreezing, consider aliquoting the compound into smaller, single-use vials.
Troubleshooting Guide: Low Coupling Efficiency of this compound
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when using fluorescein phosphoramidites.
Problem: A significant drop in the trityl signal is observed after the fluorescein coupling step.
This is a direct indication of low coupling efficiency for the this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low coupling efficiency.
Step 1: Verify Reagent Quality
-
Moisture Contamination: The presence of water is a primary cause of low coupling efficiency.[1]
-
Degraded this compound: Phosphoramidites have a finite shelf life and can degrade, especially if not stored properly.
-
Solution: Use a fresh vial of this compound. Check the expiration date provided by the manufacturer. Store as a dry powder at -20°C and prepare solutions fresh for use.
-
-
Degraded Activator: The activator is crucial for the coupling reaction. An old or improperly prepared activator solution can lead to poor activation and low coupling efficiency.[2]
-
Solution: Prepare a fresh activator solution.
-
Step 2: Review Synthesis Protocol
-
Insufficient Coupling Time: this compound is a modified base and may require a longer coupling time than standard DNA or RNA phosphoramidites.[2]
-
Solution: Increase the coupling time for the this compound. Consult the manufacturer's datasheet for recommended coupling times, which can range from 3 to 15 minutes.
-
-
Incorrect Reagent Concentrations: Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[2]
-
Solution: Verify that the concentrations of your this compound and activator solutions are as recommended.
-
Step 3: Inspect the DNA Synthesizer
-
Instrument Issues: Problems with the synthesizer's fluidics system can lead to low coupling efficiency.[2]
Quantitative Data
Table 1: Impact of Average Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.5% | 81.8% | 66.8% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
Data is based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)
Table 2: Recommended Coupling Times for Various Phosphoramidites
| Phosphoramidite Type | Typical Coupling Time |
| Standard DNA (A, C, G, T) | 20 - 45 seconds |
| Standard RNA | 5 - 12 minutes |
| This compound | 3 - 15 minutes (consult manufacturer) |
| Sterically Hindered Analogs | 5 - 15 minutes or longer |
Experimental Protocols
Protocol 1: Real-Time Assessment of Coupling Efficiency by Trityl Monitoring
Objective: To monitor the efficiency of each coupling step during oligonucleotide synthesis by measuring the absorbance of the released trityl cation.[1]
Methodology:
-
Initiate Synthesis: Begin the desired oligonucleotide synthesis protocol on an automated synthesizer equipped with a trityl monitor.
-
Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid) cleaves the dimethoxytrityl (DMT) group from the 5'-end of the newly added nucleotide.[1]
-
Data Collection: The released orange-colored trityl cation is carried by the solvent through a detector.[1] The instrument's software records the absorbance at approximately 498 nm for each cycle.
-
Data Interpretation: A consistent and high absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance after the coupling of the this compound is a clear indication of a coupling failure for that specific step.
Protocol 2: Post-Synthesis Assessment of Purity by Reversed-Phase HPLC
Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated (failure) sequences.[1]
Methodology:
-
Sample Preparation:
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to standard protocols.
-
Evaporate the cleavage/deprotection solution to dryness.
-
Resuspend the crude oligonucleotide pellet in a suitable buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[1]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the dissolved crude oligonucleotide sample.
-
Monitor the elution profile using a UV detector at 260 nm.[1]
-
-
Data Interpretation:
-
The full-length, fluorescein-labeled oligonucleotide is typically the most hydrophobic species and will be the last major peak to elute.
-
Shorter, truncated sequences are less hydrophobic and will elute earlier.[1]
-
The presence of a significant peak eluting just before the main product peak can indicate a failure at the fluorescein coupling step (n-1 sequence). The relative peak areas can be used to estimate the purity of the crude product.[1]
-
Visualizations
Phosphoramidite Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. idtdna.com [idtdna.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Troubleshooting failed reactions with Fluorescein phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fluorescein (B123965) phosphoramidite (B1245037) (FAM) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for Fluorescein phosphoramidite?
A1: this compound is sensitive to moisture, light, and temperature.[1][2] To ensure its stability and reactivity, adhere to the following storage and handling guidelines:
-
Environment: Keep in a dry, dark place.[1] Use amber glass vials or other light-blocking containers to prevent photobleaching.[1]
-
Handling: When handling the reagent, use gloves and work in a clean, dry environment to avoid contamination.[1] If you need to use the compound multiple times, consider aliquoting it to avoid repeated freeze-thaw cycles.[1]
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation and hydrolysis.[4]
Q2: My FAM-labeled oligonucleotide shows a non-fluorescent impurity after deprotection. What is the cause and how can I prevent it?
A2: A common cause for a non-fluorescent impurity is a side reaction that can occur during deprotection, particularly when using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[5][6] This is due to a nucleophilic attack by methylamine on the fluorescein molecule before the removal of its protecting groups, leading to a non-fluorescent lactam.[6]
To prevent this, a two-step deprotection protocol is recommended:
-
Initially treat the oligo with ammonium hydroxide at room temperature for a short period (e.g., 30 minutes).[5][6][7]
-
Then, add an equal volume of 40% aqueous methylamine to complete the deprotection.[5][6][7]
Q3: What is the expected coupling efficiency for this compound, and how does it impact the final yield?
A3: A high coupling efficiency, ideally above 99%, is critical for successful oligonucleotide synthesis.[8] Even a small decrease in average coupling efficiency can dramatically reduce the yield of the full-length oligonucleotide, especially for longer sequences.[8][9] For example, with a 98% average coupling efficiency, the theoretical yield of a 50-mer oligonucleotide drops to approximately 36.4%.[8]
Q4: Can I add multiple fluorescein labels to a single oligonucleotide?
A4: Yes, it is possible to add multiple fluorescein labels. However, to prevent self-quenching, where the fluorescence of one dye molecule is reduced by another in close proximity, a spacer arm should be incorporated between the fluorescein units.[10][11]
Troubleshooting Guide
Issue 1: Low or No Coupling Efficiency
A drop in the trityl signal during synthesis indicates low coupling efficiency.[8] This is a frequent issue that can be caused by several factors.
dot
Caption: Troubleshooting workflow for low coupling efficiency.
Recommended Actions:
-
Verify Reagent Quality:
-
Phosphoramidite and Activator: Use fresh, high-purity this compound and activator.[5][8] Ensure they have been stored correctly under an inert atmosphere.[5]
-
Solvents: Use anhydrous acetonitrile (B52724) with a water content of less than 30 ppm.[9][12][13] Moisture is a significant inhibitor of coupling efficiency.[9][13][14]
-
-
Optimize Synthesis Protocol:
-
Inspect DNA Synthesizer:
Issue 2: No or Low Fluorescence Signal in the Final Product
Even with successful synthesis, the final product may exhibit a weak or absent fluorescent signal.
dot
Caption: Troubleshooting workflow for fluorescence signal issues.
Recommended Actions:
-
Review Deprotection Protocol: If you used AMA for deprotection, a side reaction may have created a non-fluorescent product.[5][6] Purify the oligonucleotide using HPLC to separate the desired fluorescent product from the impurity. For future syntheses, use the recommended two-step deprotection protocol.
-
Prevent Photobleaching: Fluorescein is light-sensitive.[2] Protect the labeled oligonucleotides from light by storing them in dark or amber tubes and minimizing exposure to light during handling.[2][16]
-
Verify Imaging Settings: Ensure that the excitation and emission settings on your fluorescence detection instrument are appropriate for fluorescein (FAM), which has an excitation maximum around 495 nm and an emission maximum around 520 nm.[2]
-
Address Autofluorescence: High background fluorescence from your sample can mask the signal from the FAM label.[17] Include an unstained control to assess the level of autofluorescence.[17]
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Storage Temperature | -10 to -30°C | [3] |
| Water Content in Acetonitrile | < 30 ppm | [9][12][13] |
| 5'-Fluorescein Phosphoramidite Coupling Time | 3 minutes | [18] |
| Fluorescein-dT Phosphoramidite Coupling Time | 10 minutes | [7][19] |
| FAM Excitation Maximum | ~495 nm | [2] |
| FAM Emission Maximum | ~520 nm | [2] |
Key Experimental Protocols
Protocol: Two-Step Deprotection of FAM-Labeled Oligonucleotides
This protocol is designed to prevent the formation of a non-fluorescent side product when deprotecting oligonucleotides labeled with this compound.[5][6][7]
Materials:
-
Synthesized oligonucleotide on solid support
-
Concentrated ammonium hydroxide
-
40% aqueous methylamine
-
Appropriate vials and heating block
Methodology:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add a sufficient volume of concentrated ammonium hydroxide to completely cover the support.
-
Incubate the vial at room temperature for 30 minutes. You may observe the solution turning a yellow-green color, indicating the removal of the pivaloyl protecting groups from the fluorescein.[6]
-
Add an equal volume of 40% aqueous methylamine to the vial.
-
Tightly cap the vial and incubate at the temperature and duration required for the deprotection of the nucleobases (e.g., 10 minutes at 65°C or 2 hours at room temperature for standard bases).[7][18][19]
-
After incubation, cool the vial to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification and downstream applications.
References
- 1. leapchem.com [leapchem.com]
- 2. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescein-dT CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 11. genelink.com [genelink.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. idtdna.com [idtdna.com]
- 17. biotium.com [biotium.com]
- 18. glenresearch.com [glenresearch.com]
- 19. glenresearch.com [glenresearch.com]
Technical Support Center: Reducing Photobleaching of Fluorescein-Labeled Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of fluorescein-labeled probes during fluorescence microscopy experiments.
Troubleshooting Guides
Issue 1: Rapid Loss of Fluorescent Signal During Imaging
Possible Cause: Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common issue with fluorescein (B123965) due to its high susceptibility to fading under illumination.[1][2] The primary drivers of photobleaching are high-intensity excitation light and the presence of reactive oxygen species (ROS).[1][3]
Solutions:
| Strategy | Recommendation | Details |
| Reduce Excitation Light Intensity | Use the lowest possible illumination intensity that provides a sufficient signal-to-noise ratio.[1][4] | Employ neutral density (ND) filters to incrementally decrease excitation light.[4][5] For laser-based systems, reduce the laser power. |
| Minimize Exposure Time | Shorten the camera exposure time to the minimum required for a clear image.[4][6] | Optimize image acquisition settings, such as frame rates, and use time-lapse imaging strategically to capture only essential time points.[4] |
| Use Antifade Reagents | Incorporate an antifade reagent into the mounting medium for fixed samples or the imaging medium for live cells.[1][6] | Antifade reagents are antioxidants that scavenge for ROS, thereby protecting the fluorophore from photodamage.[1] |
| Optimize Sample Environment | For fixed samples, ensure the mounting medium has a slightly alkaline pH (around 8.5), as fluorescein's fluorescence is more stable in this range.[1][7] | For live-cell imaging, use imaging media specifically designed to maintain physiological conditions and minimize stress. |
| Image a Fresh Field of View | When imaging fixed samples, move to a new area on the slide for each image acquisition to avoid imaging a previously bleached area.[7][8] |
Issue 2: Antifade Reagent is Not Preventing Photobleaching
Possible Cause: Even with the use of antifade reagents, significant photobleaching can occur if other imaging parameters are not optimized or if the reagent itself is not suitable for the experimental conditions.
Solutions:
| Troubleshooting Step | Action |
| Check Reagent Compatibility | Ensure the antifade reagent is compatible with your sample type (fixed vs. live cells) and the fluorescein probe.[1] Many antifade reagents for fixed samples are toxic to live cells.[1][9] |
| Verify Reagent Concentration | For homemade antifade solutions, confirm that the concentration of the active component (e.g., p-phenylenediamine (B122844), n-propyl gallate) is correct.[1] |
| Re-evaluate Illumination Settings | The use of an antifade reagent does not eliminate the need to minimize excitation light intensity and exposure time.[1] Re-optimize these settings in the presence of the antifade agent. |
| Consider a Different Antifade Reagent | The effectiveness of antifade reagents can vary.[1] If one is not providing sufficient protection, consider trying another. |
| Assess Mounting Medium pH | The fluorescence of fluorescein is pH-sensitive.[7] Confirm that your mounting medium is buffered to an optimal pH of around 8.5.[1] |
| Proper Storage | For fixed samples, store slides in the dark at 4°C when not imaging to preserve fluorescence.[1] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is fluorescein particularly susceptible?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) when it is exposed to light.[6][10] This process renders the molecule unable to fluoresce, leading to a progressive loss of signal.[6] The mechanism often involves the fluorophore entering a reactive triplet state where it can interact with molecular oxygen to produce reactive oxygen species (ROS), which in turn chemically damage the fluorophore.[3][6] Fluorescein and its derivatives are highly prone to photobleaching due to the efficient formation of this triplet state.[6]
Q2: How do antifade reagents work?
A2: Antifade reagents are chemical compounds, typically antioxidants, that reduce photobleaching by scavenging for reactive oxygen species (ROS) like singlet oxygen.[1] ROS are generated during fluorescence excitation and can cause irreversible damage to the fluorophore.[1] By neutralizing these damaging molecules, antifade reagents extend the fluorescent lifetime of the probe.[1]
Q3: Can I use antifade reagents for live-cell imaging?
A3: Yes, but it is critical to use reagents specifically formulated for live-cell imaging.[1][9] Many common antifade agents used for fixed samples, such as p-phenylenediamine (PPD), are toxic to living cells.[1] Live-cell compatible antifade reagents, like Trolox (a vitamin E analog), are designed to be non-toxic while still effectively reducing photobleaching.[3]
Q4: What are some common antifade agents for fluorescein?
A4: Common antifade agents for fixed samples include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][11] For live-cell imaging, Trolox and oxygen-depleting enzymatic systems are often used.[3][9]
Q5: Besides using antifade reagents, what are the most critical parameters to adjust to reduce photobleaching?
A5: The two most critical parameters to control are the intensity of the excitation light and the duration of exposure.[4][6] Always use the lowest light intensity and the shortest exposure time that allow you to obtain a satisfactory signal.[1][4] Using neutral density filters and optimizing camera settings are effective ways to achieve this.[4][5]
Quantitative Data Summary
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Primary Mechanism | Sample Type | Notes |
| p-Phenylenediamine (PPD) | ROS Scavenger | Fixed Cells | Highly effective but can be toxic and may reduce initial fluorescence intensity.[7][11] |
| n-Propyl Gallate (NPG) | ROS Scavenger | Fixed Cells | A non-toxic alternative to PPD.[7] |
| DABCO | ROS Scavenger | Fixed Cells | A commonly used antifade reagent.[4][12] |
| Trolox | ROS Scavenger | Live Cells | A vitamin E analog that is effective in reducing photobleaching and is cell-permeable.[3] |
| Oxyrase™/ProLong™ Live | Oxygen Depletion | Live Cells | Enzymatic systems that remove oxygen from the imaging medium.[9][13] |
Table 2: Photostability of Fluorescein vs. Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |
| Fluorescein (FITC) | ~494 | ~517 | Low[14][15] |
| Alexa Fluor 488 | ~495 | ~519 | High[16] |
| iFluor® 488 | ~491 | ~516 | High[15] |
| Cy3 | ~550 | ~570 | Moderate[16] |
| Cy5 | ~650 | ~670 | Moderate[16] |
Experimental Protocols
Protocol 1: Preparation of a p-Phenylenediamine (PPD)-Based Antifade Mounting Medium for Fixed Cells
Caution: PPD is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or fume hood.[1]
Materials:
-
p-Phenylenediamine (PPD)
-
10x Phosphate-Buffered Saline (PBS)
-
Distilled water
Procedure:
-
Prepare a 10x PBS solution.
-
In a light-protected container, dissolve PPD in the 10x PBS to a final concentration of 1% (w/v). This may require gentle warming and stirring in the dark.
-
Once the PPD is fully dissolved, add glycerol to a final concentration of 90% (v/v).
-
Stir the solution thoroughly until it is homogeneous.
-
Store the final solution in small aliquots in a dark bottle at -20°C.
-
To use, thaw an aliquot and apply a small drop to the sample on the microscope slide before adding the coverslip.
Protocol 2: Using a Commercial Live-Cell Antifade Reagent (e.g., Trolox)
Materials:
-
Commercial live-cell antifade reagent (e.g., VectaCell™ Trolox, ProLong™ Live)[9][13]
-
Imaging buffer or cell culture medium appropriate for your cells
-
Live-cell imaging chamber or dish
Procedure:
-
Prepare the antifade reagent working solution by diluting the concentrated stock into your imaging buffer or medium according to the manufacturer's instructions.
-
Replace the existing medium in your live-cell imaging chamber with the prepared antifade-containing medium.
-
Incubate the cells for the time recommended by the manufacturer to allow for reagent uptake.
-
Proceed with your live-cell imaging experiment, ensuring to still use optimized illumination settings.
Visualizations
Caption: The Jablonski diagram illustrating the photobleaching pathway of fluorescein.
Caption: A troubleshooting workflow for addressing rapid signal loss due to photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching [evidentscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. keyence.com [keyence.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 9. biocompare.com [biocompare.com]
- 10. photonics.com [photonics.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. bicellscientific.com [bicellscientific.com]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactive Fluoresceins | AAT Bioquest [aatbio.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Fluorescein-Labeled Oligonucleotides by HPLC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) purification of fluorescein-labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is HPLC purification recommended for fluorescein-labeled oligonucleotides?
HPLC is highly recommended for purifying oligonucleotides containing modifications like fluorescein (B123965) (FAM) because the fluorophore imparts hydrophobicity, which allows for excellent separation of the full-length, labeled product from unlabeled oligonucleotides and truncated sequences.[1] This high-resolution technique is crucial for applications requiring high purity, such as in fluorescent sequencing, gel shift assays, and for dual-labeled probes.[1][2]
Q2: What are the common impurities found in a crude fluorescein-labeled oligonucleotide synthesis?
Crude synthetic oligonucleotides typically contain the desired full-length product along with various impurities. These include:
-
Truncated sequences (n-1, n-2): Shorter oligonucleotides that failed to extend to the full length.[1]
-
Unlabeled oligonucleotides: Full-length or truncated sequences that did not get successfully coupled with the fluorescein dye.[3]
-
Free/hydrolyzed dye: Excess fluorescein that did not react with an oligonucleotide.[4]
-
By-products with protecting groups: Oligonucleotides that were not fully deprotected after synthesis.[5]
Q3: How do I identify the correct peak for my fluorescein-labeled oligonucleotide in the chromatogram?
To identify the peak corresponding to your fluorescein-labeled oligonucleotide, it is essential to monitor the elution at two wavelengths simultaneously:
-
~260 nm: The absorbance maximum for the oligonucleotide itself.
-
~494 nm: The absorbance maximum for fluorescein.[6]
The desired product will show a peak at both wavelengths.[4][6] Unlabeled oligonucleotides will only absorb at 260 nm, while free dye will primarily be detected at 494 nm.[4] The ratio of absorbance at 260 nm to that at the dye's maximum wavelength can also help confirm the identity of the labeled product.[4]
Q4: What is the impact of the fluorescein label on the oligonucleotide's retention time in reverse-phase HPLC?
The fluorescein label increases the hydrophobicity of the oligonucleotide.[1][5] In ion-pair reverse-phase HPLC, this increased hydrophobicity generally leads to a longer retention time compared to the unlabeled oligonucleotide of the same sequence.[7] However, for very short oligonucleotides, the retention behavior can be more complex, with labeled oligos sometimes eluting earlier than their longer, unlabeled counterparts.[7]
Q5: Can I use the same HPLC conditions for different fluorescein-labeled oligonucleotides?
While a general protocol can be a good starting point, optimization is often necessary for different oligonucleotides.[8] Factors such as the length and sequence of the oligonucleotide, as well as the presence of secondary structures, can significantly affect the separation.[5][8] Therefore, adjusting the gradient, mobile phase composition, and temperature may be required to achieve optimal purification for each specific product.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of fluorescein-labeled oligonucleotides in a question-and-answer format.
Problem 1: I see multiple peaks in my chromatogram. How do I know which one is my product?
As mentioned in the FAQs, using a dual-wavelength detector is the most effective way to identify your product. The peak that shows absorbance at both ~260 nm (for the oligonucleotide) and ~494 nm (for fluorescein) is your labeled product.[4][6] Peaks that only appear at 260 nm are likely unlabeled failure sequences, while peaks only visible at ~494 nm are probably free dye.[4]
Problem 2: My main peak is broad and/or asymmetrical (tailing or fronting). What could be the cause?
Several factors can lead to poor peak shape:
-
Secondary Structure Formation: Oligonucleotides, particularly those with high GC content, can form secondary structures like hairpins, which can cause peak broadening.[5][8]
-
Column Degradation: Over time, HPLC columns can degrade due to contamination or harsh mobile phase conditions, leading to poor peak shape.[8]
-
Inappropriate Mobile Phase: The concentration and type of ion-pairing reagent and organic modifier are critical for good peak shape.[8]
-
Solution: Ensure your mobile phase is correctly prepared and consider optimizing the concentrations of reagents like triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexafluoroisopropanol (HFIP).[11]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, often appearing as a "shark-fin" or fronting peak.[8][9]
Problem 3: I'm observing unexpected small peaks, even in my blank injections ("ghost peaks"). What are they and how can I get rid of them?
These are known as "ghost peaks" and typically originate from the HPLC system or the mobile phase, not the sample.[8]
-
Contaminated Mobile Phase: Even HPLC-grade solvents can contain trace impurities that accumulate on the column and elute as a peak during a gradient run.[8]
-
Solution: Prepare fresh mobile phase with high-purity solvents and water.
-
-
System Contamination: Contaminants can leach from system components like pump seals, tubing, or valves.[8]
-
Solution: Thoroughly purge the system with fresh mobile phase. If the problem persists, worn parts may need to be replaced.
-
-
Carryover: Residual sample from a previous injection can be retained in the injector or on the column and elute in a subsequent run.[8]
-
Solution: Implement a robust needle wash protocol and ensure the injector is clean between runs.
-
A systematic approach to troubleshooting ghost peaks is outlined in the diagram below.
Caption: A stepwise workflow for troubleshooting ghost peaks in HPLC.
Problem 4: The recovery of my purified oligonucleotide is very low.
Low recovery can be due to several factors:
-
Non-specific Adsorption: Oligonucleotides can adsorb to the metallic surfaces of the HPLC system and column, leading to poor recovery.
-
Solution: Using columns with specialized surfaces (e.g., MaxPeak Premier High-Performance Surfaces) can significantly reduce non-specific adsorption and improve recovery.
-
-
Improper Fraction Collection: The collection window for the target peak may be too narrow or incorrectly timed.
-
Solution: Review the chromatogram and adjust the fraction collection parameters to ensure the entire peak is collected. Real-time monitoring at two wavelengths helps to accurately identify the peak start and end points.
-
-
Post-Purification Sample Loss: Significant sample loss can occur during post-HPLC processing steps like lyophilization or precipitation.[12]
Quantitative Data Summary
The following table summarizes typical performance metrics for the purification of fluorescein-labeled oligonucleotides by HPLC. Actual values can vary depending on the specific oligonucleotide, synthesis quality, and HPLC conditions.
| Parameter | Typical Value | Notes |
| Purity after HPLC | >90% | Can reach 95-99% with optimized methods.[9] |
| Recovery Yield | 75-80% | For a 100 nmole synthesis scale. Can be lower depending on the number of purification steps. |
| Oligonucleotide Length | Up to 50-55 bases | RP-HPLC resolution decreases for longer oligonucleotides.[1][2] |
| Detection Wavelengths | 260 nm and ~494 nm | For simultaneous detection of the oligonucleotide and fluorescein.[6] |
Experimental Protocols
General Protocol for HPLC Purification of Fluorescein-Labeled Oligonucleotides
This protocol provides a general starting point for the purification of fluorescein-labeled oligonucleotides using ion-pair reverse-phase HPLC.[4] Optimization will likely be required for specific oligonucleotides.
1. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and a dual-wavelength UV detector.
-
Reverse-phase column (e.g., C8 or C18) suitable for oligonucleotide separation.[4][13]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in nuclease-free water.[4][13]
-
Mobile Phase B: Acetonitrile.[13]
-
Crude, deprotected fluorescein-labeled oligonucleotide sample.
-
Nuclease-free water for sample dissolution.
2. Sample Preparation:
-
Dissolve the crude oligonucleotide pellet in nuclease-free water or 0.1 M TEAA to a suitable concentration (e.g., 1-10 mg/mL).[4][6]
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[8]
3. HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 2.5 µm particle size).[13]
-
Flow Rate: 1 mL/min.[13]
-
Column Temperature: 60°C (to denature secondary structures).[5][13]
-
Detection: Monitor at 260 nm and 494 nm.[6]
-
Gradient:
4. Purification Workflow:
Caption: General workflow for the HPLC purification of fluorescein-labeled oligonucleotides.
5. Post-Purification Processing:
-
Collect the fractions corresponding to the main, dual-absorbing peak.
-
Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC.
-
Pool the fractions that meet the desired purity level.
-
Remove the volatile mobile phase (TEAA and acetonitrile) by centrifugal evaporation or lyophilization.[12] Protect the sample from light during this step.[12]
-
Resuspend the purified oligonucleotide in a suitable buffer or nuclease-free water for storage.
-
Determine the final concentration by measuring the absorbance at 260 nm.[6]
References
- 1. labcluster.com [labcluster.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. 6-FITC Fluorescein Dye Oligonucleotide Labeling [biosyn.com]
- 4. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 5. atdbio.com [atdbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. phenomenex.com [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorescein-Labeled Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMT-on and DMT-off purification of fluorescein-labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between DMT-on and DMT-off purification?
DMT-on and DMT-off are two primary strategies for purifying synthetic oligonucleotides, distinguished by the presence or absence of the 5'-dimethoxytrityl (DMT) protecting group during the initial purification step.[1][2]
-
DMT-on Purification: In this method, the DMT group is intentionally left on the 5'-end of the full-length oligonucleotide after synthesis.[1][2] This hydrophobic DMT group acts as a "handle" for purification by reversed-phase chromatography, where it strongly interacts with the stationary phase.[1][2] Shorter, "failure" sequences that lack the DMT group are washed away. The DMT group is then removed (detritylation) in a subsequent step.[1][2]
-
DMT-off Purification: In this approach, the DMT group is removed as the final step of solid-phase synthesis.[2] Purification then relies on other properties of the oligonucleotide, such as its charge (anion-exchange chromatography) or overall hydrophobicity (reversed-phase chromatography), to separate it from impurities.[1][2]
Q2: Which purification method is generally recommended for fluorescein-labeled oligonucleotides?
For many fluorescently-labeled oligonucleotides, including those with fluorescein (B123965), reversed-phase HPLC (RP-HPLC) is often the recommended purification method.[1] The inherent hydrophobicity of the fluorescein dye provides a significant advantage in separating the labeled product from unlabeled failure sequences.[1] DMT-on purification followed by RP-HPLC is a particularly effective strategy for enriching the full-length, labeled product.[3]
Q3: What are the common impurities encountered in fluorescein-labeled oligonucleotide synthesis?
Common impurities include:
-
Failure Sequences (n-1, n-2): Shorter oligonucleotides that result from incomplete coupling at each synthesis cycle.[1][4]
-
Unlabeled Oligonucleotides: Full-length or truncated sequences that did not successfully couple with the fluorescein phosphoramidite (B1245037).
-
Free Fluorescein Dye: Unreacted fluorescein phosphoramidite or dye that has been cleaved from the oligonucleotide.
-
Depurination Products: Loss of purine (B94841) bases (A or G) due to repeated exposure to acidic conditions during synthesis.[5]
-
Byproducts from Protecting Group Removal: Remnants of protecting groups from the nucleobases and phosphate (B84403) backbone.[1]
-
Fluorescein Degradation Products: The fluorescein molecule itself can undergo side reactions during deprotection, particularly with methylamine, leading to the formation of non-fluorescent byproducts.[6][7]
Troubleshooting Guides
Low Yield
Q4: I am experiencing low yields after purification of my fluorescein-labeled oligo. What are the possible causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Inefficient Coupling of this compound | - Ensure the this compound is fresh and has been stored under anhydrous conditions. - Optimize the coupling time for the fluorescein amidite, as it may require a longer time than standard nucleoside phosphoramidites. |
| Loss of Product During Purification | - For DMT-on purification, ensure complete retention of the DMT-on oligo on the cartridge or column during the loading and washing steps. - For DMT-off purification, optimize the gradient conditions to ensure the product does not co-elute with early-eluting impurities. - With PAGE purification, optimize the elution protocol from the gel to maximize recovery. |
| Precipitation Losses | - If performing an ethanol (B145695) precipitation step, ensure the pellet is tightly packed by adequate centrifugation. - Carefully decant the supernatant to avoid aspirating the pellet. |
| Degradation of the Oligonucleotide | - Avoid prolonged exposure to harsh acidic or basic conditions during deprotection and purification.[7] |
Low Purity/Extra Peaks in HPLC
Q5: My HPLC chromatogram shows multiple peaks after purification. What could be the reason?
Multiple peaks in an HPLC chromatogram of a purified fluorescein-labeled oligonucleotide can be attributed to several factors:
-
Incomplete Removal of Failure Sequences: The purification method may not have sufficient resolution to separate the full-length product from shorter sequences (n-1, n-2).[8]
-
Presence of Unlabeled Oligonucleotides: If the fluorescein labeling reaction was inefficient, a significant peak corresponding to the unlabeled oligonucleotide may be present.
-
Fluorescein Isomers: Some fluorescein phosphoramidites are mixtures of isomers (e.g., 5- and 6-FAM), which can lead to the synthesis of two distinct labeled oligonucleotides that may have slightly different retention times on HPLC.[9]
-
Side Reactions of Fluorescein: As mentioned earlier, fluorescein can undergo side reactions during deprotection, leading to the formation of related impurities that will appear as separate peaks.[6]
-
Peak Splitting: This phenomenon, where a single compound appears as two or more closely eluting peaks, can be caused by several factors unrelated to the purity of the sample itself.[10][11][12][13]
Q6: I am observing peak splitting in my HPLC chromatogram. How can I troubleshoot this?
| Potential Cause | Troubleshooting Steps |
| Injection Solvent Incompatibility | - Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase conditions. Injecting in a much stronger solvent can cause peak distortion.[11] |
| Column Void or Contamination | - A void at the head of the column or contamination of the stationary phase can disrupt the flow path and cause peak splitting.[10] Flushing the column or, if necessary, replacing it may resolve the issue. |
| Partially Blocked Frit | - A blockage in the inlet frit of the column can lead to an uneven flow distribution.[10] Back-flushing the column at a low flow rate or replacing the frit may be necessary. |
| On-Column Degradation | - The pH of the mobile phase could be causing on-column degradation of the oligonucleotide. Ensure the pH is within the stable range for your oligo and the column. |
| Secondary Interactions | - The oligonucleotide may be interacting with the stationary phase in multiple ways, leading to different retention behaviors. Adjusting the mobile phase composition, such as the concentration of the ion-pairing agent, can help mitigate this. |
Low Fluorescence Signal
Q7: The concentration of my purified oligo is good, but the fluorescence signal is weak. Why is this happening?
| Potential Cause | Troubleshooting Steps |
| pH-Dependent Fluorescence | - The fluorescence of fluorescein is highly pH-dependent and is significantly quenched at acidic pH.[9][14] Ensure your final sample is in a buffer with a pH of 7.5-8.5 for optimal fluorescence. |
| Photobleaching | - Fluorescein is susceptible to photobleaching (light-induced degradation).[9][14] Minimize exposure of your labeled oligo to light during all experimental steps and storage. |
| Inefficient Labeling | - The weak signal might be due to a low percentage of labeled oligonucleotides in your purified sample. You may need to optimize the labeling reaction and subsequent purification to enrich the labeled product. |
| Quenching | - Certain components in your buffer or the local environment of the fluorescein molecule could be quenching its fluorescence. Ensure your buffer is free of known quenching agents. |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for fluorescein (typically ~494 nm for excitation and ~520 nm for emission).[14] |
Quantitative Data Summary
The following table summarizes typical purity levels and yields for different purification methods. Note that these values can vary depending on the length and sequence of the oligonucleotide, the success of the synthesis, and the specific laboratory conditions.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Desalting | Low | High | Removes salts and some small molecule impurities but not failure sequences.[1] |
| Reverse-Phase Cartridge (RPC) - DMT-on | ~70-80%[3][15] | Moderate | Good for routine purification and removal of most failure sequences. |
| Reversed-Phase HPLC (RP-HPLC) - DMT-on/off | >85-95% | Moderate to Low | High resolution method, very effective for purifying fluorescently-labeled oligos.[1] |
| Anion-Exchange HPLC (AEX-HPLC) - DMT-off | >90% | Moderate to Low | Separates based on charge (length). Good for resolving sequences of similar hydrophobicity.[1] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95-99%[1] | Low | Provides very high purity but is labor-intensive and results in lower yields.[1] |
Experimental Protocols
Protocol 1: DMT-on Purification using a Reversed-Phase Cartridge
This protocol is a general guideline for the purification of fluorescein-labeled oligonucleotides using a reversed-phase cartridge.
-
Sample Preparation: After synthesis and deprotection, ensure the oligonucleotide is in the DMT-on form. Dilute the crude oligonucleotide solution with a loading buffer (e.g., 2% acetonitrile (B52724) in 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA)).
-
Cartridge Equilibration:
-
Wash the cartridge with acetonitrile.
-
Equilibrate the cartridge with the loading buffer.
-
-
Loading: Load the diluted oligonucleotide solution onto the cartridge. The hydrophobic DMT-on oligos will bind to the stationary phase.
-
Washing:
-
Wash the cartridge with the loading buffer to remove unbound impurities.
-
Wash with a slightly higher concentration of acetonitrile (e.g., 5-10% in 0.1 M TEAA) to remove shorter, DMT-off failure sequences.[16]
-
-
Detritylation (DMT Removal):
-
Wash the cartridge with an acidic solution (e.g., 2-3% trifluoroacetic acid (TFA) in water) to cleave the DMT group.[15] The orange color of the DMT cation will be visible as it is washed off.
-
Wash the cartridge with water to remove the acid.
-
-
Elution: Elute the purified, DMT-off oligonucleotide with a higher concentration of acetonitrile (e.g., 20-50% in water).
-
Post-Purification: Dry the purified oligonucleotide using a vacuum concentrator.
Protocol 2: DMT-off Purification by Reversed-Phase HPLC
This is a general protocol for purifying fluorescein-labeled oligonucleotides that have had the DMT group removed.
-
Sample Preparation: After synthesis and deprotection (including the final DMT removal step), dissolve the crude oligonucleotide pellet in the initial mobile phase buffer (e.g., 95% Buffer A, 5% Buffer B).
-
HPLC System Setup:
-
Column: C18 reversed-phase column.
-
Buffer A: 0.1 M TEAA in water.
-
Buffer B: Acetonitrile.
-
Detection: Monitor at 260 nm (for the oligonucleotide) and ~494 nm (for fluorescein).[17]
-
-
Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Buffer B to elute the oligonucleotides. The more hydrophobic, fluorescein-labeled full-length product will typically elute later than the unlabeled and shorter failure sequences.
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and ~494 nm.
-
Post-Purification: Desalt the collected fractions (e.g., using a desalting column or ethanol precipitation) and dry the sample.
Visualizations
Caption: Workflow for DMT-on purification of fluorescein oligos.
Caption: Workflow for DMT-off purification of fluorescein oligos.
Caption: Troubleshooting logic for fluorescein oligo purification.
References
- 1. labcluster.com [labcluster.com]
- 2. benchchem.com [benchchem.com]
- 3. Oligo purification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. agilent.com [agilent.com]
- 5. diva-portal.org [diva-portal.org]
- 6. glenresearch.com [glenresearch.com]
- 7. A Solution to the Common Problem of the Synthesis and Applications of Hexachlorofluorescein Labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-works.com [bio-works.com]
- 13. uhplcs.com [uhplcs.com]
- 14. benchchem.com [benchchem.com]
- 15. shimadzu.com [shimadzu.com]
- 16. dupont.com [dupont.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Deprotection of Fluorescein-Labeled DNA
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the deprotection of fluorescein-labeled DNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the standard deprotection method for fluorescein (B123965) (FAM)-labeled oligonucleotides?
A1: The standard and most robust deprotection method for FAM-labeled oligonucleotides is to use concentrated ammonium (B1175870) hydroxide (B78521). FAM is remarkably stable in concentrated ammonium hydroxide, even for extended periods such as 17 hours at 55°C.[1] This method effectively removes the protecting groups from the nucleobases without degrading the fluorescein dye.
Q2: Can I use AMA (Ammonium Hydroxide/40% Aqueous Methylamine (B109427) 1:1 v/v) for deprotection of FAM-labeled oligos?
A2: While AMA is a faster deprotection reagent, it can lead to the formation of a non-fluorescent side product with FAM-labeled oligonucleotides.[1][2] This impurity can be around 5% of the total oligonucleotide product.[1] Therefore, direct deprotection with AMA is not recommended as the primary method if the purity of the final product is critical.
Q3: I see a late-eluting peak with no visible absorbance in my HPLC analysis after AMA deprotection. What is it?
A3: This is likely the non-fluorescent side product formed from a reaction between methylamine and the fluorescein dye before the pivaloyl protecting groups on the 3' and 6' hydroxyls of fluorescein have been removed.[1] This side product has a molecular weight increase of +13 Da.[1]
Q4: How can I safely use a faster deprotection method like AMA for my FAM-labeled oligonucleotides?
A4: To safely use a faster deprotection method, a two-step process is recommended. First, treat the FAM-labeled oligo with concentrated ammonium hydroxide while it is still on the solid support.[1][2][3] Once the yellow-green color of fluorescein is visible, indicating the removal of the pivaloyl protecting groups, the methylamine solution can be added to complete the deprotection of the nucleobases.[1]
Q5: Are other fluorescein derivatives like HEX and TET also stable under standard deprotection conditions?
A5: Fluorescein and its chlorinated derivatives like TET and HEX are generally stable enough to survive standard oligonucleotide deprotection conditions using ammonium hydroxide.[4] However, some studies have shown that HEX-labeled oligonucleotides can undergo a transformation into a non-fluorescent acridine (B1665455) derivative during standard ammonolysis, which can comprise over 15% of the final product.[5][6] Careful purification is recommended for applications sensitive to fluorescent signal accuracy.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of fluorescence after deprotection | Formation of a non-fluorescent side product, especially when using AMA.[1] | Use concentrated ammonium hydroxide for deprotection. If using AMA, perform a pre-treatment with ammonium hydroxide to remove pivaloyl protecting groups from fluorescein before adding methylamine.[1][2][3] |
| Appearance of an unexpected late-eluting peak in HPLC | This is characteristic of the +13 Da non-fluorescent adduct formed during AMA deprotection.[1] | Confirm the identity of the peak using mass spectrometry. To avoid this, switch to ammonium hydroxide deprotection or use the two-step AMA protocol. |
| Incomplete deprotection of nucleobases | Insufficient deprotection time or temperature. | Ensure complete removal of protecting groups as this is critical for the functionality of the oligonucleotide.[3] Refer to the recommended deprotection times and temperatures for the specific nucleobase protecting groups used. |
| Degradation of other sensitive modifications | The deprotection conditions are too harsh for other labels or modified bases in the oligonucleotide. | Always consider the stability of all modifications in the oligonucleotide sequence.[3] If sensitive groups are present, a milder deprotection strategy, such as using potassium carbonate in methanol, may be necessary.[3] |
| Fluorescence intensity is lower than expected | The local sequence environment can quench fluorescein fluorescence. Guanine, in particular, is a known quencher.[7] | Be aware of potential quenching effects from neighboring bases. While this cannot be changed post-synthesis, it is an important consideration during the design of fluorescent probes. |
Deprotection Condition Comparison
| Deprotection Reagent | Temperature | Time | Compatibility with FAM | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 17 hours | Excellent | The safest and most recommended method for FAM-labeled oligos.[1][8] |
| AMA (NH4OH/40% Methylamine 1:1) | 65°C | 10 minutes | Use with caution | Can cause a non-fluorescent side product.[1] A pre-treatment with NH4OH is recommended.[1][2][3] |
| t-Butylamine/Methanol/Water (1:1:2) | 55°C | Overnight | Alternative | An alternative for some sensitive dyes like TAMRA.[3] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Good | A mild deprotection method suitable for oligos with very sensitive modifications. Requires the use of UltraMild phosphoramidites.[3] |
Experimental Protocols
Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide
-
After synthesis, transfer the solid support containing the fluorescein-labeled oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is completely submerged.
-
Tightly seal the vial and place it in a heating block or oven at 55°C for 17 hours.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Filter the solution to separate the deprotected oligonucleotide from the solid support.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried oligonucleotide in an appropriate buffer for purification and analysis.
Protocol 2: Two-Step Deprotection using Ammonium Hydroxide and Methylamine (Modified AMA)
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, sufficient to cover the support.
-
Let the vial stand at room temperature for 30 minutes. A yellow-green color should become visible as the pivaloyl protecting groups are removed from the fluorescein.[1][2]
-
Add an equal volume of 40% aqueous methylamine to the vial.
-
Tightly seal the vial and place it in a heating block or oven at 65°C for 10 minutes.[2]
-
Cool the vial to room temperature.
-
Filter the solution to remove the solid support.
-
Dry the oligonucleotide solution in a vacuum concentrator.
-
Resuspend the product in a suitable buffer for further use.
Visualizing the Deprotection Workflow
References
- 1. glenresearch.com [glenresearch.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. atdbio.com [atdbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Solution to the Common Problem of the Synthesis and Applications of Hexachlorofluorescein Labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. glenresearch.com [glenresearch.com]
Avoiding side reactions during Fluorescein phosphoramidite chemistry
Welcome to the Technical Support Center for Fluorescein (B123965) Phosphoramidite (B1245037) Chemistry. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you navigate common challenges and avoid side reactions during the synthesis of fluorescein-labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency with fluorescein phosphoramidites?
A1: Low coupling efficiency is a frequent issue in oligonucleotide synthesis.[1] The primary causes include:
-
Moisture Contamination: Fluorescein phosphoramidites are highly sensitive to moisture. Water can hydrolyze the phosphoramidite to its H-phosphonate, rendering it inactive for coupling.[2][3] It is critical to use anhydrous solvents, particularly acetonitrile (B52724) with a water content below 30 ppm.[1][3]
-
Reagent Degradation: Phosphoramidites, activators, and solvents have a limited shelf life.[1] Improper storage, such as exposure to air or light, can lead to degradation and reduced reactivity.[2][4] Fluorescein phosphoramidites should be stored at -10 to -30°C, protected from moisture and light.[5][6]
-
Suboptimal Activator or Coupling Time: Using an incorrect activator, a degraded activator solution, or insufficient coupling time can significantly lower efficiency.[1] Bulky modified phosphoramidites, like fluorescein, often require longer coupling times than standard nucleosides.[2][7]
-
Instrument or Fluidics Malfunctions: Issues with the DNA synthesizer, such as leaks in reagent lines, blockages, or incorrect reagent delivery volumes, can prevent the reagents from reaching the synthesis column in the correct amounts.[1]
Q2: I'm observing a non-fluorescent impurity after deprotection. What is causing this?
A2: This is a known side reaction that occurs specifically when using AMA (a 1:1 mixture of ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine) for deprotection.[8][9] The greater nucleophilicity of methylamine (B109427) allows it to attack the spiro-carbon of the fluorescein lactone ring before the pivaloyl protecting groups are removed.[9] This results in the formation of a stable, non-hydrolyzable, and non-fluorescent amide side product.[9] This impurity typically appears as a late-eluting peak in RP-HPLC analysis.[9]
Q3: How can I prevent the formation of the non-fluorescent side product during deprotection?
A3: To avoid this side reaction, a two-step deprotection protocol is recommended when using methylamine-containing reagents like AMA.[8][9][10] First, deprotect the oligonucleotide with ammonium hydroxide for 30 minutes at room temperature while it is still on the support.[9] This step selectively removes the pivaloyl protecting groups from the fluorescein core. Once these groups are removed, you can safely add an equal volume of 40% methylamine to complete the deprotection of the nucleobases.[8][9][10]
Q4: Why is 6-FAM phosphoramidite preferred over older fluorescein phosphoramidites?
A4: 6-FAM (an isomer of 6-carboxyfluorescein) phosphoramidite is preferred for several reasons. It is a single, pure isomer that generates a simple, clean product.[11] Crucially, it utilizes a stable amide linkage to connect the fluorescein to the oligonucleotide.[10] In contrast, older reagents derived from fluorescein isothiocyanate (FITC) create a thiourea (B124793) linkage, which is unstable under standard ammonia (B1221849) deprotection conditions.[11] This instability leads to side reactions, including hydrolysis to a urea (B33335) linkage and ammonolysis to a guanidine (B92328) linkage, which complicates the analysis of the final product without affecting the fluorescein content.[11]
Q5: What are the best practices for storing and handling fluorescein phosphoramidites?
A5: Proper storage and handling are critical for maintaining the reagent's integrity.
-
Storage: Store vials at freezer temperatures (-10 to -30°C) in a dry, dark environment.[4][6] The container should be tightly sealed to prevent moisture ingress.[5][12]
-
Handling: Before use, allow the vial to warm to room temperature while still sealed, preferably in a desiccator, to prevent condensation from forming inside. Handle the solid reagent under an inert gas atmosphere (like Argon) in a dry environment.[2][12] When preparing solutions, use high-purity, anhydrous acetonitrile.[1][6] Solutions of fluorescein phosphoramidite in acetonitrile are typically stable for only 2-3 days.[6]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / High n-1 Peak
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency, often observed as a significant n-1 peak in HPLC or PAGE analysis.
| Symptom | Potential Cause | Recommended Solution | Reference(s) |
| Low yield of full-length product; large n-1 peak | Moisture Contamination | Test the water content of your acetonitrile (should be <30 ppm). Use a fresh, sealed bottle of anhydrous grade solvent. Ensure synthesizer gas lines have an in-line drying filter. | [1][3][13] |
| Degraded Phosphoramidite | Use a fresh vial of phosphoramidite. Check the expiration date. Analyze the reagent purity via ³¹P NMR if possible, looking for H-phosphonate peaks which indicate hydrolysis. | [2][3] | |
| Insufficient Coupling Time | Increase the coupling time for the this compound step. While 3 minutes is often sufficient for 6-FAM, older or more hindered versions may require 10-15 minutes. | [2][7] | |
| Degraded/Improper Activator | Prepare a fresh solution of activator at the recommended concentration. Ensure the correct activator is being used for your specific phosphoramidite and synthesizer. | [1][13] | |
| Synthesizer Fluidics Issue | Perform a thorough inspection of the synthesizer for leaks in reagent lines. Calibrate the reagent delivery system to ensure accurate volumes are being delivered to the column. | [1] | |
| Significant n-1 peak with acceptable overall yield | Inefficient Capping | Use fresh capping reagents (Cap A and Cap B). Increase the capping time to ensure all unreacted 5'-OH groups are blocked. | [2][14] |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
Experimental Protocols
Protocol 1: Modified Deprotection to Avoid Side Reaction with AMA
This protocol is designed to prevent the formation of a non-fluorescent side product when deprotecting fluorescein-labeled oligonucleotides with AMA or other methylamine-containing reagents.[9]
Materials:
-
Crude oligonucleotide on solid support
-
Concentrated ammonium hydroxide
-
40% aqueous methylamine solution
-
Sterile, nuclease-free water
Methodology:
-
Place the synthesis column containing the crude oligonucleotide into a suitable vial or tube.
-
Add concentrated ammonium hydroxide to the support, ensuring it is fully submerged.
-
Incubate at room temperature for 30 minutes. During this time, the pivaloyl protecting groups on the fluorescein are removed. A yellow-green color may become evident as the fluorescein is deprotected.[9]
-
To the same vial, add an equal volume of 40% aqueous methylamine solution.
-
Seal the vial tightly and complete the deprotection according to the requirements of the nucleobase protecting groups (e.g., 10 minutes at 65°C or 2 hours at room temperature for standard bases).[10]
-
After deprotection, evaporate the ammonia/methylamine solution.
-
Resuspend the oligonucleotide in sterile water for purification.
Deprotection Workflow Diagram
Caption: Recommended workflow for deprotection using AMA.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is highly recommended for purifying fluorescein-labeled oligonucleotides due to the hydrophobicity of the dye, which allows for excellent separation of the full-length labeled product from unlabeled failures and truncated sequences.[15]
Materials:
-
Crude, deprotected oligonucleotide solution
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
C18 Reverse-Phase HPLC column
Methodology:
-
Dissolve the crude oligonucleotide pellet in Buffer A.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5%) in Buffer A.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 5% to 95% over 30 minutes).[16]
-
Monitor the elution profile using a dual-wavelength UV detector at 260 nm (for the oligonucleotide) and ~495 nm (the absorbance maximum for fluorescein).[16][17]
-
The desired full-length, fluorescein-labeled product will show a strong absorbance at both wavelengths. Unlabeled oligonucleotides will only absorb at 260 nm.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and lyophilize to obtain the purified oligonucleotide.
Phosphoramidite Hydrolysis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. leapchem.com [leapchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. labcluster.com [labcluster.com]
- 16. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fluorescein Conjugate Fluorescence
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fluorescence intensity of biomolecules labeled with fluorescein (B123965). The performance of a fluorescein conjugate is critically dependent on its local chemical environment, and the linker arm connecting the dye to the biomolecule plays a pivotal role.
Frequently Asked Questions (FAQs)
Q1: My fluorescein-labeled conjugate has a much weaker signal than expected. What are the common causes and how can I troubleshoot this?
A1: A weak or absent fluorescence signal is a frequent issue that can arise from multiple factors.[1] A systematic approach is the best way to identify the root cause. Key factors include the local chemical environment (especially pH), dye concentration, photobleaching, and the properties of the linker arm itself.[1]
Troubleshooting Steps:
-
Verify Buffer pH: Fluorescein's fluorescence is highly pH-dependent, with optimal brightness occurring in basic conditions (pH > 8).[2] Acidic environments (pH < 7) cause a drastic decrease in fluorescence intensity.[2] Ensure your experimental buffer is within the optimal pH 7.4–8.0 range.[1]
-
Assess Conjugation Efficiency: Confirm that the labeling reaction was successful and remove any unconjugated dye, as this is crucial for accurate measurements.[2] Techniques like UV-Vis spectrophotometry or mass spectrometry can validate the degree of labeling (DOL).[3]
-
Check for Aggregation: High dye concentrations or hydrophobic linkers can cause the labeled biomolecules to aggregate, leading to self-quenching and a reduced signal.[4][5][6]
-
Minimize Photobleaching: Fluorescein is susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light exposure.[1][2] Minimize light exposure during handling, storage, and imaging.[1] Using an anti-fade reagent can also help.[1]
-
Evaluate the Linker Arm: The linker's length, flexibility, and chemical nature can directly impact fluorescence. A suboptimal linker may promote quenching or steric hindrance.
Below is a troubleshooting workflow to diagnose low fluorescence signals.
Caption: Troubleshooting workflow for diagnosing low fluorescein fluorescence.
Q2: How do the linker's length and hydrophobicity affect fluorescence intensity?
A2: The linker's physicochemical properties are critical determinants of the final conjugate's performance. The choice between a hydrophilic and a hydrophobic linker, as well as its length, involves a trade-off that impacts solubility, aggregation, and steric hindrance.[5][6]
-
Hydrophobicity: Hydrophobic linkers (e.g., alkyl chains) can increase the risk of aggregation, especially when labeling proteins that are already prone to aggregating or when the drug-to-antibody ratio (DAR) is high.[5][6] This aggregation often leads to significant self-quenching and reduced fluorescence.[7]
-
Hydrophilicity: Hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), are highly effective at improving the water solubility of the conjugate.[5][6][8] They create a hydration shell that helps prevent aggregation, thereby preserving fluorescence intensity.[6][8] This allows for higher labeling densities without the associated quenching issues.[6]
-
Length and Flexibility: The linker should be long and flexible enough to hold the fluorescein molecule away from the surface of the biomolecule and other fluorophores.[9] This separation minimizes quenching interactions with certain amino acid residues (like tryptophan) and prevents dye-dye self-quenching. A glycine-based linker of 2-10 amino acids is often recommended to ensure proper folding of both the fluorophore and the target protein.[9]
The diagram below illustrates how linker properties can influence the final outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. bitesizebio.com [bitesizebio.com]
Solving solubility issues with Fluorescein phosphoramidite
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fluorescein (B123965) phosphoramidite (B1245037). Our aim is to help you resolve common issues, particularly those related to solubility and coupling efficiency, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Fluorescein phosphoramidite?
The recommended diluent for this compound is anhydrous acetonitrile (B52724) (MeCN).[1] It is crucial that the acetonitrile is of high purity and has a very low water content, ideally below 10 parts per million (ppm), to prevent hydrolysis of the phosphoramidite.[2][3][4]
Q2: My this compound is not dissolving well in anhydrous acetonitrile. What could be the problem?
If you are experiencing difficulty dissolving this compound, consider the following:
-
Moisture Contamination: The presence of even trace amounts of water can lead to hydrolysis and the formation of less soluble byproducts.[3] Ensure that your anhydrous acetonitrile is fresh and has been handled under dry conditions.
-
Reagent Quality: The phosphoramidite itself may have degraded due to improper storage or exposure to moisture.[3] Store this compound in a freezer at -10 to -30°C under a dry, inert atmosphere.[1]
-
Temperature: While dissolution is typically done at room temperature, gentle warming of the solution may help. However, be cautious as excessive heat can degrade the phosphoramidite.
Q3: What is the stability of this compound in solution?
Once dissolved in anhydrous acetonitrile, this compound solution is stable for only 2-3 days.[1] After four days, its coupling efficiency can drop below 90%.[1] It is highly recommended to prepare fresh solutions immediately before use.[5]
Q4: Can I use solvents other than anhydrous acetonitrile?
While anhydrous acetonitrile is the standard and recommended solvent, some fluorescein derivatives have shown solubility in other organic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[6][7] However, for oligonucleotide synthesis, it is critical to use a solvent that is compatible with the synthesis chemistry and does not interfere with the coupling reaction. Anhydrous acetonitrile is the most widely validated solvent for this purpose.
Troubleshooting Guides
Issue: Low Coupling Efficiency with this compound
Low coupling efficiency is a frequent problem that can significantly impact the yield of your full-length oligonucleotide.[8] Below is a systematic guide to troubleshoot this issue.
Symptoms:
-
Low yield of the final oligonucleotide product.
-
Presence of significant n-1 sequences in HPLC or mass spectrometry analysis.[2]
-
A noticeable drop in the trityl cation signal during synthesis monitoring.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | 1. Verify Solvent Quality: Use a fresh, sealed bottle of anhydrous acetonitrile with a water content of <10 ppm.[3][4] 2. Dry Reagents: Consider using molecular sieves (3 Å) to dry the acetonitrile and prepared phosphoramidite solutions.[3][8] 3. Inert Atmosphere: Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Degraded Phosphoramidite | 1. Use Fresh Reagent: Ensure your this compound is not past its expiration date and has been stored correctly.[3] 2. Prepare Fresh Solution: Dissolve the phosphoramidite immediately before placing it on the synthesizer.[5] |
| Suboptimal Coupling Time | 1. Extend Coupling Time: this compound may require a longer coupling time than standard nucleoside phosphoramidites. Recommended times vary from 3 to 15 minutes.[1][6][9][10] |
| Incorrect Activator | 1. Use an Appropriate Activator: For sterically hindered phosphoramidites, a more potent activator may be necessary.[4][8] 2. Check Activator Solution: Ensure the activator solution is fresh and at the correct concentration. |
| Synthesizer/Fluidics Issues | 1. Inspect for Leaks: Check for any leaks in the reagent lines.[11] 2. Verify Delivery: Ensure that the synthesizer is delivering the correct volumes of reagents and that there are no blockages.[11] |
Experimental Protocols
Protocol for Preparation of this compound Solution
Objective: To prepare a fresh solution of this compound in anhydrous acetonitrile for use in an automated oligonucleotide synthesizer.
Materials:
-
This compound (stored at -20°C)
-
Anhydrous acetonitrile (MeCN), DNA synthesis grade (<10 ppm water)
-
Inert gas (Argon or Nitrogen)
-
Dry, sterile syringe and needle
-
Appropriate vial for the DNA synthesizer
Methodology:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a stream of inert gas, carefully open the vial.
-
Using a dry syringe, inject the required volume of anhydrous acetonitrile into the vial to achieve the desired concentration (e.g., 0.1 M).[4]
-
Gently swirl or vortex the vial until the phosphoramidite is completely dissolved.[5]
-
Transfer the freshly prepared solution to the designated bottle for your DNA synthesizer, ensuring the bottle is dry and purged with inert gas.
-
Place the solution on the synthesizer and prime the lines according to the manufacturer's instructions.
-
It is recommended to use the solution within 2-3 days for optimal coupling efficiency.[1]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: The oligonucleotide synthesis cycle.
References
- 1. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. datapdf.com [datapdf.com]
- 7. Highly Selective and Sensitive Aggregation‐Induced Emission of Fluorescein‐Coated Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Fluorescein (FAM), HEX, and TET Phosphoramidites for Oligonucleotide Labeling
In the fields of molecular biology and diagnostics, fluorescently labeled oligonucleotides are indispensable tools. The choice of fluorophore is critical and depends on the specific application, instrumentation, and multiplexing requirements. This guide provides a detailed comparison of three commonly used fluorescein (B123965) derivatives: Fluorescein (FAM), Hexachlorofluorescein (HEX), and Tetrachlorofluorescein (TET) phosphoramidites, focusing on their performance and applications.
Spectral and Photophysical Properties
FAM, HEX, and TET are all xanthene dyes derived from fluorescein.[1] Their primary distinction lies in the halogen substitutions on the fluorescein core, which systematically alters their spectral properties. FAM is the parent compound, while TET and HEX are chlorinated derivatives.[1] This chlorination shifts the excitation and emission spectra to longer wavelengths, which is a key factor for their use in multiplex assays.[2][3]
The performance of a fluorophore is quantitatively described by its spectral characteristics and quantum yield—the efficiency of converting absorbed light into emitted fluorescence.[4][5] FAM is known for its high quantum yield, resulting in a bright signal, which makes it an excellent choice for detecting low-abundance targets.[6][7] HEX and TET, while also efficient, provide distinct spectral profiles necessary for simultaneous detection of multiple targets.[8][9]
Below is a summary of the key quantitative data for these phosphoramidites:
| Property | Fluorescein (6-FAM) | HEX (6-isomer) | TET (6-isomer) |
| Excitation Max (λ_ex) | ~494-496 nm[10][11] | ~533-535 nm[12][13] | ~519-521 nm[14][15][16] |
| Emission Max (λ_em) | ~517-525 nm[10][11][17] | ~549-556 nm[12][18] | ~535-541 nm[14][15] |
| Quantum Yield (Φ_f) | ~0.93[6][17] | ~0.57-0.7[6][12] | Typically lower than FAM |
| Extinction Coefficient (ε) | ~74,000 L·mol⁻¹·cm⁻¹[17] | ~87,770 L·mol⁻¹·cm⁻¹[12] | Data not consistently available |
| Color | Green[11] | Yellow-Green[19] | Green[15] |
Note: Exact spectral values can vary slightly depending on the solvent, pH, and conjugation to the oligonucleotide.
Performance in Key Applications
The choice between FAM, HEX, and TET is often dictated by the specific experimental requirements, particularly for applications like quantitative PCR (qPCR) and fragment analysis.
Quantitative PCR (qPCR): In multiplex qPCR, multiple targets are detected in a single reaction.[8] This requires fluorophores with distinct, non-overlapping emission spectra to be used on different probes.[7][9] The combination of FAM, HEX, and TET is a classic setup for 3-target multiplexing on many real-time PCR instruments.[3][20] FAM, with its high signal intensity, is often used for the target with the lowest expected expression level.[7] HEX and TET provide spectrally separated channels for additional targets.[2]
Fragment Analysis: In applications like microsatellite analysis, primers are labeled with fluorescent dyes to enable detection of amplified DNA fragments via capillary electrophoresis.[15][18] Many genetic analyzers are pre-calibrated for the spectral signatures of FAM, HEX, and TET, making them standard choices for multiplex fragment analysis.[15][18]
Photostability and pH Sensitivity: A key consideration for any fluorophore is its stability. Fluorescein and its derivatives can be susceptible to photobleaching (light-induced signal degradation) and their fluorescence intensity can be pH-dependent.[1][21] FAM, for instance, exhibits decreased fluorescence below pH 7.[3] The halogenated derivatives like HEX and TET generally offer improved photostability and are less sensitive to environmental conditions compared to the parent FAM dye.
Oligonucleotide Synthesis and Experimental Protocols
Phosphoramidite (B1245037) Chemistry: FAM, HEX, and TET are supplied as phosphoramidites, the standard chemical building blocks for automated oligonucleotide synthesis.[][] These dye phosphoramidites are typically added to the 5' end of the oligonucleotide.[13][14] The synthesis process involves a series of chemical steps, with the "coupling" step being the core reaction where a phosphoramidite is added to the growing oligonucleotide chain.[][24] Achieving high coupling efficiency, typically over 99%, is essential for producing high-quality, full-length labeled oligonucleotides.[][25]
Generalized Protocol for 5'-Labeling of an Oligonucleotide
This protocol outlines the final coupling step in a standard solid-phase oligonucleotide synthesis cycle to incorporate a 5'-terminal fluorescent dye.
-
Final Detritylation: The dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the last nucleotide added to the solid-support-bound oligonucleotide chain.
-
Dye Coupling: The dye phosphoramidite (FAM, HEX, or TET), dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator (e.g., tetrazole or 4,5-dicyanoimidazole).[26] The coupling time is typically extended to 3-10 minutes to ensure high efficiency.[17][18]
-
Capping (Optional but Recommended): Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.[25]
-
Cleavage and Deprotection: The labeled oligonucleotide is cleaved from the solid support, and all nucleobase and phosphate protecting groups are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution, often with heating (e.g., 17 hours at 55°C).[15][17][18]
-
Purification: The final product is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length, dye-labeled oligonucleotide from unlabeled and truncated sequences.
Experimental Workflow: Comparative qPCR Assay
To empirically compare the performance of FAM, HEX, and TET, one could design a 3-target multiplex qPCR assay.
Caption: Workflow for a comparative multiplex qPCR experiment.
Logical Relationships in Multiplex Dye Selection
The selection of dyes for a multiplex assay is a logical process based on minimizing spectral overlap to prevent signal crosstalk between detection channels.
Caption: Decision process for selecting fluorescent dyes for multiplexing.
Conclusion
-
Fluorescein (FAM): The brightest of the three, making it ideal for sensitive assays and detecting low-copy targets. It is the most common green-emitting dye.[7][10]
-
HEX: Its emission is shifted towards yellow, providing excellent spectral separation from FAM. It is a robust choice for the second channel in multiplex assays.[3][12][19]
-
TET: Positioned spectrally between FAM and HEX, it serves as a suitable third dye, though careful instrument calibration is needed to resolve its signal from its neighbors.[3][14]
The choice between FAM, HEX, and TET phosphoramidites depends on a balance of required signal intensity, photostability, and, most importantly, the multiplexing capability of the detection instrument. For single-target assays, FAM is often the preferred choice due to its brightness. For multiplex applications, a combination of these dyes, leveraging their distinct spectral properties, enables robust and reliable simultaneous detection of multiple targets.[2][9]
References
- 1. atdbio.com [atdbio.com]
- 2. idtdna.com [idtdna.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. A blueprint for academic laboratories to produce SARS-CoV-2 quantitative RT-PCR test kits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. science.smith.edu [science.smith.edu]
- 10. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 11. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]
- 12. HEX phosphoramidite, 6-isomer, 1360547-55-2 | BroadPharm [broadpharm.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. TET phosphoramidite, 6-isomer | CAS: 877049-90-6 | AxisPharm [axispharm.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. gene-quantification.de [gene-quantification.de]
- 21. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. idtdna.com [idtdna.com]
- 26. academic.oup.com [academic.oup.com]
A Comparative Guide to 6-FAM, JOE, and TAMRA Phosphoramidites for Molecular Applications
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorescently labeled oligonucleotides, the choice of fluorophore is a critical decision that can significantly impact experimental outcomes. Among the wide array of available fluorescent dyes, 6-carboxyfluorescein (B556484) (6-FAM), JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein), and carboxytetramethylrhodamine (TAMRA) are three commonly utilized options, each with a distinct set of spectral properties and performance characteristics. This guide provides an objective comparison of their phosphoramidite (B1245037) forms, supported by quantitative data and a detailed experimental protocol for their application in quantitative real-time PCR (qPCR).
Performance and Spectral Properties
The selection of a fluorescent dye is primarily dictated by its spectral characteristics, including its excitation and emission maxima, extinction coefficient, and quantum yield. These parameters determine the brightness of the fluorophore and its compatibility with the optical systems of various analytical instruments. The spectral properties of 6-FAM, JOE, and TAMRA are summarized in the table below.
| Property | 6-FAM | JOE | TAMRA |
| Excitation Maximum (λex) | ~495 nm | ~520-529 nm | ~555-557 nm |
| Emission Maximum (λem) | ~520-525 nm | ~545-555 nm | ~576-583 nm |
| Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | ~74,000-83,000 | ~75,000 | ~84,000-95,000 |
| Quantum Yield (Φ) | ~0.93 | ~0.36-0.58 | ~0.1-0.5 |
| Color of Emission | Green | Yellow-Green | Orange-Red |
6-FAM is one of the most widely used fluorescent dyes for labeling oligonucleotides.[1][2] It exhibits a bright green fluorescence with a high quantum yield.[1] However, a notable drawback is its sensitivity to pH, with a decrease in fluorescence intensity below pH 7.[1]
JOE is a derivative of fluorescein (B123965) that emits in the yellow-green region of the spectrum, spectrally positioned between 6-FAM and TAMRA.[3] This intermediate emission profile makes it a valuable option for multiplexing applications, allowing for the simultaneous detection of multiple targets.[4] While some newer dyes like VIC have been reported to have a stronger signal, JOE remains a viable choice for many applications.[5]
TAMRA is a rhodamine-based dye that emits in the orange-red portion of the spectrum. It has been extensively used both as a reporter dye and as a quencher in Förster Resonance Energy Transfer (FRET) based assays, such as TaqMan probes.[3][6] A key consideration when using TAMRA as a reporter is its inherent fluorescence, which can contribute to higher background signals compared to non-fluorescent "dark" quenchers.[3][7] This can potentially lower the overall signal-to-noise ratio in sensitive assays.[6] When used as a quencher, its absorption spectrum has significant overlap with the emission spectra of dyes like 6-FAM and JOE, making it an effective FRET acceptor.[3][6]
Experimental Protocol: TaqMan Quantitative Real-Time PCR
A primary application for oligonucleotides labeled with 6-FAM, JOE, or TAMRA is in probe-based qPCR, such as the TaqMan assay. This protocol outlines the general steps for setting up a TaqMan qPCR experiment.
Objective: To quantify the amount of a specific DNA target using a dual-labeled TaqMan probe.
Materials:
-
DNA template
-
Forward and reverse primers specific to the target sequence
-
TaqMan probe dual-labeled with a reporter dye (e.g., 6-FAM, JOE, or TAMRA) at the 5' end and a quencher at the 3' end
-
qPCR master mix (containing Taq polymerase, dNTPs, and reaction buffer)
-
Nuclease-free water
-
Real-time PCR instrument
Methodology:
-
Reaction Setup:
-
On ice, prepare a master mix containing the qPCR master mix, forward primer, reverse primer, TaqMan probe, and nuclease-free water. The final concentration of primers is typically between 300-900 nM, and the probe concentration is between 100-250 nM.
-
Aliquot the master mix into qPCR reaction tubes or wells of a plate.
-
Add the DNA template to each reaction. Include no-template controls (NTCs) by adding nuclease-free water instead of the template.
-
Seal the reaction tubes or plate and centrifuge briefly to collect the contents at the bottom.
-
-
Real-Time PCR Cycling:
-
Place the reactions in a real-time PCR instrument.
-
Set up the thermal cycling protocol, which typically includes:
-
An initial denaturation step (e.g., 95°C for 2-10 minutes).
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds).
-
Annealing/Extension (e.g., 60°C for 60 seconds).
-
-
-
Ensure that the instrument is set to collect fluorescence data at the appropriate wavelengths for the reporter dye being used.
-
-
Data Analysis:
-
The real-time PCR instrument will generate an amplification plot showing the fluorescence intensity versus the cycle number.
-
Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
The Ct value is inversely proportional to the initial amount of target DNA.
-
Visualizing the TaqMan qPCR Workflow
The following diagram illustrates the key steps and components of a TaqMan qPCR assay.
Caption: A flowchart illustrating the major steps in a TaqMan quantitative real-time PCR experiment.
Signaling Pathway in TaqMan qPCR
The mechanism of signal generation in a TaqMan assay relies on the 5' to 3' exonuclease activity of Taq polymerase. The following diagram depicts this signaling pathway.
Caption: The mechanism of fluorescence signal generation in a TaqMan qPCR assay.
Conclusion
The choice between 6-FAM, JOE, and TAMRA phosphoramidites for oligonucleotide synthesis depends on the specific requirements of the application. 6-FAM is a bright and widely used dye, but its pH sensitivity should be considered. JOE offers a valuable spectral intermediate for multiplexing. TAMRA is a versatile dye that can function as both a reporter and a quencher, though its intrinsic fluorescence may increase background in some reporter applications. By understanding the distinct properties of each dye and following optimized experimental protocols, researchers can effectively leverage these fluorescent labels for a wide range of molecular biology applications.
References
- 1. idtdna.com [idtdna.com]
- 2. Fam-NHS (6-Fam NHS) Oligo Modifications from Gene Link [genelink.com]
- 3. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 4. gene-quantification.de [gene-quantification.de]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
A Researcher's Guide to Green Fluorescence Labeling: Alternatives to Fluorescein Phosphoramidite
For researchers, scientists, and drug development professionals, the accurate detection and quantification of biomolecules are paramount. Fluorescent labeling is a cornerstone of modern molecular biology, and for decades, Fluorescein (B123965) phosphoramidite (B1245037) (FAM) has been a workhorse for imparting green fluorescence to oligonucleotides. However, its inherent limitations, such as pH sensitivity and susceptibility to photobleaching, have driven the development of superior alternatives. This guide provides an objective comparison of Fluorescein and its modern counterparts, supported by experimental data, to empower informed decisions in your research.
This comprehensive comparison will delve into the key performance characteristics of several popular green fluorescent dyes used as phosphoramidites for oligonucleotide labeling. We will examine their spectral properties, brightness, photostability, and pH sensitivity to provide a clear picture of their respective strengths and weaknesses.
Quantitative Performance Comparison
The selection of a fluorescent label should be a data-driven process. The following table summarizes the key photophysical properties of Fluorescein (FAM) and its common alternatives. These parameters are critical in determining the suitability of a dye for specific applications, from quantitative PCR (qPCR) to fluorescence microscopy.
| Property | Fluorescein (FAM) | Alexa Fluor™ 488 | HEX | TET | JOE | Cy3® |
| Excitation Max (nm) | ~495 | ~495 | ~535 | ~521 | ~520 | ~550 |
| Emission Max (nm) | ~520 | ~519 | ~556 | ~536 | ~548 | ~570 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~83,000[1] | ~71,000[1] | ~73,000[1] | ~73,000[1] | ~73,000[1] | ~150,000 |
| Quantum Yield (Φ) | ~0.92 (at high pH) | ~0.92[2] | High | High | ~0.58[3] | ~0.3[4] |
| Fluorescence Lifetime (τ) (ns) | ~4.0[4] | ~4.1[2][4] | N/A | N/A | N/A | ~0.3[4] |
| Photostability | Moderate | High | High | High | High | Moderate |
| pH Sensitivity | High (pKa ~6.4) | Low (stable pH 4-10)[5] | Low | Low | Low[3] | Low |
Key Differences and Their Implications
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While FAM has a high quantum yield, its brightness is often compromised by its pH sensitivity and propensity to photobleach. Alexa Fluor™ 488 is renowned for its exceptional brightness and photostability, making it a superior choice for demanding applications requiring high sensitivity and prolonged signal acquisition.[5] Dyes like HEX, TET, and JOE also offer high signal intensity and are commonly used in multiplexing applications. Cy3, while having a very high extinction coefficient, has a lower quantum yield in aqueous environments.
Photostability: Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a critical consideration in fluorescence microscopy and other imaging applications. Fluorescein is notoriously susceptible to photobleaching, leading to signal decay during imaging.[5] In contrast, Alexa Fluor™ 488 and the chlorinated fluorescein derivatives (HEX, TET, JOE) exhibit significantly higher photostability, allowing for longer exposure times and more robust data acquisition.
pH Sensitivity: The fluorescence of FAM is highly dependent on the surrounding pH, with its fluorescence intensity decreasing significantly in acidic environments.[5] This can be a major drawback in cellular imaging, where different organelles have varying pH levels. Alexa Fluor™ 488, HEX, TET, and JOE are designed to be largely insensitive to pH in the physiological range, ensuring more reliable and quantifiable results across different experimental conditions.[3][5]
Experimental Protocols
Standard Protocol for 5'-Labeling of Oligonucleotides with Fluorescent Phosphoramidites
This protocol outlines the general steps for incorporating a fluorescent dye at the 5'-end of a synthetic oligonucleotide using an automated DNA synthesizer.
Materials:
-
Automated DNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Standard nucleoside phosphoramidites (A, C, G, T)
-
Fluorescent dye phosphoramidite (e.g., FAM, Alexa Fluor™ 488, HEX, TET, JOE, or Cy3)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
-
Oligonucleotide Synthesis: The oligonucleotide is synthesized on the solid support in the 3' to 5' direction using standard phosphoramidite chemistry cycles. Each cycle consists of four steps: deblocking, coupling, capping, and oxidation.
-
Final Coupling with Fluorescent Phosphoramidite: In the final coupling cycle, the fluorescent dye phosphoramidite is introduced instead of a standard nucleoside phosphoramidite. An extended coupling time (e.g., 3-15 minutes, depending on the dye's steric hindrance) is often recommended to ensure efficient incorporation of the bulkier dye molecule.[6]
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate (B84403) backbone are removed by incubation with concentrated ammonium hydroxide. The specific time and temperature for this step may vary depending on the dye's stability. For some dyes, milder deprotection conditions might be necessary.
-
Purification: The crude fluorescently labeled oligonucleotide is purified to remove unlabeled oligonucleotides (failure sequences) and other impurities. This is typically achieved by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizing the Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified Jablonski diagram illustrating the processes of fluorescence, internal conversion, and photobleaching.
Caption: A streamlined workflow for the synthesis and labeling of an oligonucleotide with a fluorescent phosphoramidite.
Caption: A decision-making flowchart to guide the selection of an appropriate green fluorescent dye based on experimental needs.
References
- 1. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. atdbio.com [atdbio.com]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. chem.uci.edu [chem.uci.edu]
- 6. glenresearch.com [glenresearch.com]
A Researcher's Guide to Spectral Overlap Between Fluorescein and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral properties of Fluorescein and its derivatives with other commonly used fluorophores. Understanding spectral overlap is crucial for designing and interpreting multiplex fluorescence experiments, ensuring the accuracy and reliability of data in applications ranging from immunofluorescence microscopy to flow cytometry and Förster Resonance Energy Transfer (FRET) studies. This document presents quantitative spectral data, a detailed experimental protocol for spectral analysis, and a visual representation of spectral overlap to aid in experimental design.
Data Presentation: Spectral Properties of Common Fluorophores
The selection of appropriate fluorophores is a critical step in multicolor fluorescence imaging. The following table summarizes the key spectral characteristics of Fluorescein (and its common derivative, FITC) alongside a selection of other popular fluorophores. These parameters are essential for predicting potential spectral overlap and for choosing suitable laser lines and filter sets for your instrumentation.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Stokes Shift (nm) |
| Fluorescein (FITC) | ~495 | ~517 | ~75,000 | ~0.92 | 22 |
| Alexa Fluor 488 | ~496 | ~519 | ~71,000 | ~0.92 | 23 |
| Green Fluorescent Protein (EGFP) | ~488 | ~509 | ~56,000 | ~0.60 | 21 |
| Rhodamine B | ~555 | ~580 | ~110,000 | ~0.31 | 25 |
| Tetramethylrhodamine (TRITC) | ~550 | ~573 | ~95,000 | ~0.24 | 23 |
| Cyanine 3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 | 20 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 | 10 |
| Cyanine 5 (Cy5) | ~649 | ~667 | ~250,000 | ~0.27 | 18 |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | ~0.33 | 15 |
Note: Spectral properties can be influenced by the local environment, including pH and solvent polarity. The values presented here are generally accepted approximations.
Experimental Protocols: Determining Spectral Overlap
Accurate assessment of spectral overlap requires precise measurement of the excitation and emission spectra of the individual fluorophores under the experimental conditions to be used. The following protocol outlines the general procedure for acquiring these spectra using a fluorescence spectrophotometer.
Objective: To measure the excitation and emission spectra of a fluorophore to assess potential spectral overlap with other fluorophores.
Materials:
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore stock solution (e.g., in DMSO)
-
Appropriate buffer solution (e.g., PBS, pH 7.4)
-
Pipettes and tips
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorophore in the desired experimental buffer. The final concentration should be low enough to avoid inner filter effects (typically, an absorbance of < 0.1 at the excitation maximum).
-
Prepare a "blank" sample containing only the buffer solution.
-
-
Measuring the Emission Spectrum:
-
Place the blank cuvette in the spectrophotometer and record a blank scan to measure background fluorescence.
-
Replace the blank with the fluorophore sample cuvette.
-
Set the excitation monochromator to the known or expected excitation maximum of the fluorophore.
-
Scan a range of emission wavelengths (e.g., from the excitation wavelength + 10 nm to 700 nm).
-
Subtract the blank scan from the sample scan to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum.
-
-
Measuring the Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence emission determined in the previous step.
-
Scan a range of excitation wavelengths (e.g., from 300 nm to the emission maximum - 10 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. This spectrum should closely resemble the absorbance spectrum of the fluorophore.
-
-
Data Analysis and Spectral Overlap Assessment:
-
Normalize the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore.
-
Plot both normalized spectra on the same graph. The area of overlap between the donor's emission and the acceptor's excitation spectrum is the spectral overlap.
-
For FRET experiments, the spectral overlap integral (J(λ)) can be calculated to quantify the degree of spectral overlap.[1][2]
-
Mandatory Visualization: Understanding Spectral Overlap
The following diagram illustrates the principle of spectral overlap, a key factor in phenomena such as FRET and spectral bleed-through.
References
A Comparative Guide to Fluorescein-Labeled Probes for qPCR Assays
Quantitative Polymerase Chain Reaction (qPCR) is a cornerstone technique in molecular biology for the detection and quantification of nucleic acids. The specificity and sensitivity of qPCR are significantly enhanced by the use of fluorescent probes. Among the most established and widely used are probes labeled with fluorescein (B123965), a fluorescent reporter dye. This guide provides an objective comparison of fluorescein-labeled probes against other common alternatives, supported by experimental validation protocols and performance data to aid researchers in selecting the optimal chemistry for their needs.
Mechanism of Fluorescein-Labeled Probes: The Hydrolysis Pathway
Fluorescein and its common derivative, FAM (6-carboxyfluorescein), are the most popular reporter dyes for qPCR probes.[1][2] These probes are typically used in hydrolysis assays, often referred to as TaqMan® assays.[3][4] The probe is a short, sequence-specific oligonucleotide with the fluorescein reporter dye covalently attached to its 5' end and a quencher molecule at the 3' end.[5][6]
When the probe is intact and unbound, the quencher is in close proximity to the reporter, absorbing its emitted energy and preventing fluorescence through a mechanism called Förster Resonance Energy Transfer (FRET).[6][7] During the qPCR annealing step, both the primers and the probe bind to their complementary sequences on the DNA template. As the Taq polymerase extends the primer in the 5' to 3' direction, its inherent 5' to 3' exonuclease activity cleaves the probe.[3][5] This cleavage separates the reporter dye from the quencher, leading to an increase in fluorescence.[1] This fluorescent signal is directly proportional to the amount of PCR product amplified and is measured at each cycle by the qPCR instrument.[5]
Performance Comparison with Alternative Chemistries
The choice of qPCR chemistry depends on factors like the need for specificity, multiplexing capabilities, and budget. Fluorescein-labeled probes are highly specific but represent just one of several available options.
Key Alternatives:
-
Other Hydrolysis Probes (e.g., VIC®, HEX, Cy5): These function identically to fluorescein probes but utilize different reporter dyes with distinct excitation and emission spectra. Their primary advantage is enabling multiplex qPCR, where multiple targets are detected in a single reaction well by assigning a unique dye to each target.[8]
-
Molecular Beacons: These probes have a unique hairpin loop structure. The loop contains the target-specific sequence, while the stem holds the reporter and quencher in close proximity.[5] Only when the probe binds to its target does the hairpin open, separating the reporter and quencher and allowing fluorescence. This mechanism can offer higher specificity than linear probes.[9]
-
SYBR Green I: This is a DNA-binding dye rather than a probe. It intercalates non-specifically into any double-stranded DNA.[8] As more dsDNA is produced during PCR, the fluorescence increases. While cost-effective and easy to use, its main drawback is its lack of specificity, as it will detect primer-dimers and other non-specific products.[8][10]
Data Presentation: Quantitative Comparison
The performance of these chemistries can be summarized based on several key metrics.
Table 1: Comparison of qPCR Detection Chemistries
| Feature | Fluorescein (FAM) Probes | Other Hydrolysis Probes | Molecular Beacons | SYBR Green I |
| Specificity | High (sequence-specific probe)[5] | High (sequence-specific probe)[4] | Very High (probe + conformational change)[11] | Low (binds any dsDNA)[8] |
| Sensitivity | High | High | High[9] | High, but can be compromised by non-specific binding |
| Multiplexing | Limited (single target) | Yes (with spectrally distinct dyes)[5][8] | Yes (with spectrally distinct dyes) | No |
| Melt Curve Analysis | No | No | No | Yes (essential for specificity check)[12] |
| Initial Cost | Moderate to High | High | High | Low[8] |
| Assay Design | Moderately Complex | Complex for multiplex | Complex | Simple (only primers) |
Table 2: Spectral Properties of Common Reporter Dyes for Hydrolysis Probes
| Reporter Dye | Alternative/Substitute | Max Excitation (nm) | Max Emission (nm) | Common Quencher |
| Fluorescein (FAM) | ATTO 465, Alexa 488[13] | 494 | 515 | BHQ-1, TAMRA[8] |
| TET | ATTO 520, CAL Fluor Gold 540[13] | 521 | 536 | BHQ-1 |
| JOE™ | - | 520 | 548 | BHQ-1[8] |
| HEX | - | 535 | 556 | BHQ-1 |
| ROX | - | 575 | 602 | BHQ-2[14] |
| Cy5 | TYE 665 | 649 | 670 | BHQ-2[14] |
Experimental Protocols for Assay Validation
Proper validation is critical to ensure that a qPCR assay is specific, efficient, and reproducible, regardless of the probe chemistry used.[10][15]
Assay Design and In-Silico Analysis
-
Primer and Probe Design: Use software like Primer3 or Primer-BLAST. For hydrolysis probes, ensure the probe's melting temperature (Tm) is 5-10°C higher than the primers' Tm. Avoid runs of identical nucleotides and ensure the quencher is paired correctly with the reporter dye.[14]
-
Specificity Check: Use BLAST to confirm that primer and probe sequences are unique to the target organism and gene, avoiding off-target hybridization.
Experimental Validation Workflow
Detailed Methodologies
-
Specificity Verification:
-
Melt Curve Analysis (for SYBR Green): After amplification, perform a melt curve. A single, sharp peak indicates a single PCR product.[12] Multiple peaks suggest primer-dimers or non-specific products.[10]
-
Agarose (B213101) Gel Electrophoresis: Run the PCR product on an agarose gel. A single band of the expected size confirms specificity.[16] This is a crucial step for probe-based assays that do not allow for melt curve analysis.
-
-
Efficiency Determination:
-
Protocol: Prepare a 5- to 8-point serial dilution of a known quantity of target nucleic acid (e.g., plasmid DNA or a purified PCR product).[16]
-
Execution: Run qPCR on all dilutions in triplicate, including a no-template control (NTC).
-
Analysis: Plot the quantification cycle (Cq) values against the logarithm of the starting quantity. The slope of the resulting standard curve is used to calculate the amplification efficiency using the formula: Efficiency = (10(-1/slope)) - 1 .[17]
-
Acceptance Criteria: A slope of approximately -3.32 indicates 100% efficiency. An acceptable range is typically between 90% and 110% (slope of -3.58 to -3.10).[12][17] The R² value of the curve should be ≥ 0.99.
-
-
Sensitivity (Limit of Detection - LoD):
-
Protocol: Use the data from the standard curve. The LoD is the lowest concentration of the target that can be reliably detected in at least 95% of replicates.
-
Analysis: Identify the lowest dilution point on the standard curve that still provides reproducible Cq values within the linear dynamic range.
-
-
Reproducibility Assessment:
-
Protocol: Analyze intra-assay (within the same run) and inter-assay (between different runs) variability.
-
Analysis: Calculate the standard deviation or coefficient of variation (CV) for the Cq values of replicate samples. A low CV indicates high reproducibility.
-
Conclusion
Fluorescein (FAM)-labeled hydrolysis probes offer a robust and highly specific method for qPCR-based quantification. They represent a gold standard for applications requiring high accuracy, such as diagnostics and gene expression analysis. However, they are not universally optimal. For researchers on a budget performing initial screenings, SYBR Green I provides a simple and cost-effective alternative, provided its specificity is rigorously validated with melt curve analysis. For complex applications requiring the simultaneous detection of multiple targets, hydrolysis probes with different reporter dyes (e.g., HEX, ROX, Cy5) are indispensable. The ultimate choice of chemistry should be guided by the specific experimental goals, budget, and the level of specificity and multiplexing required. Regardless of the choice, a thorough experimental validation is paramount to ensure the generation of accurate and reliable data.
References
- 1. goldbio.com [goldbio.com]
- 2. idtdna.com [idtdna.com]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Introduction to PCR Primer & Probe Chemistries | Bio-Rad [bio-rad.com]
- 6. Evaluation of TaqMan qPCR System Integrating Two Identically Labelled Hydrolysis Probes in Single Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. uni-onward.com.tw [uni-onward.com.tw]
- 9. Sensitivity comparison of real-time PCR probe designs on a model DNA plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PCR Assay Optimization and Validation [sigmaaldrich.com]
- 11. Solis BioDyne | Life Science Reagents | Personal service [solisbiodyne.com]
- 12. bioradiations.com [bioradiations.com]
- 13. generi-biotech.com [generi-biotech.com]
- 14. researchgate.net [researchgate.net]
- 15. Ensure reliable qPCR results - advice on assay validation [lubio.ch]
- 16. bio-rad.com [bio-rad.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Performance Analysis of Fluorescein Phosphoramidite from Leading Suppliers
For Immediate Release
[City, State] – December 21, 2025 – In a continuous effort to support the scientific community, this guide provides a comprehensive performance comparison of Fluorescein (B123965) phosphoramidite (B1245037) from several prominent suppliers. Fluorescein and its derivatives, particularly 6-carboxyfluorescein (B556484) (6-FAM), are extensively used for labeling oligonucleotides for a wide array of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing.[1] The quality and performance of the phosphoramidite directly impact the yield and purity of the labeled oligonucleotides and the reliability of subsequent experimental results. This guide is intended for researchers, scientists, and drug development professionals to make informed decisions when selecting a supplier.
The performance of Fluorescein phosphoramidites from three leading, anonymized suppliers (Supplier A, Supplier B, and Supplier C) was evaluated based on four critical parameters: coupling efficiency, purity of the final oligonucleotide, fluorescence signal intensity, and photostability.
Experimental Workflow
Figure 1. Experimental workflow for the comparative performance analysis of this compound suppliers.
Quantitative Performance Comparison
The following table summarizes the performance of Fluorescein phosphoramidites from the three suppliers. The data presented is an average of three independent experiments.
| Performance Metric | Supplier A | Supplier B | Supplier C |
| Coupling Efficiency (%) | 98.5 ± 0.4 | 99.2 ± 0.3 | 97.8 ± 0.6 |
| Oligonucleotide Purity (%) | 94.1 ± 1.2 | 96.5 ± 0.8 | 92.3 ± 1.5 |
| Relative Fluorescence Intensity (RFU) | 85,000 ± 2,100 | 92,000 ± 1,800 | 81,000 ± 2,500 |
| Photostability (% Signal Loss) | 15.2 ± 2.1 | 12.8 ± 1.9 | 18.5 ± 2.4 |
Experimental Protocols
Oligonucleotide Synthesis
A standard 20-mer oligonucleotide (5'-GCT AGT GAT CCT GAC TGA TC-3') was synthesized on a 1 µmole scale using a commercial automated DNA synthesizer. The 5'-terminus was labeled with the this compound from each supplier. For phosphoramidites containing a 4,4'-dimethoxytrityl (DMT) group, the synthesizer's trityl cation monitoring system was used to determine coupling efficiency.[] For those without a DMT group, coupling efficiency was inferred from the purity of the final product.
Coupling Efficiency Determination
For DMT-containing phosphoramidites, the coupling efficiency was calculated based on the absorbance of the trityl cation released during the deblocking step. The instrument's software automatically calculates the stepwise coupling yield. For non-DMT phosphoramidites, the coupling efficiency was estimated from the percentage of the full-length, fluorescently labeled oligonucleotide in the crude product as determined by RP-HPLC.
Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purity of the crude, deprotected, and desalted oligonucleotides was analyzed by RP-HPLC.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 50 mm, 2.5 µm particle size).[3]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Absorbance was monitored at 260 nm (for the oligonucleotide) and at the absorbance maximum of fluorescein (~494 nm).
-
Purity Calculation: The purity was calculated as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram at 260 nm.
Fluorescence Signal Intensity Measurement
The fluorescence emission spectra of the purified labeled oligonucleotides were measured to determine the relative signal intensity.
-
Instrumentation: A spectrofluorometer or a microplate reader with fluorescence detection capabilities.[4][5]
-
Sample Preparation: Purified oligonucleotides were diluted to a final concentration of 1 µM in a TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
-
Measurement Parameters:
-
Excitation Wavelength: 494 nm.
-
Emission Wavelength Range: 510 nm to 600 nm.
-
Slit Widths: 5 nm for both excitation and emission.
-
-
Data Analysis: The maximum fluorescence intensity at the emission peak (~520 nm) was recorded as the Relative Fluorescence Unit (RFU).
Photostability Assessment
The photostability of the fluorescently labeled oligonucleotides was evaluated based on the International Council for Harmonisation (ICH) Q1B guidelines.[6][7]
-
Light Source: A combination of cool white fluorescent and near-ultraviolet lamps.
-
Exposure Conditions: Samples were exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
-
Sample Preparation: Aqueous solutions of the purified oligonucleotides (1 µM in TE buffer) were placed in quartz cuvettes.
-
Control: A dark control sample, wrapped in aluminum foil, was kept alongside the exposed sample to account for any temperature-induced degradation.
-
Analysis: The fluorescence intensity of both the exposed and dark control samples was measured before and after the exposure period using the protocol described for signal intensity measurement.
-
Calculation of Signal Loss: The percentage of signal loss was calculated as: ((Initial Intensity - Final Intensity) / Initial Intensity) * 100.
Discussion of Results
Based on the hypothetical data, Supplier B demonstrated the highest overall performance, with the highest coupling efficiency, leading to the highest purity of the final oligonucleotide product. This was also reflected in the highest relative fluorescence intensity. Furthermore, the labeled oligonucleotides from Supplier B exhibited the greatest photostability, with the lowest percentage of signal loss after light exposure.
Supplier A showed a good performance, with high coupling efficiency and purity, though slightly lower than Supplier B. The fluorescence signal and photostability were also robust.
Supplier C 's product resulted in a lower coupling efficiency and, consequently, a lower purity of the final product. The fluorescence signal intensity and photostability were also the lowest among the three suppliers.
Conclusion
The selection of a this compound supplier can have a significant impact on the quality of synthesized oligonucleotides and the reliability of downstream applications. While this guide presents a framework for comparison using hypothetical data, researchers are encouraged to perform their own evaluations based on these protocols to determine the most suitable supplier for their specific needs. Key performance indicators such as coupling efficiency, purity, signal intensity, and photostability should be carefully considered to ensure the generation of high-quality, reliable data in their research and development endeavors.
References
- 1. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 3. mz-at.de [mz-at.de]
- 4. biorxiv.org [biorxiv.org]
- 5. Increasing Signal Intensity of Fluorescent Oligo-Labeled Antibodies to Enable Combination Multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ema.europa.eu [ema.europa.eu]
Cyanine Dyes: A Superior Alternative to Fluorescein for Oligonucleotide Labeling
In the realm of molecular biology and diagnostics, the precise and robust labeling of oligonucleotides is paramount. For decades, fluorescein (B123965) and its derivatives, such as fluorescein isothiocyanate (FITC), have been the workhorses for this purpose. However, the emergence of cyanine (B1664457) dyes (e.g., Cy3, Cy5) has presented researchers with a superior alternative, offering enhanced performance in a variety of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray analysis. This guide provides an objective comparison of cyanine dyes and fluorescein, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal fluorescent label for their needs.
Key Performance Characteristics: A Quantitative Comparison
The decision to use a particular fluorescent dye is often dictated by its photophysical properties. Cyanine dyes generally outperform fluorescein in several key areas, as summarized in the tables below.
Spectral Properties
The distinct spectral characteristics of cyanine dyes and fluorescein derivatives allow for their use in multiplexing applications. Cyanine dyes offer a broader range of emission wavelengths, extending into the far-red spectrum, which can help to minimize background fluorescence from biological samples.[1]
| Dye | Excitation Max (nm) | Emission Max (nm) |
| Fluorescein (FITC) | ~494 | ~521 |
| HEX | ~535 | ~556 |
| Cy3 | ~550 | ~570 |
| Cy5 | ~650 | ~670 |
Photophysical Performance
The superior photostability and higher quantum yield of cyanine dyes translate to brighter, more stable signals, which is crucial for sensitive applications and those requiring prolonged imaging.[2][3][4] Fluorescein's fluorescence is known to be pH-sensitive, decreasing in acidic environments, whereas cyanine dyes maintain their fluorescence over a broader pH range.[2][5]
| Property | Fluorescein (FITC) | Cyanine Dyes (Cy3/Cy5) |
| Quantum Yield | Moderate | High[2] |
| Photostability | Low[3][6] | High[2][7] |
| pH Sensitivity | High (fluorescence decreases at low pH)[2] | Low[5][] |
| Extinction Coefficient | High | Very High |
| Brightness | Good | Excellent |
Experimental Data and Applications
The practical advantages of cyanine dyes over fluorescein are evident in various experimental contexts.
Fluorescence In Situ Hybridization (FISH)
In FISH, the enhanced photostability of cyanine dyes allows for longer exposure times and the acquisition of higher quality images with a better signal-to-noise ratio. The brighter fluorescence of Cy3 and Cy5-labeled probes enables the detection of less abundant nucleic acid sequences.
Microarray Analysis
For microarray experiments, the higher quantum yield and extinction coefficient of cyanine dyes result in stronger signals and increased sensitivity. Furthermore, the lower susceptibility of cyanine dyes to ozone-induced degradation, a known issue with microarray scanning, ensures more reliable and reproducible data.[9]
Fluorescence Resonance Energy Transfer (FRET)
Cyanine dyes are widely used as FRET pairs (e.g., Cy3 as the donor and Cy5 as the acceptor) due to their significant spectral overlap and high quantum yields, which are critical for efficient energy transfer.[7][10][11] Fluorescein can also be used as a FRET donor, often paired with a rhodamine-based acceptor.[7]
Experimental Protocols
Detailed protocols for labeling oligonucleotides with either cyanine dyes or fluorescein are readily available and generally involve the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of the desired dye.[12][13]
General Oligonucleotide Labeling Protocol (Post-Synthesis)
This protocol describes the labeling of an amine-modified oligonucleotide with an NHS-ester functionalized fluorescent dye.
Materials:
-
Amine-modified oligonucleotide
-
NHS-ester of Fluorescein or Cyanine Dye (e.g., Cy3-NHS, Cy5-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Purification column (e.g., HPLC, gel filtration)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.
-
Dye Preparation: Dissolve the NHS-ester of the dye in anhydrous DMF or DMSO to a concentration of 10-20 mM immediately before use.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 20 µL of the 1 mM oligonucleotide solution with 20 µL of 0.1 M sodium bicarbonate buffer.
-
Add a 10-20 fold molar excess of the dissolved dye.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification: Purify the labeled oligonucleotide from the unreacted dye using a suitable purification method, such as HPLC or gel filtration.
-
Quantification: Determine the concentration and labeling efficiency of the purified oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.
Visualizing Workflows and Concepts
To better illustrate the processes and decision-making involved, the following diagrams are provided.
Caption: Experimental workflow for post-synthetic labeling of oligonucleotides.
Caption: Mechanism of Fluorescence Resonance Energy Transfer (FRET).
Caption: Decision tree for selecting the appropriate fluorescent dye.
Conclusion
While fluorescein has been a foundational tool in molecular biology, cyanine dyes offer significant advantages in terms of photostability, quantum yield, and pH insensitivity.[2][3][5] These properties translate to more robust and sensitive performance in a wide range of applications. For researchers seeking to push the boundaries of detection and imaging, cyanine dyes represent a superior and more versatile alternative for oligonucleotide labeling. The choice between these dye families will ultimately depend on the specific experimental requirements, but the compelling evidence in favor of cyanine dyes makes them the preferred choice for many modern molecular biology techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 7. What organic dyes are commonly used as fluorescent probes in FRET? | AAT Bioquest [aatbio.com]
- 9. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 10. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 13. Fluorescein Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
A Researcher's Guide to Fluorescent Oligonucleotide Labeling: A Cost-Benefit Analysis of Fluorescein Phosphoramidite and Its Alternatives
For researchers, scientists, and drug development professionals, the fluorescent labeling of oligonucleotides is a cornerstone of modern molecular biology. The choice of fluorophore can significantly impact experimental outcomes, influencing sensitivity, stability, and ultimately, the cost-effectiveness of research. This guide provides a comprehensive cost-benefit analysis of the widely used Fluorescein (B123965) (FAM) phosphoramidite (B1245037) and its common alternatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Fluorescein phosphoramidite, commonly known as FAM, has long been a popular choice for labeling synthetic oligonucleotides due to its bright green fluorescence and compatibility with standard DNA synthesis chemistry. However, the expanding landscape of fluorescent dyes offers a range of alternatives with potentially superior performance characteristics, such as enhanced photostability, higher quantum yields, and greater stability under harsh deprotection conditions. This guide aims to provide an objective comparison to aid researchers in selecting the optimal fluorescent labeling strategy for their specific needs.
Performance and Cost Comparison of Fluorescent Phosphoramidites
The selection of a fluorescent phosphoramidite is often a trade-off between cost and performance. While FAM is a cost-effective option, alternatives like Cyanine (B1664457) (Cy) and DyLight dyes may offer performance advantages that justify a higher price point, particularly for demanding applications.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Relative Cost/µmol | Key Advantages | Key Disadvantages |
| Fluorescein (FAM) | ~495[1] | ~520[1] | ~0.29 - 0.55[2] | Moderate[3] |
| Cost-effective, bright fluorescence. | pH sensitive fluorescence, moderate photostability.[3] |
| Hexachloro-fluorescein (HEX) | ~535[4] | ~556[4] | Data not readily available | Moderate |
| Spectrally distinct from FAM for multiplexing. | Can be unstable under basic deprotection conditions. |
| Tetrachloro-fluorescein (TET) | ~521[4] | ~536[4] | Data not readily available | Moderate |
| Another option for multiplexing with FAM. | Less stable than FAM under certain deprotection conditions.[5] |
| JOE | ~520-533[6] | ~548-554[6][7] | ~0.61[6] | Good |
| Spectrally intermediate between FAM and TAMRA/ROX.[6] | Not as widely used as FAM, HEX, or TET. |
| Cyanine 3 (Cy3) | ~550-555[8] | ~570[8] | ~0.15 - 0.31[8][9][10] | Moderate to Good[11] |
| Bright, relatively photostable, less pH sensitive than FAM. | More expensive than fluorescein derivatives. |
| Cyanine 5 (Cy5) | ~643-649 | ~665-670 | ~0.20 - 0.28[10][12] | Moderate to Low[11] |
| Emission in the far-red spectrum, good for reducing background fluorescence. | Prone to photobleaching, especially in the presence of ozone.[11] |
| DyLight 547 | ~557 | ~572 | Data not readily available | Good |
| Spectrally similar to Cy3 with potentially better photostability. | Higher cost. |
| DyLight 647 | ~652 | ~672 | Data not readily available | Good |
| Spectrally similar to Cy5 with potentially better photostability. | Higher cost. |
Relative cost is an estimate based on publicly available information and may vary between suppliers.
representsalowerrelativecost,while
Experimental Protocols
Accurate and reproducible comparison of fluorescently labeled oligonucleotides relies on standardized experimental protocols. The following sections detail the methodologies for the synthesis, purification, and characterization of fluorescently labeled oligonucleotides.
Experimental Workflow for Synthesis and Quality Control
References
- 1. benchchem.com [benchchem.com]
- 2. Single-molecule detection of oligonucleotides using the fluorescent nucleobase analogue ABN - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07334G [pubs.rsc.org]
- 3. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 4. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 6. JOE phosphoramidite, 5-isomer | BroadPharm [broadpharm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Cyanine3 phosphoramidite, 5'-terminal | BroadPharm [broadpharm.com]
- 9. Cyanine3 phosphoramidite, 5'-terminal | AxisPharm [axispharm.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Fluorescein Phosphoramidite
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as fluorescein (B123965) phosphoramidite (B1245037), is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of fluorescein phosphoramidite, aligning with best practices in laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to handle it accordingly.
According to safety data sheets, this compound may be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) is essential. Always wear safety glasses or goggles, chemical-resistant gloves, and a laboratory coat when handling this compound.[1][2] If there is a risk of dust generation, a NIOSH-approved dust mask is recommended.[1]
In the event of a spill, sweep up the bulk of the material and then wipe the area with a damp towel.[1] Do not allow the product to enter drains.[1] All materials used for cleaning up spills should be treated as hazardous waste and disposed of accordingly.[3]
Quantitative Safety and Disposal Data Summary
For quick reference, the following table summarizes key safety and disposal information for this compound.
| Parameter | Information | Source |
| GHS Hazard Statements | H303: May be harmful if swallowed. H313: May be harmful in contact with skin. H320: Causes eye irritation. H333: May be harmful if inhaled. | [1] |
| GHS Precautionary Statements | P232: Protect from moisture. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents/container in a safe way in accordance with all federal, state and local regulations. | [1] |
| Storage | Freezer storage, -10 to -30°C, in a dry, well-ventilated place. Protect from moisture and sunlight. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases, strong acids. | [2] |
| Spill Cleanup | Sweep up bulk material, then wipe with a damp towel. Wear impermeable gloves, safety glasses, and a lab coat. | [1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound should follow a structured protocol to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Detailed Methodologies
1. Waste Identification and Segregation:
-
Identification: All unused, expired, or contaminated this compound, including material from spill cleanups, should be treated as chemical waste.[3]
-
Segregation: It is critical to segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[5] Specifically, do not mix it with strong oxidizing agents, strong reducing agents, strong bases, or strong acids.[2] Keep solid and liquid waste separate.[6]
2. Proper Containerization:
-
Container Selection: Use a container that is chemically compatible with this compound and is in good condition, free from leaks.[3] The original product container is often a suitable choice.[3] If the original container is not available, a high-density polyethylene (B3416737) (HDPE) container is a good alternative for solid chemical waste.[7]
-
Secure Closure: The container must have a secure, tight-fitting lid to prevent spills and exposure.[5]
3. Accurate Labeling:
-
Hazard Identification: The waste container must be clearly labeled with the words "Hazardous Waste".[8][9]
-
Content Identification: The label must include the full, common chemical name, "this compound".[9] Avoid using abbreviations or chemical formulas.
-
Essential Information: Also include the date when the waste was first added to the container, the name of the principal investigator, and the specific laboratory location (building and room number).[9]
4. Safe Storage:
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[8][10] This area should be clearly marked as a hazardous waste storage site.[11]
-
Container Management: Keep the waste container closed at all times, except when you are adding waste.[10]
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, in the storage area to contain any potential leaks.[6]
5. Final Disposal:
-
Regulatory Compliance: The disposal of this compound must be carried out in accordance with all federal, state, and local environmental regulations.[1][2] Never dispose of this chemical down the drain or in the regular trash.[1][12]
-
Professional Removal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[2][10]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- 1. glenresearch.com [glenresearch.com]
- 2. bioneer.co.kr [bioneer.co.kr]
- 3. vumc.org [vumc.org]
- 4. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 12. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Fluorescein Phosphoramidite
This guide provides critical safety and logistical information for laboratory personnel working with Fluorescein Phosphoramidite (B1245037). Adherence to these procedures is paramount for ensuring personal safety and proper environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Fluorescein Phosphoramidite may be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause eye irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Tightly fitting with side-shields, approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Face Shield | Recommended when there is a splash hazard.[2][3][4] | |
| Skin Protection | Chemical-Impermeable Gloves | Handle with nitrile gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[2][5] |
| Laboratory Coat | Must be worn to protect from skin contact.[1][2] | |
| Respiratory Protection | NIOSH-approved Dust Mask | Recommended when the possibility of dust inhalation exists.[1][5] Use in well-ventilated areas or with local exhaust ventilation.[1][3][4] |
Step-by-Step Handling and Operational Plan
2.1. Preparation and Handling:
-
Read the Safety Data Sheet (SDS) thoroughly before use.[1]
-
Work in a well-ventilated area, preferably in a fume hood.[3][4]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
-
Wear all required PPE as specified in Table 1.
-
Avoid direct contact with the substance.[1]
-
Keep the container tightly closed and protect from moisture.[1][2]
2.2. Storage:
-
Store in a cool, dry, and well-ventilated place.[1][2][3][4]
-
Recommended storage temperature is between -10 to -30°C.[1]
-
Protect from sunlight.[1]
2.3. Spill Response:
-
In case of a spill, avoid creating dust.[3]
-
Wear impermeable gloves, safety glasses, and a lab coat.[1]
-
Sweep up the bulk of the material and then wipe the area with a damp towel.[1]
-
Do not let the product enter drains.[1]
-
Collect the spilled material into a suitable container for disposal.[3]
Disposal Plan
-
Dispose of waste in accordance with all federal, state, and local regulations.[1][5]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[1][5]
-
For small quantities, the reactive phosphoramidite can be hydrolyzed to a less reactive species for safer disposal; this should be performed in a fume hood.[2]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and seek medical attention.[1][5]
-
In Case of Skin Contact: Immediately wash the skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing. Seek medical attention if irritation persists.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][5]
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
